Product packaging for Isofistularin-3(Cat. No.:)

Isofistularin-3

Cat. No.: B12278464
M. Wt: 1114.0 g/mol
InChI Key: TURTULDFIIAPTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isofistularin-3 is a natural product found in Aplysina aerophoba and Aplysina caissara with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H30Br6N4O11 B12278464 Isofistularin-3

Properties

IUPAC Name

7,9-dibromo-N-[3-[2,6-dibromo-4-[2-[(7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl)amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30Br6N4O11/c1-48-24-16(34)5-30(26(44)21(24)36)7-18(40-51-30)28(46)38-9-13(42)11-50-23-14(32)3-12(4-15(23)33)20(43)10-39-29(47)19-8-31(52-41-19)6-17(35)25(49-2)22(37)27(31)45/h3-6,13,20,26-27,42-45H,7-11H2,1-2H3,(H,38,46)(H,39,47)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURTULDFIIAPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(C2(CC(=NO2)C(=O)NCC(COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NOC5(C4)C=C(C(=C(C5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30Br6N4O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1114.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Origin of Isofistularin-3 from Aplysina aerophoba

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofistularin-3, a brominated tyrosine derivative isolated from the marine sponge Aplysina aerophoba, has emerged as a compound of significant interest in the field of drug discovery. Initially identified as part of the sponge's chemical defense mechanism, subsequent research has unveiled its potent bioactivities, particularly its role as a DNA methyltransferase (DNMT) inhibitor with promising anticancer properties. This technical guide provides a comprehensive overview of the discovery, origin, and key biological functions of this compound. It includes detailed experimental protocols for its isolation and characterization, quantitative data on its bioactivity, and visual representations of its known signaling pathways.

Discovery and Origin

This compound is a secondary metabolite produced by the marine sponge Aplysina aerophoba, a species commonly found in the Mediterranean Sea.[1] Sponges of the genus Aplysina are known to produce a diverse array of brominated alkaloids, which are believed to play a crucial role in their defense against predators and pathogens.[2][3] These compounds can constitute up to 10% of the sponge's dry weight.[2][3] The discovery of this compound's specific biological activities, beyond its ecological role, has been a more recent development, with studies in the early 21st century beginning to elucidate its potential as a therapeutic agent. A significant breakthrough was the characterization of this compound as a novel inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme in epigenetic regulation.[1][4]

The production of this compound in Aplysina aerophoba can exhibit temporal variations, with higher concentrations of brominated compounds, including this compound, observed in the outer layer (ectosome) of the sponge during the summer months, correlating with warmer water temperatures.[5]

Quantitative Data

The following tables summarize the key quantitative data related to the bioactivity and isolation of this compound.

Table 1: Bioactivity of this compound

Target/AssayCell Line(s)IC50 / ActivityReference(s)
DNMT1 InhibitionIn vitro assay13.5 ± 5.4 μM[4]
Cytotoxicity (MTT Assay)Raji (Burkitt's lymphoma)18.2 ± 3.1 μM[6]
U-937 (Histiocytic lymphoma)20.5 ± 2.9 μM[6]
Jurkat (T-cell leukemia)25.3 ± 4.5 μM[6]
K-562 (Chronic myelogenous leukemia)30.1 ± 5.2 μM[6]
HL-60 (Acute promyelocytic leukemia)35.7 ± 6.3 μM[6]
MCF-7 (Breast adenocarcinoma)Significant growth inhibition[7]
SH-SY5Y (Neuroblastoma)Less significant effect[7]
Sensitization to TRAILRajiCombination Index (CI) = 0.22[1][8]
U-937Combination Index (CI) = 0.21[1][8]

Table 2: Extraction and Isolation Yield of this compound from Aplysina aerophoba

Starting MaterialExtraction MethodPurification MethodYieldReference(s)
200 g (dried sponge)Methanol (3 x 1 L, 36 h)Silica gel column chromatography1.1 g[9]
~1 kgEthanol (96%) extraction followed by liquid-liquid partitioningSilica gel and Sephadex LH-20 column chromatography, semi-preparative HPLCNot specified[10]

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is a composite based on methodologies reported in the literature.[9][10]

  • Sponge Collection and Preparation: Collect specimens of Aplysina aerophoba and freeze-dry or air-dry them to remove water.

  • Extraction:

    • Grind the dried sponge material into a fine powder.

    • Extract the powder exhaustively with methanol (MeOH) or ethanol (EtOH) at room temperature. A typical ratio is 1 L of solvent per 200 g of dried sponge material, repeated three times.

    • Combine the solvent extracts and evaporate under reduced pressure to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in a mixture of water and a non-polar solvent like n-hexane or petroleum ether to remove lipids.

    • Subsequently, partition the aqueous layer with solvents of increasing polarity, such as ethyl acetate (EtOAc) and n-butanol (n-BuOH). This compound is typically found in the more polar fractions (EtOAc and n-BuOH).

  • Chromatographic Purification:

    • Silica Gel Column Chromatography: Subject the bioactive fractions to column chromatography on silica gel. Elute with a gradient of increasing polarity, for example, from 100% chloroform (CHCl₃) to 100% methanol (MeOH). Monitor the fractions by thin-layer chromatography (TLC).

    • Size-Exclusion Chromatography: Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the mobile phase.

    • High-Performance Liquid Chromatography (HPLC): For final purification, use reversed-phase HPLC (e.g., C18 column). A typical mobile phase system is a gradient of acetonitrile in water, both containing a small percentage of trifluoroacetic acid (TFA) or formic acid.

Structure Elucidation

The structure of this compound is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS):

    • Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition (via high-resolution MS). The isotopic pattern characteristic of multiple bromine atoms is a key diagnostic feature.

    • Tandem MS (MS/MS) experiments are performed to obtain fragmentation patterns that help in elucidating the different structural motifs of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of protons.

    • ¹³C NMR: Provides information about the carbon skeleton.

    • 2D NMR Experiments:

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within spin systems.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different structural fragments.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in stereochemical assignments.

Signaling Pathways and Mechanisms of Action

DNMT1 Inhibition and Epigenetic Modulation

This compound acts as a direct, DNA-competitive inhibitor of DNMT1.[4] Docking studies suggest that it binds within the DNA binding site of the enzyme.[4] This inhibition leads to the demethylation of CpG islands in the promoter regions of tumor suppressor genes that are silenced in cancer cells. One such example is the re-expression of the Aryl Hydrocarbon Receptor (AHR) gene.[4]

DNMT1_Inhibition Isofistularin3 This compound DNMT1 DNMT1 Isofistularin3->DNMT1 Inhibits DNA_Methylation DNA Methylation DNMT1->DNA_Methylation Catalyzes TSG_Promoter Tumor Suppressor Gene Promoter (e.g., AHR) DNA_Methylation->TSG_Promoter Silences TSG_Expression Tumor Suppressor Gene Expression TSG_Promoter->TSG_Expression Leads to

DNMT1 Inhibition by this compound
Cell Cycle Arrest

This compound induces a G0/G1 phase cell cycle arrest in cancer cells.[1][4] This is achieved through the upregulation of cyclin-dependent kinase inhibitors (CKIs) p21 and p27, and the downregulation of proteins that promote cell cycle progression, such as cyclin E1, PCNA, and c-myc.[1]

Cell_Cycle_Arrest cluster_arrest Isofistularin3 This compound p21_p27 p21 & p27 (CKIs) Isofistularin3->p21_p27 Upregulates CyclinE_CDK2 Cyclin E1 / CDK2 Complex Isofistularin3->CyclinE_CDK2 Downregulates (via Cyclin E1) p21_p27->CyclinE_CDK2 Inhibits G1_S_Transition G1 to S Phase Transition CyclinE_CDK2->G1_S_Transition Promotes Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest

This compound Induced Cell Cycle Arrest
Sensitization to TRAIL-Induced Apoptosis

This compound sensitizes cancer cells to apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[1][4] This effect is mediated by the downregulation of anti-apoptotic proteins like survivin and FLIP, and the upregulation of the TRAIL death receptor DR5, partly through the induction of endoplasmic reticulum (ER) stress.[1]

TRAIL_Sensitization Isofistularin3 This compound ER_Stress ER Stress (GRP78 ↑) Isofistularin3->ER_Stress Induces Survivin_FLIP Survivin & FLIPL (Anti-apoptotic) Isofistularin3->Survivin_FLIP Downregulates DR5 Death Receptor 5 (DR5) Surface Expression ER_Stress->DR5 Upregulates Caspase8 Caspase-8 Activation DR5->Caspase8 Activates Survivin_FLIP->Caspase8 Inhibits TRAIL TRAIL TRAIL->DR5 Binds to Apoptosis Apoptosis Caspase8->Apoptosis Initiates

Sensitization to TRAIL-Induced Apoptosis
Induction of Autophagy

Treatment with this compound leads to morphological changes in cancer cells characteristic of autophagy, which is confirmed by the conversion of LC3-I to its lipidated form, LC3-II.[1][4] LC3-II is a key marker for the formation of autophagosomes.

Autophagy_Induction Isofistularin3 This compound Autophagy_Signal Autophagy Signal (Mechanism under investigation) Isofistularin3->Autophagy_Signal Initiates LC3_I LC3-I (Cytosolic) Autophagy_Signal->LC3_I Promotes conversion of LC3_II LC3-II (Lipidated) LC3_I->LC3_II Conversion Autophagosome Autophagosome Formation LC3_II->Autophagosome Recruited to membrane of

Induction of Autophagy by this compound

Putative Biosynthetic Origin

The biosynthesis of this compound in Aplysina aerophoba is believed to originate from the amino acid L-tyrosine. While the complete pathway has not been fully elucidated, it is hypothesized to involve a series of enzymatic reactions common to the biosynthesis of bromotyrosine derivatives in marine sponges.[11]

Biosynthesis Tyrosine L-Tyrosine Bromination Enzymatic Bromination (Bromoperoxidase) Tyrosine->Bromination Dibromotyrosine 3,5-Dibromotyrosine Bromination->Dibromotyrosine Oxidation_Decarboxylation Oxidation & Decarboxylation Dibromotyrosine->Oxidation_Decarboxylation Spiroisoxazoline_Core Spiroisoxazoline Core Formation Oxidation_Decarboxylation->Spiroisoxazoline_Core Dimerization Dimerization & Further Modifications Spiroisoxazoline_Core->Dimerization Isofistularin3 This compound Dimerization->Isofistularin3

Putative Biosynthetic Origin of this compound

Conclusion and Future Perspectives

This compound stands out as a marine natural product with significant therapeutic potential, particularly in oncology. Its well-defined mechanism as a DNMT1 inhibitor provides a strong rationale for its further development. The ability to sensitize resistant cancer cells to TRAIL-induced apoptosis highlights its potential in combination therapies. Future research should focus on elucidating the complete biosynthetic pathway to enable biotechnological production, conducting more extensive preclinical studies to evaluate its efficacy and safety in vivo, and exploring its potential in other diseases where epigenetic dysregulation plays a role. The in-depth understanding of this compound's chemistry and biology presented in this guide serves as a valuable resource for advancing these research and development efforts.

References

Isofistularin-3: A Deep Dive into its Mechanism as a DNMT1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for isofistularin-3, a marine-derived brominated alkaloid, as a direct inhibitor of DNA methyltransferase 1 (DNMT1). Sourced from the marine sponge Aplysina aerophoba, this compound has emerged as a promising epigenetic modulator with potential applications in oncology.[1][2][3] This document synthesizes key findings on its inhibitory activity, binding mode, and downstream cellular effects, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism: Direct, DNA-Competitive Inhibition of DNMT1

This compound functions as a direct inhibitor of DNMT1.[4] Unlike nucleoside analogs that require incorporation into DNA, this compound is a non-nucleoside inhibitor that physically interacts with the DNMT1 enzyme to block its catalytic activity.[1][5]

Molecular Interaction: Studies have revealed that this compound's inhibitory action is not due to competition with the S-adenosyl methionine (SAM) cofactor.[1][6] Instead, molecular docking analyses predict that this compound binds within the DNA-binding pocket of DNMT1.[1][2][6] This binding is thought to be stabilized by electrostatic interactions with positively charged residues in this domain, thereby physically preventing the enzyme from accessing its DNA substrate.[1] This mode of action classifies this compound as a DNA-competitive inhibitor.[4] A derivative of this compound lacking its brominated side arms showed no inhibitory activity, highlighting the crucial role of these structural features in binding and inhibition.[1][6]

cluster_0 DNMT1 Catalytic Domain cluster_1 Molecular Interactions cluster_2 Outcome DNMT1 DNMT1 Enzyme DNA_Binding_Site DNA-Binding Pocket DNMT1->DNA_Binding_Site Contains SAM_Site SAM Binding Site DNMT1->SAM_Site Contains Inhibition Inhibition of DNA Methylation DNMT1->Inhibition Leads to Iso3 This compound Iso3->DNA_Binding_Site Binds to DNA DNA Substrate DNA->DNA_Binding_Site Blocked from Binding SAM SAM Cofactor SAM->SAM_Site Binds to

Figure 1: this compound's direct binding to the DNMT1 DNA pocket.

Quantitative Analysis of Inhibitory Potency

The inhibitory effect of this compound on DNMT1 has been quantified through in vitro enzymatic assays. The key metric, IC50, represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

ParameterValueCell/SystemReference
DNMT1 IC50 13.5 ± 5.4 µMPurified Enzyme (In Vitro)[1]
GI50 Range 7.3 - 14.8 µMPanel of Cancer Cell Lines[4]

Downstream Cellular and Molecular Consequences

The inhibition of DNMT1 by this compound initiates a cascade of cellular events, primarily driven by the reversal of hypermethylation on tumor suppressor gene promoters.

Promoter Demethylation and Gene Reactivation

A primary consequence of DNMT1 inhibition is the passive demethylation of DNA during cell replication. This compound has been shown to specifically induce the demethylation of CpG islands in the promoter region of the Aryl Hydrocarbon Receptor (AHR) gene, a known tumor suppressor.[1][2][3] In Burkitt's lymphoma RAJI cells, treatment with this compound led to a significant, CG-site-specific decrease in methylation within the AHR promoter, with one site showing a 50% reduction.[1] This promoter demethylation correlates directly with the re-expression of AHR mRNA.[1]

Cell Cycle Arrest and Proliferation Inhibition

By reactivating tumor suppressor genes that regulate cell cycle progression, this compound effectively halts uncontrolled cell growth. The compound induces a G0/G1 phase cell cycle arrest in cancer cells.[1][2] This arrest is accompanied by:

  • Increased expression of cyclin-dependent kinase inhibitors p21 and p27.[1][2]

  • Reduced expression of key proliferation markers such as Cyclin E1, PCNA, and c-myc.[1][2]

Induction of Autophagy and Sensitization to Apoptosis

Beyond cell cycle arrest, this compound triggers additional cellular responses. It has been observed to induce morphological changes characteristic of autophagy.[1][6] Furthermore, this compound sensitizes cancer cells to apoptosis induced by the tumor-necrosis-factor-related apoptosis-inducing ligand (TRAIL).[1][2][6] This synergistic effect involves the reduction of survivin expression and the induction of endoplasmic reticulum (ER) stress, ultimately leading to increased surface expression of the TRAIL death receptor DR5.[1][2]

Iso3 This compound DNMT1 DNMT1 Inhibition Iso3->DNMT1 Demethylation AHR Promoter Demethylation DNMT1->Demethylation Autophagy Autophagy Induction DNMT1->Autophagy TRAIL Sensitization to TRAIL-induced Apoptosis DNMT1->TRAIL AHR AHR Gene Re-expression Demethylation->AHR p21p27 p21 & p27 Expression ↑ AHR->p21p27 CyclinE Cyclin E1, PCNA, c-myc Expression ↓ AHR->CyclinE Arrest G0/G1 Cell Cycle Arrest p21p27->Arrest CyclinE->Arrest

Figure 2: Cellular effects downstream of this compound-mediated DNMT1 inhibition.

Experimental Protocols

This section outlines the methodologies used to characterize the mechanism of action of this compound.

In Vitro DNMT1 Inhibition Assay (Biochemical)

This assay directly measures the enzymatic activity of purified DNMT1 in the presence of an inhibitor.

Objective: To determine the IC50 value of this compound against purified DNMT1.

Materials:

  • Purified recombinant DNMT1 enzyme

  • DNMT Assay Buffer

  • S-adenosyl-L-methionine (SAM or Adomet)

  • DNA substrate (e.g., poly(dI-dC) or a specific oligonucleotide)

  • This compound and other test compounds

  • 96-well microplate (typically with high DNA binding capacity)

  • Anti-5-methylcytosine (5-mC) antibody (capture antibody)

  • Secondary antibody conjugated to a detection enzyme (e.g., HRP)

  • Detection reagents (e.g., colorimetric or fluorometric substrate)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Protocol:

  • Substrate Coating: A cytosine-rich DNA substrate is immobilized onto the wells of a 96-well plate. The plate is then washed and blocked.

  • Reaction Setup: For each reaction, prepare a master mix containing DNMT Assay Buffer and the SAM cofactor.

  • Inhibitor Addition: Add varying concentrations of this compound (or a vehicle control) to the designated wells.

  • Enzyme Addition: Add the purified DNMT1 enzyme to all wells except the "no enzyme" blank.

  • Enzymatic Reaction: Mix the plate and incubate at 37°C for 60-90 minutes to allow the methylation reaction to proceed.

  • Washing: Aspirate the reaction mixture and wash the wells multiple times with Wash Buffer to remove non-bound components.

  • Antibody Incubation: Add the anti-5-mC capture antibody to each well and incubate at room temperature for 60 minutes. This antibody will bind specifically to the newly methylated cytosines on the DNA substrate.

  • Secondary Antibody: After another wash step, add the detection antibody and incubate for 30-60 minutes.

  • Signal Development: Following a final wash, add the appropriate developing solution. For a colorimetric assay, this is typically followed by a stop solution.

  • Data Acquisition: Read the absorbance or fluorescence on a microplate reader.

  • Analysis: Calculate the percentage of DNMT1 inhibition for each this compound concentration relative to the vehicle control. Plot the inhibition curve and determine the IC50 value.

cluster_workflow In Vitro DNMT1 Inhibition Assay Workflow A 1. Coat Plate with DNA Substrate B 2. Add Assay Buffer, SAM, and this compound A->B Wash C 3. Add Purified DNMT1 Enzyme B->C Wash D 4. Incubate at 37°C (Methylation Reaction) C->D Wash E 5. Wash Wells D->E Wash F 6. Add Anti-5-mC (Capture) Antibody E->F Wash F->E Wash G 7. Add Detection Antibody F->G Wash G->E Wash H 8. Add Developing Solution & Read Signal G->H I 9. Calculate % Inhibition and IC50 H->I

Figure 3: Workflow for the in vitro DNMT1 inhibition assay.
Molecular Docking Simulation

This computational method predicts the preferred binding orientation and affinity of one molecule to another.

Objective: To elucidate the binding mode of this compound within the DNMT1 protein structure.

Protocol:

  • Protein Preparation: Obtain the 3D crystal structure of human DNMT1 from the Protein Data Bank (PDB), such as PDB ID: 3SWR or 3PTA.[1][6] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry to find the lowest energy conformation.

  • Binding Site Definition: Define the target binding site on DNMT1. Based on experimental data, this was identified as the DNA-binding CXXC domain.[1]

  • Docking Simulation: Use docking software (e.g., AutoDock, PatchDock) to systematically place the this compound molecule in various orientations within the defined binding site.[6] The software calculates a binding score or energy for each pose, predicting the most stable interaction.

  • Analysis of Results: Analyze the top-scoring poses to identify key interactions, such as hydrogen bonds and electrostatic interactions, between this compound and specific amino acid residues of DNMT1. This analysis helps to explain the molecular basis of inhibition.[1]

Cell-Based DNA Methylation Analysis (Bisulfite Sequencing)

This method determines the methylation status of individual CpG sites within a specific genomic region.

Objective: To measure the change in methylation of the AHR gene promoter in cells treated with this compound.

Protocol:

  • Cell Culture and Treatment: Culture cancer cells (e.g., RAJI) and treat them with this compound (e.g., 25 µM) or a vehicle control for a specified time (e.g., 72 hours).[1]

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from the treated and control cells.

  • Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This chemical converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged.

  • PCR Amplification: Design PCR primers specific to the bisulfite-converted sequence of the target region (e.g., the AHR promoter). Amplify the region of interest from the converted DNA.

  • Cloning and Sequencing: Clone the PCR products into a suitable vector and transform into bacteria. Isolate plasmid DNA from multiple individual clones (e.g., 10-15 per condition).

  • Sequence Analysis: Sequence the cloned inserts. Align the sequences with the original reference sequence to determine the status of each CpG site. A thymine (T) at a CpG site indicates it was originally unmethylated (C→U→T), while a cytosine (C) indicates it was methylated.

  • Quantification: Quantify the percentage of methylation for each CpG site by calculating the ratio of C's to the total number of C's and T's observed across all sequenced clones for that position.[1]

Conclusion

This compound is a novel, marine-derived DNMT1 inhibitor with a distinct mechanism of action. It directly and non-competitively (with respect to SAM) inhibits DNMT1 by binding to its DNA-interacting domain. This leads to the demethylation and re-expression of tumor suppressor genes like AHR, resulting in potent anti-proliferative effects through cell cycle arrest. Its ability to also induce autophagy and sensitize cells to TRAIL-mediated apoptosis further underscores its potential as a multi-faceted anticancer agent. The detailed understanding of its molecular interactions and cellular consequences provides a strong foundation for its further development in epigenetic-based cancer therapy.

References

An In-Depth Technical Guide on the Biosynthesis of Isofistularin-3 in Marine Sponges

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofistularin-3, a complex bromotyrosine-derived alkaloid from marine sponges of the order Verongida, has garnered significant interest for its ecological role and potential pharmacological applications. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway. While the complete enzymatic cascade remains an active area of research, this document synthesizes the available evidence to present a putative pathway, detailing the key precursors, intermediates, and proposed enzymatic transformations. This guide also includes proposed experimental protocols for the elucidation of this pathway and a visual representation of the biosynthetic logic.

Introduction

Marine sponges of the order Verongida are prolific producers of a diverse array of brominated tyrosine-derived secondary metabolites.[1] Among these, this compound stands out due to its intricate dimeric structure featuring two spiroisoxazoline rings linked by an ether bridge. Functionally, this compound serves as a stable precursor to the potent defensive compound aeroplysinin-1, which is rapidly released upon tissue damage to deter predators and pathogens.[1] Understanding the biosynthesis of this compound is not only crucial for comprehending the chemical ecology of these sponges but also for harnessing its biosynthetic machinery for the potential production of novel bioactive compounds.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the common amino acid precursor, L-tyrosine. The proposed pathway can be conceptually divided into three main stages: formation of the spiroisoxazoline monomer, dimerization, and subsequent modifications.

Formation of the Spiroisoxazoline Monomer

The initial steps involve the conversion of L-tyrosine into a reactive spiroisoxazoline intermediate. This process is thought to proceed through a series of enzymatic modifications to the tyrosine core.

A proposed pathway for the formation of the spirocyclohexadienylisoxazoline moiety begins with L-tyrosine undergoing several enzymatic reactions.[1] These include deamination, methylation, and bromination, the latter of which is catalyzed by a bromoperoxidase.[1] The keto group is then converted to an oxime.[1] The crucial dearomatization and cyclization to form the spiroisoxazoline ring is likely facilitated by a monooxygenase, such as a cytochrome P450 enzyme.[1]

Dimerization and Formation of the Ether Linkage

The formation of the dimeric structure of this compound is a key and less understood part of the pathway. It is hypothesized to occur through an oxidative coupling of two spiroisoxazoline monomers. This type of reaction is common in the biosynthesis of complex natural products and is often catalyzed by peroxidase or laccase-type enzymes. The formation of the central ether linkage is a critical step in the assembly of the this compound scaffold.

The bastadins, another class of bromotyrosine derivatives, are formed through oxidative phenolic coupling of two tyramine-tyrosine units.[2] A similar mechanism is likely involved in the dimerization of the spiroisoxazoline precursors of this compound.

Final Modifications

Following dimerization, further enzymatic modifications may occur to yield the final this compound structure. These could include hydroxylations and other functional group interconversions.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data, such as enzyme kinetics or precursor incorporation rates, for the this compound biosynthetic pathway in the published literature. The data presented below is generalized from studies on related bromotyrosine alkaloids and serves as a placeholder for future experimental findings.

ParameterValueCompound ClassReference
Bromoperoxidase ActivityVariesBromotyrosine AlkaloidsGeneral Knowledge
Precursor Incorporation (¹⁴C-Tyrosine)QualitativeBromoisoxazoline Alkaloids[1]

Key Enzymes in the Proposed Pathway

While the specific enzymes for this compound biosynthesis have not been isolated and characterized, several enzyme families are strongly implicated based on the proposed chemical transformations.

  • Aminotransferases: Involved in the initial deamination of L-tyrosine.

  • Methyltransferases: Responsible for the methylation of intermediates.

  • Bromoperoxidases/Halogenases: Catalyze the regioselective bromination of the tyrosine ring. Flavin-dependent halogenases have been identified in Aplysina sponges.[3][4]

  • Oximinotransferases: Convert keto groups to oximes.

  • Monooxygenases (e.g., Cytochrome P450s): Proposed to catalyze the key dearomatization and spirocyclization step.

  • Peroxidases/Laccases: Believed to be responsible for the oxidative coupling of the monomeric units.

Experimental Protocols for Pathway Elucidation

The following are detailed methodologies for key experiments that can be employed to validate and further elucidate the this compound biosynthetic pathway.

Isotope Labeling Studies

Objective: To trace the incorporation of precursors into this compound and identify key intermediates.

Protocol:

  • Precursor Synthesis: Synthesize isotopically labeled precursors, such as ¹³C- or ¹⁴C-labeled L-tyrosine, 3,5-dibromo-L-tyrosine, and putative spiroisoxazoline intermediates.

  • Sponge Incubation: Prepare fresh sponge explants from a species known to produce this compound (e.g., Aplysina archeri). Incubate the explants in sterile seawater containing the labeled precursor for various time points (e.g., 6, 12, 24, 48 hours).

  • Metabolite Extraction: At each time point, harvest the sponge tissue, flash-freeze in liquid nitrogen, and lyophilize. Extract the dried tissue with a suitable solvent system (e.g., methanol/dichloromethane).

  • Analysis:

    • For ¹⁴C-labeled precursors, use liquid scintillation counting to determine the overall incorporation into the crude extract and purified fractions.

    • For ¹³C-labeled precursors, analyze the purified this compound and other isolated metabolites by NMR spectroscopy to determine the position of the label. High-resolution mass spectrometry (HRMS) can also be used to analyze the mass shift due to isotope incorporation.

  • Data Interpretation: The pattern of isotope incorporation will provide direct evidence for the precursor-product relationships in the biosynthetic pathway.

Enzyme Assays

Objective: To identify and characterize the enzymatic activities involved in the proposed biosynthetic steps.

Protocol:

  • Crude Enzyme Preparation: Homogenize fresh sponge tissue in a suitable buffer (e.g., phosphate buffer, pH 7.5) containing protease inhibitors. Centrifuge the homogenate to obtain a cell-free extract (supernatant).

  • Substrate Incubation: Incubate the cell-free extract with the putative substrate for a specific enzymatic reaction (e.g., L-tyrosine for bromination, a spiroisoxazoline monomer for dimerization). Include necessary co-factors (e.g., H₂O₂, KBr for bromoperoxidase; NADPH for P450 monooxygenases).

  • Reaction Monitoring: At various time points, quench the reaction and extract the products. Analyze the reaction mixture using HPLC or LC-MS to detect the formation of the expected product.

  • Enzyme Purification: If enzymatic activity is detected, proceed with protein purification techniques (e.g., ammonium sulfate precipitation, size-exclusion chromatography, affinity chromatography) to isolate the enzyme of interest.

  • Kinetic Analysis: Once a purified enzyme is obtained, perform kinetic studies by varying the substrate and co-factor concentrations to determine the Kₘ and Vₘₐₓ values.

Gene Discovery and Heterologous Expression

Objective: To identify the genes encoding the biosynthetic enzymes and confirm their function through heterologous expression.

Protocol:

  • Transcriptome/Genome Sequencing: Extract RNA or DNA from the sponge tissue and perform high-throughput sequencing.

  • Bioinformatic Analysis: Search the resulting sequence data for genes homologous to known biosynthetic enzymes, such as halogenases, P450 monooxygenases, and peroxidases.

  • Gene Cloning and Expression: Amplify the candidate genes by PCR and clone them into a suitable expression vector (e.g., for E. coli or yeast).

  • Functional Characterization: Express the recombinant protein and perform in vitro assays with the putative substrate to confirm its enzymatic activity.

Visualizing the Biosynthetic Logic

The following diagrams, generated using the DOT language, illustrate the proposed biosynthetic pathway and a general experimental workflow for its investigation.

Isofistularin3_Biosynthesis cluster_precursor Precursor cluster_monomer Spiroisoxazoline Monomer Formation cluster_dimerization Dimerization cluster_product Final Product L-Tyrosine L-Tyrosine Brominated Tyrosine Oxime Brominated Tyrosine Oxime L-Tyrosine->Brominated Tyrosine Oxime Multiple Enzymatic Steps (Halogenation, Oximation) Spiroisoxazoline Monomer Spiroisoxazoline Monomer Brominated Tyrosine Oxime->Spiroisoxazoline Monomer Spirocyclization (Monooxygenase) Dimeric Intermediate Dimeric Intermediate Spiroisoxazoline Monomer->Dimeric Intermediate Oxidative Coupling (Peroxidase/Laccase) This compound This compound Dimeric Intermediate->this compound Further Modifications

Caption: Putative biosynthetic pathway of this compound from L-tyrosine.

Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_invivo In Vivo / In Situ Studies cluster_invitro In Vitro Studies cluster_molecular Molecular Biology cluster_validation Pathway Validation Proposed Pathway Proposed Pathway Isotope Labeling Isotope Labeling Proposed Pathway->Isotope Labeling Metabolite Profiling Metabolite Profiling Isotope Labeling->Metabolite Profiling Enzyme Assays Enzyme Assays Metabolite Profiling->Enzyme Assays Enzyme Purification Enzyme Purification Enzyme Assays->Enzyme Purification Gene Identification Gene Identification Enzyme Purification->Gene Identification Heterologous Expression Heterologous Expression Gene Identification->Heterologous Expression Validated Pathway Validated Pathway Heterologous Expression->Validated Pathway

Caption: General experimental workflow for elucidating the this compound biosynthetic pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound in marine sponges presents a fascinating example of complex natural product assembly. While a putative pathway has been outlined, significant research is required to fully elucidate the enzymatic machinery and regulatory mechanisms involved. The experimental approaches detailed in this guide provide a roadmap for future investigations. A thorough understanding of this pathway will not only advance our knowledge of marine chemical ecology but may also pave the way for the biotechnological production of this compound and its analogs for drug discovery and development. The identification and characterization of the novel enzymes from this pathway could also provide new biocatalysts for synthetic chemistry.

References

Isofistularin-3: An In-Depth Technical Guide to its Stability and Degradation Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofistularin-3, a brominated isoxazoline alkaloid isolated from the marine sponge Aplysina aerophoba, has garnered significant interest for its potential as a DNA demethylating agent with anticancer properties. As with any potential therapeutic agent, a thorough understanding of its chemical stability and degradation profile is paramount for drug development, formulation, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the known and potential degradation pathways of this compound, outlines detailed experimental protocols for conducting forced degradation studies, and discusses the analytical methodologies required for the separation and identification of its degradation products. While specific experimental stability data for this compound is not extensively available in public literature, this guide synthesizes information on related bromotyrosine derivatives and established pharmaceutical stability testing guidelines to provide a robust framework for its stability assessment.

Introduction to this compound

This compound is a marine natural product characterized by a complex structure featuring brominated tyrosine-derived units. Its notable biological activity as a DNA methyltransferase 1 (DNMT1) inhibitor highlights its potential in epigenetic therapy for cancer. Structurally, it is related to other bioactive marine compounds such as aeroplysinin-1 and psammaplin A. Understanding the inherent stability of the this compound molecule is a critical step in its journey from a promising lead compound to a viable clinical candidate.

Known Degradation Pathway: Enzymatic Conversion

A significant aspect of this compound's degradation profile is its known enzymatic conversion within its source organism. Upon tissue injury to the marine sponge Aplysina aerophoba, this compound, along with a related compound aerophobin-2, undergoes enzymatic transformation into (+)-aeroplysinin-1. This conversion is considered a defense mechanism for the sponge. Aeroplysinin-1 can then be further converted to a dienone amide.

  • Enzymatic Degradation of this compound

    G Isofistularin3 This compound EnzymaticConversion Enzymatic Conversion Isofistularin3->EnzymaticConversion TissueDamage Sponge Tissue Injury TissueDamage->EnzymaticConversion Aeroplysinin1 (+)-Aeroplysinin-1 EnzymaticConversion->Aeroplysinin1 Dienone Dienone Aeroplysinin1->Dienone Further Conversion

The biological activities of these known degradation products are of considerable interest:

  • (+)-Aeroplysinin-1: This compound exhibits a broad range of biological activities, including potent anti-inflammatory, anti-angiogenic, and anti-tumor effects. It has been shown to induce apoptosis in endothelial cells and inhibit the proliferation of various cancer cell lines.

  • Dienone: The dienone derivative has also been reported to possess cytotoxic activities.

The signaling pathways affected by these degradation products, particularly aeroplysinin-1, include those involved in inflammation and angiogenesis. For instance, aeroplysinin-1 has been shown to inhibit the NF-κB pathway, a key regulator of inflammatory responses.

Proposed Forced Degradation Studies

Forced degradation studies are essential to identify the potential degradation products and pathways of a drug substance under various stress conditions. These studies are critical for developing stability-indicating analytical methods and for understanding how the drug might behave during manufacturing, storage, and administration. The following protocols are proposed for this compound based on general guidelines from the International Council for Harmonisation (ICH) and studies on related marine natural products. A target degradation of 5-20% is generally recommended to avoid the formation of secondary, irrelevant degradation products.

  • Experimental Workflow for Forced Degradation Studies

    G cluster_stress Forced Degradation Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC Stability-Indicating HPLC-UV/PDA Acid->HPLC Base Alkaline Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->HPLC Oxidative Oxidative Stress (e.g., 3% H2O2, RT) Oxidative->HPLC Thermal Thermal Stress (e.g., 80°C, solid & solution) Thermal->HPLC Photolytic Photolytic Stress (ICH Q1B guidelines) Photolytic->HPLC LCMS UPLC-MS/MS for Identification HPLC->LCMS Peak Purity Failure or Unknown Peaks NMR NMR for Structural Elucidation LCMS->NMR Isolate Degradants Isofistularin3 This compound Stock Solution and Solid Sample Isofistularin3->Acid Isofistularin3->Base Isofistularin3->Oxidative Isofistularin3->Thermal Isofistularin3->Photolytic

    Proposed workflow for the forced degradation study of this compound.

Hydrolytic Degradation
  • Acidic Conditions:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute with 0.1 M hydrochloric acid (HCl) to a final concentration of approximately 1 mg/mL.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before analysis.

    • Analyze the samples by a stability-indicating HPLC method.

  • Alkaline Conditions:

    • Prepare a solution of this compound and dilute with 0.1 M NaOH to a final concentration of approximately 1 mg/mL.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified intervals.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl.

    • Analyze the samples by HPLC.

  • Neutral Conditions:

    • Prepare a solution of this compound in purified water (or a co-solvent system if solubility is an issue) to a final concentration of approximately 1 mg/mL.

    • Incubate the solution at 60°C.

    • Withdraw and analyze aliquots at designated time points.

Oxidative Degradation
  • Prepare a solution of this compound (approx. 1 mg/mL) in a suitable solvent.

  • Add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature, protected from light.

  • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the samples immediately by HPLC.

Photolytic Degradation
  • Expose a solution of this compound (approx. 1 mg/mL) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

  • Analyze both the exposed and control samples by HPLC.

Thermal Degradation
  • Place solid this compound powder in a thermostatically controlled oven at 80°C.

  • Prepare a solution of this compound (approx. 1 mg/mL) and store it at 80°C.

  • Withdraw samples of both the solid and the solution at different time points (e.g., 1, 3, 7, 14 days).

  • For the solid sample, dissolve a known amount in a suitable solvent before analysis.

  • Analyze all samples by HPLC.

Analytical Methodologies

A validated stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV-Vis or photodiode array (PDA) detection is the recommended primary analytical technique.

  • Proposed HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Based on the UV spectrum of this compound; a PDA detector would be advantageous to monitor for the appearance of new peaks with different spectral properties.

    • Column Temperature: 30°C.

Method validation should be performed according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

For the identification and structural elucidation of degradation products, UPLC coupled with tandem mass spectrometry (MS/MS) is a powerful tool.

  • Methodology:

    • Analyze the stressed samples using the developed UPLC method coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Compare the chromatograms of the stressed samples with that of the control to identify the degradation peaks.

    • Obtain the accurate mass and fragmentation pattern (MS/MS spectra) of the degradation products.

    • Propose the structures of the degradation products based on the mass spectral data and knowledge of the parent drug's structure and likely degradation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For unequivocal structure confirmation of significant degradation products, isolation of the degradants followed by NMR spectroscopy is the gold standard.

  • Procedure:

    • Scale up the forced degradation experiment to generate sufficient quantities of the degradation product(s).

    • Isolate the degradation product(s) using preparative HPLC.

    • Characterize the isolated compound(s) using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

Summary of Potential Degradation Profile

Based on the structure of this compound and the behavior of related bromotyrosine derivatives, the following potential degradation pathways, in addition to the known enzymatic conversion, can be hypothesized:

Stress ConditionPotential Degradation PathwayPotential Degradation Products
Acidic Hydrolysis Cleavage of ether and amide linkages within the molecule.Smaller brominated aromatic units.
Alkaline Hydrolysis Saponification of ester or amide functionalities, potential rearrangement of the isoxazoline ring.Carboxylic acid and amine derivatives.
Oxidative Oxidation of the phenolic hydroxyl groups, potentially leading to quinone-type structures.Oxidized derivatives, possible cleavage of aromatic rings.
Photolytic Radical-mediated reactions, potential de-bromination or rearrangement.Isomers, de-halogenated products.
Thermal General decomposition, depending on the energy input.A mixture of smaller, fragmented molecules.

The table below summarizes the proposed experimental conditions for the forced degradation studies.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°CUp to 48 hours
Alkaline Hydrolysis 0.1 M NaOH60°CUp to 48 hours
Neutral Hydrolysis Purified Water60°CUp to 48 hours
Oxidation 3% H₂O₂Room TemperatureUp to 24 hours
Photolysis ICH Q1B compliant light sourceAmbientPer ICH guidelines
Thermal (Solid) Dry Heat80°CUp to 14 days
Thermal (Solution) Dry Heat80°CUp to 14 days

Conclusion

While experimental data on the stability and degradation of this compound is currently limited, this guide provides a comprehensive framework for a thorough investigation based on established principles and knowledge of related compounds. The known enzymatic degradation to bioactive compounds like aeroplysinin-1 underscores the importance of understanding the complete degradation profile, as the degradation products themselves may have significant pharmacological and toxicological implications. The proposed forced degradation studies, coupled with robust stability-indicating analytical methods, will be instrumental in elucidating the chemical liabilities of this compound, guiding its formulation development, and ensuring the quality, safety, and efficacy of any future therapeutic products derived from this promising marine natural product. Further research is warranted to experimentally validate the proposed degradation pathways and to fully characterize the resulting degradants.

Isofistularin-3: A Deep Dive into its Effects on Gene Expression and DNA Methylation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Isofistularin-3, a brominated alkaloid derived from the marine sponge Aplysina aerophoba, has emerged as a molecule of significant interest in anticancer research.[1][2] Its structural similarity to other epigenetic modulators, such as psammaplin-A, prompted investigations into its mechanism of action, revealing a potent ability to influence gene expression through the inhibition of DNA methylation.[1] This technical guide provides a comprehensive overview of the molecular effects of this compound, with a focus on its impact on gene expression and DNA methylation, to support further research and drug development efforts.

Core Mechanism of Action: DNMT1 Inhibition

This compound functions as a direct inhibitor of DNA methyltransferase 1 (DNMT1), the key enzyme responsible for maintaining methylation patterns during DNA replication.[1] In vitro assays have demonstrated that this compound inhibits purified DNMT1 with a half-maximal inhibitory concentration (IC50) of 13.5 ± 5.4 μM.[1] Docking studies suggest that this compound competitively binds to the DNA binding site of DNMT1, thereby preventing the transfer of methyl groups to DNA.[1][3]

Effects on DNA Methylation

The primary epigenetic effect of this compound is the reduction of DNA methylation, particularly at CpG sites within gene promoter regions. This demethylating activity has been demonstrated to reactivate the expression of tumor suppressor genes that are often silenced in cancer cells.

Case Study: Aryl Hydrocarbon Receptor (AHR) Promoter Demethylation

In Burkitt's lymphoma RAJI cells, this compound treatment leads to a significant decrease in the methylation of the Aryl Hydrocarbon Receptor (AHR) gene promoter.[1] AHR is a known tumor suppressor, and its expression is frequently repressed in leukemia.[1] Treatment with 25 μM this compound for 72 hours resulted in a notable demethylation of a 130-nucleotide fragment in the AHR promoter, which contains 12 CpG sites within the Sp1 regulatory region.[1] The most significant demethylation, a 50% reduction compared to control, was observed at the -108 CpG site relative to the transcription start site.[1]

Table 1: Quantitative Effects of this compound on AHR Promoter Methylation

Treatment GroupCpG SitePercent Methylation ChangeReference
This compound (25 μM, 72h)-108-50%[1]

Impact on Gene Expression

The demethylating activity of this compound directly translates to changes in gene expression, leading to various cellular outcomes including cell cycle arrest, autophagy, and sensitization to apoptosis.

Upregulation of Tumor Suppressor Genes

Consistent with its effect on promoter demethylation, this compound treatment (25 μM for 72 hours) in RAJI cells leads to an increase in the mRNA levels of the AHR gene.[1]

Modulation of Cell Cycle and Apoptosis Regulators

This compound induces a G0/G1 phase cell cycle arrest in cancer cells.[3] This is accompanied by an increased expression of the cyclin-dependent kinase inhibitors p21 and p27, and a reduction in the levels of cyclin E1, Proliferating Cell Nuclear Antigen (PCNA), and the proto-oncogene c-myc.[3]

Furthermore, this compound has been shown to synergize with Tumor-Necrosis-Factor Related Apoptosis Inducing Ligand (TRAIL) to induce apoptosis in RAJI and U-937 lymphoma cell lines.[1][3] This synergistic effect is mediated by a reduction in the expression of the anti-apoptotic proteins survivin and FLICE-like inhibitory protein (FLIP_L).[1][3] In contrast, the expression of Bcl-2 family proteins and X-linked inhibitor of apoptosis protein (XIAP) were not affected.[3]

Induction of Endoplasmic Reticulum (ER) Stress and Autophagy

Treatment with this compound also triggers ER stress, evidenced by the increased expression of Glucose-Regulated Protein 78 (GRP78).[1][3] This, in turn, leads to an increased surface expression of the TRAIL receptor, Death Receptor 5 (DR5).[1][3] Morphological changes characteristic of autophagy, such as the formation of cytoplasmic vacuoles and conversion of LC3I to LC3-II, are also observed in this compound treated cells.[1][3] In pheochromocytoma cells, this compound treatment led to an increase in the expression of Becn1, a key regulator of autophagy.[4]

Table 2: Summary of this compound Effects on Gene and Protein Expression

Gene/ProteinCell Line(s)EffectConcentrationTimeReference
DNA Methylation
AHR PromoterRAJIDecreased Methylation25 μM72 h[1]
Gene Expression
AHR mRNARAJIIncreased25 μM72 h[1]
Caspase GenesMTTInduced10 μM48 h[4]
Necrosis-associated GenesMTTUpregulated10 μM48 h[4]
Becn1MTTIncreased10 μM48 h[4]
Protein Expression
p21RAJI, U-937IncreasedNot specifiedNot specified[3]
p27RAJI, U-937IncreasedNot specifiedNot specified[3]
Cyclin E1RAJI, U-937ReducedNot specifiedNot specified[3]
PCNARAJI, U-937ReducedNot specifiedNot specified[3]
c-mycRAJI, U-937ReducedNot specifiedNot specified[3]
SurvivinRAJI, U-937ReducedNot specifiedNot specified[3]
FLIP_LRAJI, U-937DecreasedNot specifiedNot specified[1]
GRP78RAJI, U-937IncreasedNot specifiedNot specified[1]
DR5RAJI, U-937IncreasedNot specifiedNot specified[1]

Experimental Protocols

In Vitro DNMT1 Inhibition Assay

The inhibitory activity of this compound on DNMT1 was assessed using a biochemical in vitro assay with purified recombinant human DNMT1. The assay measures the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a DNA substrate. The IC50 value was determined by measuring the residual enzyme activity at various concentrations of this compound.[1]

Cell Culture and this compound Treatment

Human Burkitt's lymphoma (RAJI) and human histiocytic lymphoma (U-937) cell lines were cultured in appropriate media. For experimental treatments, cells were seeded at a specific density and treated with varying concentrations of this compound for specified durations (e.g., 24, 48, 72 hours).[1]

DNA Methylation Analysis (Bisulfite Sequencing)

Genomic DNA was extracted from treated and untreated cells and subjected to bisulfite conversion, which converts unmethylated cytosines to uracils while leaving methylated cytosines unchanged. A specific region of the AHR promoter was then amplified by PCR, cloned into a vector, and sequenced. The methylation status of individual CpG sites was determined by comparing the sequences of multiple clones.[1]

Gene Expression Analysis (Quantitative RT-PCR and Western Blotting)

For mRNA analysis, total RNA was extracted, reverse-transcribed into cDNA, and subjected to quantitative real-time PCR (qRT-PCR) using primers specific for the genes of interest. For protein analysis, whole-cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the target proteins.[1][4]

Visualizing the Molecular Effects of this compound

Signaling Pathway of this compound Action

Isofistularin3_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane DNMT1 DNMT1 AHR_promoter AHR Promoter (methylated) DNMT1->AHR_promoter Methylates AHR_gene AHR Gene AHR_promoter->AHR_gene Represses AHR_promoter->AHR_gene Activates AHR_mRNA AHR mRNA AHR_gene->AHR_mRNA AHR_protein AHR Protein AHR_mRNA->AHR_protein p21_gene p21 Gene p21_protein p21 p21_gene->p21_protein p27_gene p27 Gene p27_protein p27 p27_gene->p27_protein cmyc_gene c-myc Gene cmyc_protein c-myc cmyc_gene->cmyc_protein cyclinE1_gene Cyclin E1 Gene cyclinE1_protein Cyclin E1 cyclinE1_gene->cyclinE1_protein PCNA_gene PCNA Gene PCNA_protein PCNA PCNA_gene->PCNA_protein AHR_protein->p21_gene Activates AHR_protein->p27_gene Activates AHR_protein->cmyc_gene Represses AHR_protein->cyclinE1_gene Represses AHR_protein->PCNA_gene Represses G0G1_arrest G0G1_arrest p21_protein->G0G1_arrest G0/G1 Arrest p27_protein->G0G1_arrest G0/G1 Arrest cmyc_protein->G0G1_arrest cyclinE1_protein->G0G1_arrest PCNA_protein->G0G1_arrest ER Endoplasmic Reticulum GRP78 GRP78 ER->GRP78 Increases DR5 DR5 Receptor GRP78->DR5 Upregulates Autophagy Autophagy Survivin Survivin Apoptosis Apoptosis Survivin->Apoptosis Apoptosis (TRAIL-induced) FLIP_L FLIP_L FLIP_L->Apoptosis Apoptosis (TRAIL-induced) DR5->Apoptosis Isofistularin3 This compound Isofistularin3->DNMT1 Inhibits Isofistularin3->ER Induces Stress Isofistularin3->Autophagy Induces Isofistularin3->Survivin Reduces Isofistularin3->FLIP_L Reduces

Caption: Signaling pathway of this compound in cancer cells.

Experimental Workflow for Methylation Analysis

Experimental_Workflow start Cancer Cell Culture (e.g., RAJI) treatment This compound Treatment start->treatment control Vehicle Control start->control dna_extraction Genomic DNA Extraction treatment->dna_extraction control->dna_extraction bisulfite Bisulfite Conversion dna_extraction->bisulfite pcr PCR Amplification of AHR Promoter bisulfite->pcr cloning Cloning into Vector pcr->cloning sequencing Sanger Sequencing cloning->sequencing analysis Methylation Analysis (Comparison of Sequences) sequencing->analysis

Caption: Workflow for analyzing this compound's effect on DNA methylation.

Conclusion and Future Directions

This compound presents a compelling profile as an epigenetic modulator with significant potential in oncology. Its ability to inhibit DNMT1, leading to the demethylation and re-expression of tumor suppressor genes like AHR, underpins its anticancer effects, which include cell cycle arrest, induction of autophagy, and sensitization to TRAIL-mediated apoptosis. The detailed molecular insights and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound. Future studies should focus on its efficacy in in vivo models, potential off-target effects, and the identification of additional gene targets and signaling pathways modulated by this promising marine-derived compound. The lack of toxicity in normal cells and in vivo zebrafish models suggests a favorable therapeutic window, warranting further preclinical and potentially clinical investigation.[1][3]

References

Isofistularin-3: A Marine-Derived DNMT1 Inhibitor Driving Cancer Cell Fate through Apoptosis and Autophagy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Isofistularin-3 (Iso-3), a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has emerged as a promising anti-cancer agent with a unique mechanism of action. As a novel DNA methyltransferase 1 (DNMT1) inhibitor, Iso-3 modulates the epigenetic landscape of cancer cells, leading to the re-expression of tumor suppressor genes. This activity underpins its potent anti-proliferative effects, which are executed through the induction of two critical cellular processes: apoptosis and autophagy. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound induces these cell fate decisions, details the experimental protocols for their assessment, and presents quantitative data and signaling pathway visualizations to support further research and development.

Core Mechanism of Action: DNMT1 Inhibition

This compound functions as a direct, DNA-competitive inhibitor of DNMT1.[1] Docking studies have confirmed that Iso-3 binds within the DNA binding site of the DNMT1 enzyme.[2] This inhibition leads to a decrease in DNA methylation, particularly at CpG sites within the promoters of tumor suppressor genes. A key example is the demethylation and subsequent re-expression of the Aryl Hydrocarbon Receptor (AHR) gene, a known tumor suppressor, in Burkitt's lymphoma cells.[3] This epigenetic reprogramming is the foundational event that triggers downstream anti-cancer effects, including cell cycle arrest, autophagy, and apoptosis.

This compound-Induced Autophagy

This compound is a potent inducer of autophagy, a cellular self-degradation process that can promote cell survival under stress but can also lead to a form of programmed cell death. In cancer cells, particularly the RAJI lymphoma cell line, treatment with Iso-3 leads to distinct morphological changes characteristic of autophagy.[3][4]

Key Observational Data
  • Morphological Changes: Treatment of RAJI cells with Iso-3 for 24 hours results in a significant increase in cell size and the appearance of large cytoplasmic vacuoles.[3][4]

  • LC3 Conversion: A hallmark of autophagy is the conversion of the soluble microtubule-associated protein light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). Western blot analysis confirms the appearance of LC3-II in RAJI cells upon Iso-3 treatment.[3][2]

  • Autophagic Flux: To confirm that the accumulation of autophagosomes is due to increased formation rather than a blockage of degradation, cells are co-treated with bafilomycin A₁, an inhibitor of the late phase of autophagy (lysosomal fusion). In the presence of bafilomycin A₁, Iso-3 treatment leads to a further enhancement of the LC3-II signal, indicating an early induction of the autophagic flux.[3]

  • Autophagic Vesicle Quantification: Fluorescence microscopy using the Cyto-ID® Autophagy Detection Kit reveals a 7-fold increase in the percentage of cells containing autophagic vesicles after Iso-3 treatment compared to control cells.[3]

  • Gene Expression: In pheochromocytoma cells, this compound treatment has been shown to increase the expression of Beclin-1 (Becn1), a crucial regulator of autophagy.[5]

Quantitative Data on this compound-Induced Autophagy
ParameterCell LineTreatment ConditionsResultReference
Autophagic Vesicles RAJI15 µM Iso-3 for 24h7-fold increase vs. control
LC3-I to LC3-II Conversion RAJI10-15 µM Iso-3 for 24hVisible increase in LC3-II band[4]
Becn1 Gene Expression MTT10 µM Iso-3 for 48hIncreased expression[5]

This compound-Induced Apoptosis

While Iso-3 can induce cell death directly at higher concentrations and longer exposure times, its more significant apoptotic action lies in its ability to sensitize cancer cells to extrinsic apoptotic signals, particularly the Tumor-Necrosis-Factor Related Apoptosis Inducing Ligand (TRAIL).[3][2]

Mechanism of TRAIL Sensitization

Iso-3 primes cancer cells for TRAIL-induced apoptosis primarily through the extrinsic pathway, marked by the activation of Endoplasmic Reticulum (ER) stress.[3][2]

  • ER Stress Activation: Iso-3 treatment triggers ER stress, evidenced by the increased expression of the chaperone protein GRP78.[3][2]

  • Death Receptor Upregulation: A consequence of ER stress is the increased surface expression of Death Receptor 5 (DR5), the receptor for TRAIL, making the cells more susceptible to TRAIL-mediated killing.[3]

  • Inhibitor of Apoptosis (IAP) Downregulation: Iso-3 reduces the expression of key anti-apoptotic proteins, including survivin and c-FLIP (FLICE-inhibitory protein), which normally block the apoptotic cascade.[3][2]

  • Caspase Activation: The combination of Iso-3 and TRAIL leads to the activation of the extrinsic apoptotic pathway, involving caspase-8, without the involvement of the mitochondrial pathway (no decrease in pro-caspase-9 was observed). This culminates in the cleavage of executioner caspases and Poly-(ADP-ribose) polymerase-1 (PARP-1).

Quantitative Data on this compound-Induced Apoptosis & Proliferation

Table 1: Growth Inhibitory Dose 50% (GI50) of this compound in Various Cancer Cell Lines (72h treatment)

Cell LineCancer TypeGI50 (µM)
RAJI Burkitt's Lymphoma9.9 ± 8.6
U-937 Histiocytic Lymphoma8.1 ± 5.6
JURKAT T-cell Leukemia10.2 ± 5.8
K-562 Chronic Myelogenous Leukemia8.3 ± 3.6
HL-60 Acute Promyelocytic Leukemia8.1 ± 4.7
PC-3 Prostate Cancer8.1 ± 4.4
MDA-MB-231 Breast Cancer7.3 ± 7.0
Data sourced from Florean et al., 2016.[3]

Table 2: Synergistic Activity of this compound with TRAIL

Cell LineCombination Index (CI)Interpretation
RAJI 0.22Strong Synergy
U-937 0.21Strong Synergy
A CI < 1 indicates a synergistic effect. Data sourced from Florean et al., 2016.[3][2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, rendered in DOT language, illustrate the key pathways and experimental procedures discussed.

G cluster_0 This compound (Iso-3) Action cluster_1 Cellular Response Iso3 This compound DNMT1 DNMT1 Iso3->DNMT1 Inhibits ER Endoplasmic Reticulum Iso3->ER Induces Stress Survivin Survivin Iso3->Survivin Reduces FLIPL c-FLIPL Iso3->FLIPL Reduces GRP78 GRP78 Expression ER->GRP78 DR5 DR5 Surface Expression ER->DR5 DISC DISC Formation Survivin->DISC FLIPL->DISC DR5->DISC TRAIL TRAIL Ligand TRAIL->DR5 Binds Casp8 Caspase-8 Activation DISC->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound sensitization to TRAIL-induced apoptosis.

G cluster_workflow Experimental Workflow: Assessing Iso-3 Induced Autophagy cluster_morphology Morphological Analysis cluster_protein Protein Level Analysis start Treat Cancer Cells with this compound Microscopy Fluorescence Microscopy (Cyto-ID Staining) start->Microscopy TEM Transmission Electron Microscopy start->TEM Harvest Harvest Cells & Prepare Lysates start->Harvest Quantify Quantify Autophagic Vesicles Microscopy->Quantify end Confirm Autophagy Induction Quantify->end WB Western Blot Harvest->WB LC3 Probe for LC3-I/II WB->LC3 Flux Assess Autophagic Flux (with Bafilomycin A1) WB->Flux LC3->end Flux->end

Caption: Workflow for assessing this compound induced autophagy.

G cluster_upstream Upstream Signaling cluster_core Core Autophagy Machinery Iso3 This compound DNMT1 DNMT1 Iso3->DNMT1 Inhibits Epigenetic Epigenetic Reprogramming (e.g., AHR Re-expression) DNMT1->Epigenetic Leads to Stress Cellular Stress (ER Stress, etc.) Epigenetic->Stress Beclin1 Beclin-1 Complex Activation Stress->Beclin1 Induces Phagophore Phagophore Nucleation Beclin1->Phagophore LC3_conv LC3-I to LC3-II Conversion Phagophore->LC3_conv Autophagosome Autophagosome Formation LC3_conv->Autophagosome Autophagy Autophagy Autophagosome->Autophagy

Caption: Proposed signaling cascade for Iso-3 induced autophagy.

Experimental Protocols

Cell Viability and Proliferation Assay (Trypan Blue Exclusion)

This protocol determines the number of viable cells in a culture after treatment with this compound.

  • Cell Seeding: Plate cells (e.g., RAJI, U-937) in 24-well plates at a density of 1-2 x 10⁵ cells/mL.

  • Treatment: Add this compound at desired final concentrations (e.g., 5, 10, 15 µM) or vehicle control (DMSO). Incubate for specified time periods (e.g., 24, 48, 72 hours).

  • Cell Harvesting: Resuspend cells and collect a 20 µL aliquot.

  • Staining: Mix the cell suspension with an equal volume (20 µL) of 0.4% Trypan Blue stain.

  • Counting: Load 10 µL of the mixture into a hemocytometer. Count the number of viable (unstained, bright) and non-viable (blue) cells under a light microscope.

  • Calculation: Calculate cell viability (%) = (Number of viable cells / Total number of cells) x 100.

Western Blot for LC3 Conversion

This method detects the conversion of LC3-I to LC3-II, a key indicator of autophagosome formation.

  • Treatment and Lysis: Treat cells with Iso-3 as described above. For autophagic flux experiments, add Bafilomycin A₁ (e.g., 40 nM) for the final 2 hours of incubation. Harvest and lyse cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 12-15% SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against LC3 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. LC3-I appears at ~16-18 kDa and LC3-II at ~14-16 kDa.

Analysis of Apoptosis by Caspase and PARP-1 Cleavage

This Western blot protocol assesses the cleavage of key apoptotic proteins.

  • Treatment and Lysis: Treat cells with Iso-3 (and/or TRAIL) for the desired time. Lyse cells as described in 5.2.

  • Western Blotting: Perform SDS-PAGE and transfer as in 5.2.

  • Antibody Incubation: Probe membranes with primary antibodies against total and cleaved forms of Caspase-8, Caspase-3, and PARP-1. A loading control (e.g., β-actin or GAPDH) should also be probed.

  • Detection: Visualize bands as described in 5.2. A decrease in the pro-form and an increase in the cleaved form of the proteins indicate apoptosis induction.

Quantification of Autophagic Vacuoles by Fluorescence Microscopy

This protocol uses a fluorescent dye to visualize and quantify acidic autophagic vesicles.

  • Cell Culture and Treatment: Grow cells on glass coverslips or in imaging-grade multi-well plates. Treat with Iso-3 or vehicle control.

  • Staining: Remove media and wash cells with assay buffer. Add a fluorescent probe for autophagic vacuoles (e.g., Cyto-ID® Green Stain) according to the manufacturer's instructions and incubate (e.g., 30 minutes at 37°C). A nuclear counterstain (e.g., Hoechst) can also be added.

  • Imaging: Wash cells and acquire images using a fluorescence microscope with appropriate filter sets.

  • Analysis: Quantify the number of fluorescent puncta per cell or the percentage of fluorescent-positive cells using image analysis software (e.g., ImageJ). Compare treated samples to controls.

Conclusion and Future Directions

This compound represents a compelling marine-derived compound with a clear anti-cancer mechanism rooted in its epigenetic activity as a DNMT1 inhibitor. Its ability to concurrently induce autophagy and sensitize resistant cancer cells to TRAIL-mediated apoptosis highlights its therapeutic potential. The data and protocols presented herein provide a robust framework for researchers to further investigate its efficacy in various cancer models. Future research should focus on elucidating the precise signaling links between DNMT1 inhibition and the induction of autophagy, exploring its in vivo efficacy and safety profile, and identifying potential biomarkers to predict sensitivity to Iso-3 treatment. This will be crucial for translating this promising natural product into a clinically relevant anti-cancer therapeutic.

References

spectroscopic data of Isofistularin-3 (NMR, mass spectrometry)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Isofistularin-3, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba. The information presented herein is intended to serve as a core reference for researchers engaged in natural product chemistry, analytical chemistry, and drug discovery and development. This document summarizes the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, details the experimental protocols for these analyses, and provides a visual representation of the analytical workflow.

Core Spectroscopic Data

This compound, with the molecular formula C₃₁H₃₀Br₆N₄O₁₁, possesses a complex structure that has been elucidated using modern spectroscopic techniques. The following tables present a summary of the key quantitative data obtained from ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: ¹H NMR Spectroscopic Data for this compound

The ¹H NMR spectrum was recorded on a 400 MHz instrument in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal, and coupling constants (J) are in Hertz (Hz).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.16–3.41m4HCH₂
3.45–3.52m2HCH₂
3.59–3.64m2HCH₂
3.65s6H2 x OCH₃
3.81–3.84m1HCH₂
3.87–3.90m1HCH₂
3.92d (J = 7.2)2H2 x CH
4.05–4.09m1HCH
4.66–4.69m1HCH
5.25–5.31m1HOH
5.71–5.75m1HOH
6.36d (J = 7.2)2H2 x OH
6.57s1HCH
6.59s1HCH
7.57s2H2 x CH
8.37t (J = 5.6)1HNH
8.42t (J = 5.6)1HNH
Table 2: ¹³C NMR Spectroscopic Data for this compound

The ¹³C NMR spectrum was recorded on a 125 MHz instrument in DMSO-d₆. Chemical shifts (δ) are reported in ppm.

Chemical Shift (δ, ppm)Carbon Type
43.0CH₂
46.8CH₂
59.92 x OCH₃
68.5CH
69.7CH
73.82 x CH
75.8CH₂
90.7C
113.52 x C
117.62 x C
121.42 x C
130.72 x CH
131.4CH
131.5CH
143.1C
147.62 x C
151.7C
154.82 x C
159.4C=O
159.5C=O
Table 3: Mass Spectrometry Data for this compound

High-resolution mass spectrometry was used to determine the molecular weight and elemental composition of this compound.

ParameterValue
Molecular FormulaC₃₁H₃₀Br₆N₄O₁₁
Molecular Weight1114.0 g/mol [1][2]
Ionization ModeChemical Ionization (CI)
Observed Ion[M+H]⁺
m/z1115.2

Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic analysis of this compound, based on standard practices for marine natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A purified sample of this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (for ¹H) and 125 MHz (for ¹³C) spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Spectral Width: Approximately 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Temperature: 298 K.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δH 2.50 ppm; δC 39.52 ppm).

High-Resolution Mass Spectrometry (HR-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) or chemical ionization (CI) source is used.

  • Acquisition Parameters (Positive Ion Mode):

    • Ion Source: Chemical Ionization (CI).

    • Scan Range: m/z 100-1500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Nebulizing Gas (N₂): Flow rate appropriate for stable spray.

    • Collision Energy: Varied for fragmentation studies (MS/MS).

  • Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion ([M+H]⁺), which is then used to calculate the elemental composition. The isotopic pattern is also examined to confirm the presence of bromine atoms.

Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_proc Data Processing & Elucidation Sponge Aplysina aerophoba sponge Extraction Extraction & Purification Sponge->Extraction Iso3 Isolated this compound Extraction->Iso3 NMR_Sample Prepare NMR Sample (DMSO-d6) Iso3->NMR_Sample MS_Sample Prepare MS Sample (MeOH/ACN) Iso3->MS_Sample NMR_Acq NMR Data Acquisition (1H, 13C, 2D) NMR_Sample->NMR_Acq MS_Acq HR-MS Data Acquisition (CI) MS_Sample->MS_Acq NMR_Proc NMR Data Processing (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Proc MS_Proc MS Data Analysis (Accurate Mass, Isotopic Pattern) MS_Acq->MS_Proc Structure Structure Elucidation NMR_Proc->Structure MS_Proc->Structure

Caption: Experimental workflow for the spectroscopic analysis of this compound.

References

Isofistularin-3: A Technical Guide to its Solubility and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of isofistularin-3, a brominated tyrosine alkaloid derived from marine sponges, in dimethyl sulfoxide (DMSO) and other organic solvents. It also delves into the experimental protocols for solubility determination and explores the key signaling pathways affected by this potent anti-cancer agent.

Core Topic: Solubility of this compound

While specific quantitative solubility data for this compound in common organic solvents remains largely unpublished in publicly available literature, its solubility profile can be inferred from its consistent use in preclinical cancer research. Across numerous studies, this compound is routinely dissolved in DMSO for in vitro assays, indicating that it is readily soluble in this solvent.

Table 1: Qualitative Solubility of this compound in Organic Solvents

SolventQualitative Solubility
Dimethyl Sulfoxide (DMSO)High
MethanolLikely Soluble
EthanolLikely Soluble
AcetonitrileLikely Soluble

Note: The "Likely Soluble" designation is based on the general solubility characteristics of bromotyrosine derivatives, which often exhibit solubility in polar organic solvents.

Experimental Protocols for Solubility Determination

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method . This method involves adding an excess amount of the solid compound to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.

Key Steps in the Shake-Flask Method:
  • Preparation of a Saturated Solution: An excess amount of this compound is added to a vial containing the chosen solvent (e.g., DMSO, methanol).

  • Equilibration: The vial is sealed and agitated in a temperature-controlled shaker or water bath for a defined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

A generic workflow for this process is outlined below.

G Workflow for Solubility Determination cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Analysis A Add excess this compound to solvent B Equilibrate at constant temperature A->B C Centrifuge or filter to remove solid B->C D Collect supernatant C->D E Quantify concentration (e.g., HPLC) D->E G This compound and DNMT1 Inhibition Iso This compound DNMT1 DNMT1 Iso->DNMT1 inhibits Methylation DNA Methylation DNMT1->Methylation promotes TSG Tumor Suppressor Genes (e.g., AHR) Methylation->TSG silences G This compound and Cell Cycle Regulation Iso This compound p21_p27 p21 & p27 Iso->p21_p27 upregulates CyclinE1 Cyclin E1 Iso->CyclinE1 downregulates PCNA PCNA Iso->PCNA downregulates cMyc c-myc Iso->cMyc downregulates G0G1 G0/G1 Arrest p21_p27->G0G1 induces CyclinE1->G0G1 promotes progression beyond PCNA->G0G1 promotes progression beyond cMyc->G0G1 promotes progression beyond

Methodological & Application

Application Notes and Protocols: Isofistularin-3 Extraction and Purification from Marine Sponges

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isofistularin-3 is a brominated tyrosine-derived alkaloid with significant biological activity, notably as a DNA methyltransferase 1 (DNMT1) inhibitor.[1][2] This property makes it a compound of interest for cancer research, as it can induce cell cycle arrest, autophagy, and sensitize cancer cells to apoptosis-inducing ligands like TRAIL.[1][3] The primary natural sources of this compound are marine sponges of the genus Aplysina, particularly Aplysina aerophoba and Aplysina archeri.[1][4] This document provides detailed protocols for the extraction and purification of this compound from these marine sponges.

Experimental Protocols

Sample Collection and Preparation

Marine sponges of the genus Aplysina are collected from their natural habitat, such as the Mediterranean Sea for A. aerophoba.[1] Proper identification of the sponge species is critical. Once collected, the sponge material should be processed to preserve the chemical integrity of the secondary metabolites.

Protocol 1: Sample Preparation

  • Transport: Immediately after collection, transport the sponge samples in seawater to the laboratory.

  • Cleaning: Gently clean the sponges of any debris, epiphytes, or associated organisms.

  • Preservation: For long-term storage and to halt enzymatic degradation, either freeze the sponge material at -20°C to -80°C and then lyophilize (freeze-dry), or immediately preserve it in a solvent like ethanol (EtOH).[5][6]

  • Homogenization: Cut the lyophilized or preserved sponge tissue into smaller pieces and grind it into a coarse powder to increase the surface area for efficient extraction.

Extraction of Crude this compound

The initial extraction aims to isolate a broad range of secondary metabolites, including this compound, from the prepared sponge material. This is typically achieved using organic solvents.

Protocol 2: Solvent Extraction

  • Maceration/Sonication:

    • Submerge the powdered sponge material in a suitable solvent. A common choice is 96% Ethanol (EtOH) or a mixture of Dichloromethane (CH2Cl2) and Methanol (MeOH) (1:1, v/v).[5][6]

    • Use a sample-to-solvent ratio of approximately 1:10 (w/v).

    • Extract the sample multiple times (e.g., 5 times for 15 minutes each) using an ultrasonic bath to maximize the extraction efficiency.[5] Alternatively, let the mixture macerate at room temperature for 24-48 hours with occasional stirring.

  • Filtration and Concentration:

    • After each extraction cycle, filter the mixture to separate the solvent (containing the extract) from the sponge biomass.

    • Combine the filtrates from all extraction cycles.

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Solvent Partitioning for Initial Fractionation

The crude extract contains a complex mixture of compounds with varying polarities. Liquid-liquid partitioning is used to separate the compounds into broad fractions based on their solubility in different immiscible solvents.

Protocol 3: Liquid-Liquid Partitioning

  • Initial Partitioning:

    • Dissolve the crude ethanolic extract in a mixture of water and a nonpolar solvent like Petroleum Ether (PE) or n-hexane.[5][6]

    • Separate the layers in a separatory funnel. The highly nonpolar lipids will partition into the PE/hexane phase.

  • Sequential Partitioning:

    • Sequentially partition the remaining aqueous layer with solvents of increasing polarity, such as Ethyl Acetate (EtOAc) and Butanol (BuOH).[5]

    • Collect each solvent phase (PE, EtOAc, BuOH, and the final aqueous phase).

    • This compound and other brominated alkaloids are typically found in the more polar fractions, such as the EtOAc and BuOH phases.[4][5]

  • Fraction Concentration:

    • Evaporate the solvent from each fraction using a rotary evaporator to yield the partitioned fractions.

  • Analysis:

    • Analyze each fraction using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound. Combine the fractions rich in the target compound for further purification.[5]

Chromatographic Purification

Multi-step chromatography is essential to isolate this compound to a high degree of purity. This generally involves a combination of low-pressure and high-pressure liquid chromatography techniques.

Protocol 4: Column Chromatography (Initial Purification)

  • Stationary Phase Selection: Pack a glass column with a suitable stationary phase. Common choices include:

    • Silica Gel: For normal-phase chromatography.[4]

    • Sephadex LH-20: For size-exclusion and adsorption chromatography, particularly effective for separating alkaloids.[4][5]

  • Sample Loading: Dissolve the combined this compound-rich fraction (e.g., from the EtOAc/BuOH partitioning) in a minimal amount of the initial mobile phase solvent and load it onto the top of the packed column.

  • Elution:

    • Silica Gel: Elute the column with a stepwise or gradient solvent system of increasing polarity. For example, start with 100% PE, gradually introduce EtOAc, and then MeOH.[5] Another system uses a gradient of CH2Cl2 and MeOH.[6]

    • Sephadex LH-20: Elute with an isocratic solvent system, such as 100% MeOH or a mixture like CH2Cl2-acetone (85:15).[4][5]

  • Fraction Collection: Collect the eluent in numerous small fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify and pool those containing this compound.

Protocol 5: High-Performance Liquid Chromatography (HPLC) (Final Purification)

  • Column and System: Use a preparative or semi-preparative HPLC system equipped with a Reversed-Phase (RP) column, such as a C18 or C8 column.[7][8][9]

  • Mobile Phase: A typical mobile phase consists of a gradient of water and an organic solvent like MeOH or Acetonitrile (ACN), often with an additive like 0.1% Trifluoroacetic Acid (TFA) to improve peak shape.[8] For example, a gradient could run from 30% MeOH in water to 100% MeOH.[9]

  • Sample Injection: Dissolve the partially purified fraction from the previous step in the mobile phase, filter it through a 0.22 µm syringe filter, and inject it into the HPLC system.

  • Detection and Collection: Monitor the elution profile using a UV detector (bromotyrosines typically show absorbance around 280 nm).[7] Collect the peak corresponding to the retention time of this compound.

  • Purity Confirmation: Re-analyze the collected fraction using analytical HPLC to confirm its purity. Lyophilize the pure fraction to obtain this compound as a solid.

Data Presentation

Quantitative data regarding the extraction and purification of this compound is not always extensively reported in the literature. The following tables summarize the available biological activity data.

Table 1: Biological Activity of this compound

Activity MetricCell Line / TargetValueReference
IC50 DNMT1 Enzyme13.5 ± 5.4 µM[1]
GI50 Panel of Cancer Cell Lines7.3 - 14.8 µM[2]
IC50 HeLa Cells8.5 ± 0.2 µM

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

G cluster_collection Collection & Preparation cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_final Final Product Sponge Aplysina sp. Collection Prep Cleaning & Lyophilization Sponge->Prep Grind Grinding to Powder Prep->Grind Extract Solvent Extraction (EtOH or CH2Cl2/MeOH) Grind->Extract Partition Liquid-Liquid Partitioning (PE, EtOAc, BuOH) Extract->Partition ColumnChrom Column Chromatography (Silica Gel or Sephadex LH-20) Partition->ColumnChrom HPLC Reversed-Phase HPLC (C18 Column) ColumnChrom->HPLC PureIso Pure this compound HPLC->PureIso

Caption: Workflow for this compound extraction and purification.

Signaling Pathway of this compound

The diagram below outlines the mechanism of action of this compound as a DNMT1 inhibitor in cancer cells.

G cluster_input cluster_mechanism Epigenetic Regulation cluster_outcome Cellular Outcomes cluster_cc Cell Cycle cluster_apop Apoptosis Sensitization Isofistularin This compound DNMT1 DNMT1 Isofistularin->DNMT1 Inhibits Survivin Survivin / FLIP(L) Isofistularin->Survivin Reduces Expression Promoter Tumor Suppressor Gene Promoter (e.g., AHR) DNMT1->Promoter Methylates (Silences) Demethylation Promoter Demethylation Promoter->Demethylation TSG_Exp Gene Re-expression (e.g., AHR) Demethylation->TSG_Exp p21 p21 / p27 TSG_Exp->p21 Upregulates CyclinE1 Cyclin E1 / PCNA TSG_Exp->CyclinE1 Downregulates G1_Arrest G0/G1 Arrest p21->G1_Arrest CyclinE1->G1_Arrest TRAIL TRAIL-Induced Apoptosis Survivin->TRAIL

Caption: this compound mechanism as a DNMT1 inhibitor.

References

Application Notes and Protocols: In Vitro DNMT1 Inhibition Assay Using Isofistularin-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA methyltransferase 1 (DNMT1) is a key enzyme responsible for maintaining DNA methylation patterns, a crucial epigenetic modification involved in gene regulation. Aberrant DNMT1 activity is often associated with various diseases, including cancer, making it a significant target for therapeutic intervention. Isofistularin-3, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has been identified as a direct, DNA-competitive inhibitor of DNMT1.[1][2][3][] This document provides a detailed protocol for an in vitro assay to determine the inhibitory effect of this compound on DNMT1 activity.

Mechanism of Action

This compound exerts its inhibitory effect on DNMT1 by competing with the DNA substrate for binding to the enzyme's active site.[2][3] This prevents the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to the cytosine residues on the DNA, leading to a reduction in overall DNA methylation. This mode of action has downstream effects, including the re-expression of tumor suppressor genes that are silenced by hypermethylation, induction of cell cycle arrest, and sensitization of cancer cells to apoptosis-inducing agents like TRAIL.[2][3]

Quantitative Data

The inhibitory potency of this compound against DNMT1 is quantified by its half-maximal inhibitory concentration (IC50).

CompoundTargetIC50 Value
This compoundDNMT113.5 µM[1][5][6]

Experimental Protocol: In Vitro DNMT1 Inhibition Assay

This protocol is based on the principles of commercially available colorimetric DNMT1 inhibitor screening assays.[7][8][9]

1. Materials and Reagents:

  • Recombinant human DNMT1 enzyme

  • DNMT1 Assay Buffer

  • S-adenosyl-L-methionine (SAM or Adomet)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive Control Inhibitor (e.g., Procainamide or other known DNMT1 inhibitor)

  • 96-well microplate coated with a cytosine-rich DNA substrate

  • Capture Antibody (specific for 5-methylcytosine)

  • Detection Antibody (e.g., HRP-conjugated secondary antibody)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Colorimetric Developing Solution

  • Stop Solution

  • Microplate reader capable of measuring absorbance at 450 nm

  • Adhesive plate sealers

  • Multichannel pipette

2. Assay Procedure:

  • Preparation of Reagents: Prepare all buffers and reagents according to the manufacturer's instructions if using a commercial kit. Dilute this compound to various test concentrations in DNMT1 Assay Buffer. The final solvent concentration should be kept constant across all wells and should not exceed 1% to avoid affecting enzyme activity.

  • Assay Plate Setup:

    • Blank Wells: Add DNMT1 Assay Buffer and SAM. These wells will be used for background subtraction.

    • Negative Control Wells (No Inhibitor): Add DNMT1 enzyme, DNMT1 Assay Buffer, and SAM. This represents 100% enzyme activity.

    • Test Compound Wells: Add DNMT1 enzyme, diluted this compound at various concentrations, DNMT1 Assay Buffer, and SAM.

    • Positive Control Wells: Add DNMT1 enzyme, a known DNMT1 inhibitor, DNMT1 Assay Buffer, and SAM.

  • Enzymatic Reaction:

    • Add the appropriate components to each well as described above.

    • Seal the plate with an adhesive sealer and incubate at 37°C for 60-90 minutes to allow the methylation reaction to occur.

  • Detection of Methylation:

    • Wash the wells multiple times with Wash Buffer to remove non-bound components.

    • Add the diluted Capture Antibody to each well.

    • Seal the plate and incubate at room temperature for 60 minutes.

    • Wash the wells again with Wash Buffer.

    • Add the diluted Detection Antibody to each well.

    • Seal the plate and incubate at room temperature for 30 minutes.

    • Wash the wells thoroughly with Wash Buffer.

  • Signal Development and Measurement:

    • Add the Developing Solution to each well and incubate in the dark at room temperature for 5-15 minutes, or until color develops.

    • Add the Stop Solution to each well to terminate the reaction.

    • Read the absorbance of each well at 450 nm using a microplate reader.

3. Data Analysis:

  • Calculate the average absorbance for each set of replicate wells.

  • Subtract the average absorbance of the Blank wells from the average absorbance of all other wells.

  • Calculate the percentage of DNMT1 inhibition for each concentration of this compound using the following formula:

    % Inhibition = [1 - (Absorbance of Test Compound Well / Absorbance of Negative Control Well)] x 100

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting software.

Visualizations

Experimental Workflow

DNMT1_Inhibition_Assay_Workflow Experimental Workflow for DNMT1 Inhibition Assay cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Detection cluster_analysis 4. Analysis prep_reagents Prepare Reagents (Buffers, this compound dilutions) add_components Add Components to 96-well Plate (Enzyme, SAM, Inhibitor) prep_reagents->add_components incubate_reaction Incubate at 37°C (60-90 min) add_components->incubate_reaction wash1 Wash Plate incubate_reaction->wash1 add_capture_ab Add Capture Antibody (anti-5mC) wash1->add_capture_ab incubate_capture Incubate at RT (60 min) add_capture_ab->incubate_capture wash2 Wash Plate incubate_capture->wash2 add_detection_ab Add Detection Antibody (HRP-conjugated) wash2->add_detection_ab incubate_detection Incubate at RT (30 min) add_detection_ab->incubate_detection wash3 Wash Plate incubate_detection->wash3 add_developer Add Developing Solution wash3->add_developer add_stop Add Stop Solution add_developer->add_stop read_absorbance Read Absorbance (450 nm) add_stop->read_absorbance calculate_inhibition Calculate % Inhibition and IC50 read_absorbance->calculate_inhibition

Caption: Workflow for the in vitro DNMT1 inhibition assay.

Signaling Pathway of DNMT1 Inhibition by this compound

DNMT1_Inhibition_Pathway Mechanism of DNMT1 Inhibition by this compound cluster_outcomes Cellular Outcomes of DNMT1 Inhibition Isofistularin3 This compound DNMT1 DNMT1 Isofistularin3->DNMT1 Inhibits (DNA-competitive) CellCycleArrest Cell Cycle Arrest Isofistularin3->CellCycleArrest Induces Apoptosis Sensitization to Apoptosis Isofistularin3->Apoptosis Promotes Methylation DNA Methylation DNMT1->Methylation Catalyzes DNA DNA Substrate DNA->DNMT1 Binds SAM SAM (Methyl Donor) SAM->DNMT1 Co-factor GeneSilencing Tumor Suppressor Gene Silencing Methylation->GeneSilencing

Caption: this compound inhibits DNMT1, leading to cellular changes.

References

Application Notes and Protocols for Measuring Isofistularin-3 Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofistularin-3 is a brominated alkaloid derived from the marine sponge Aplysina aerophoba.[1] It has garnered significant interest in cancer research due to its potent cytotoxic and cytostatic effects against a variety of cancer cell lines.[1][2] Mechanistically, this compound acts as a DNA methyltransferase 1 (DNMT1) inhibitor.[1][3] This inhibition leads to the demethylation and re-expression of tumor suppressor genes, such as the aryl hydrocarbon receptor (AHR).[1] The downstream effects of this compound treatment include cell cycle arrest at the G0/G1 phase, induction of autophagy, and apoptosis.[1][3] Furthermore, this compound has been shown to sensitize cancer cells to TRAIL-induced apoptosis, highlighting its potential in combination therapies.[1]

These application notes provide detailed protocols for commonly used cell-based assays to measure the cytotoxic effects of this compound.

Data Presentation: this compound In Vitro Efficacy

The following table summarizes the growth inhibition data for this compound across various cancer cell lines. This data is crucial for selecting appropriate cell lines and determining relevant concentration ranges for cytotoxicity assays.

Cell LineCancer TypeGI50 (µM, 72h)
RAJIBurkitt's Lymphoma9.9 ± 8.6
U-937Histiocytic LymphomaNot specified
HeLaCervical CancerActivity reported

Data sourced from a study by Festa et al.[1]

Experimental Protocols

Cell Proliferation/Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells is quantified spectrophotometrically.

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell lines (e.g., RAJI, U-937)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A suggested starting range based on known GI50 values is 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

  • Solubilization and Measurement:

    • After the 4-hour incubation, add 100 µL of solubilization solution to each well.

    • Mix thoroughly with a pipette to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Colony Formation Assay (Clonogenic Assay)

This assay assesses the ability of single cells to undergo unlimited division and form colonies. It is a measure of long-term cytotoxicity.

Materials:

  • This compound stock solution

  • Selected cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding:

    • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates containing complete medium.

  • This compound Treatment:

    • After 24 hours, treat the cells with various concentrations of this compound.

    • Incubate for 10-14 days, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the appropriate this compound concentration.

  • Fixation and Staining:

    • After the incubation period, wash the wells with PBS.

    • Fix the colonies with 100% methanol for 10 minutes.

    • Stain the colonies with Crystal Violet solution for 15-30 minutes.

  • Colony Counting:

    • Wash the wells with water and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain DNA and determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • This compound stock solution

  • Selected cancer cell lines

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with this compound for 24 hours.

    • Harvest both adherent and floating cells.

  • Fixation:

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.

    • Fix the cells at 4°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).

Materials:

  • This compound stock solution

  • Selected cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound for the desired time (e.g., 24 or 48 hours).

    • Harvest all cells (adherent and floating).

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • The different cell populations will be identified as follows:

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases, Caspase-3 and Caspase-7, which are activated during apoptosis.

Materials:

  • This compound stock solution

  • Selected cancer cell lines

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • Luminometer

Procedure:

  • Cell Treatment:

    • Seed cells in a white-walled 96-well plate and treat with this compound for the desired time.

  • Assay Reagent Addition:

    • Add the Caspase-Glo® 3/7 Reagent directly to the wells according to the manufacturer's instructions.

  • Incubation and Measurement:

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

Visualizations

Isofistularin_3_Workflow cluster_assays Cytotoxicity & Viability Assays cluster_mechanism Mechanism of Action Assays start Start: Cancer Cell Culture treatment Treat with this compound (Varying Concentrations & Durations) start->treatment mtt MTT Assay (Short-term Viability) treatment->mtt colony Colony Formation Assay (Long-term Survival) treatment->colony cell_cycle Cell Cycle Analysis (PI Staining, Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI, Flow Cytometry) treatment->apoptosis caspase Caspase-3/7 Activity (Luminescence Assay) treatment->caspase

Caption: Experimental workflow for assessing this compound cytotoxicity.

Isofistularin_3_Signaling_Pathway iso3 This compound dnmt1 DNMT1 iso3->dnmt1 Inhibits demethylation Promoter Demethylation iso3->demethylation p21_p27 p21 & p27 Expression ↑ iso3->p21_p27 cyclinE_pcna_cmyc Cyclin E1, PCNA, c-myc Levels ↓ iso3->cyclinE_pcna_cmyc er_stress ER Stress ↑ (GRP78 Expression ↑) iso3->er_stress survivin_flipl Survivin & FLIPL Expression ↓ iso3->survivin_flipl autophagy Autophagy Induction (LC3I-II Conversion) iso3->autophagy ahr AHR Gene Expression ↑ demethylation->ahr g1_arrest G0/G1 Cell Cycle Arrest p21_p27->g1_arrest cyclinE_pcna_cmyc->g1_arrest dr5 DR5 Surface Expression ↑ er_stress->dr5 apoptosis Sensitization to TRAIL-induced Apoptosis dr5->apoptosis trail TRAIL trail->apoptosis survivin_flipl->apoptosis

Caption: Signaling pathway of this compound induced cytotoxicity.

References

Application Notes: Utilizing Zebrafish as an In Vivo Model for Isofistularin-3 Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isofistularin-3 is a brominated alkaloid derived from the marine sponge Aplysina aerophoba.[1] This natural compound has garnered significant interest in oncological research due to its activity as a DNA methyltransferase 1 (DNMT1) inhibitor.[1][2][3] By inhibiting DNMT1, this compound can lead to the demethylation and re-expression of tumor suppressor genes, inducing cell cycle arrest, autophagy, and sensitization of cancer cells to apoptosis-inducing ligands like TRAIL.[1][4] While it has shown potent anti-proliferative activity against various cancer cell lines, its efficacy and safety in vivo require robust investigation.[1][5]

The zebrafish (Danio rerio) model offers a powerful platform for the preclinical evaluation of novel compounds like this compound.[6][7] Its advantages for high-throughput screening include rapid external embryonic development, optical transparency, and high genetic homology with humans.[6][8] Notably, preliminary studies have indicated that this compound does not adversely affect zebrafish development at active concentrations, suggesting a favorable therapeutic window for anti-cancer and anti-angiogenic applications.[1][5]

These application notes provide detailed protocols for leveraging the zebrafish model to assess the toxicity, teratogenicity, and anti-angiogenic potential of this compound, offering a critical step in the preclinical drug development pipeline.

Biological Activity and Mechanism of Action

This compound's primary characterized mechanism is the direct, DNA-competitive inhibition of DNMT1, with an IC₅₀ of approximately 13.5 µM in in vitro assays.[1] This inhibition leads to a cascade of downstream cellular events beneficial for cancer therapy.

  • Epigenetic Modification: By inhibiting DNMT1, this compound decreases DNA methylation, which can lead to the re-activation of silenced tumor suppressor genes, such as the aryl hydrocarbon receptor (AHR).[1][2]

  • Cell Cycle Arrest: The compound induces a G0/G1 phase cell cycle arrest in cancer cells, associated with increased expression of p21 and p27 and reduced levels of Cyclin E1 and c-myc.[2][4]

  • Induction of Autophagy: Treatment with this compound leads to morphological changes characteristic of autophagy.[1][2]

  • Sensitization to Apoptosis: this compound synergizes strongly with the TRAIL (tumor-necrosis-factor related apoptosis inducing ligand), enhancing apoptosis through the reduction of survivin expression and induction of ER stress.[1][2][4]

Isofistularin3_Pathway cluster_downstream iso3 This compound dnmt1 DNMT1 iso3->dnmt1 inhibits apoptosis Sensitization to TRAIL-induced Apoptosis iso3->apoptosis promotes methylation DNA Methylation dnmt1->methylation tsg Tumor Suppressor Genes (e.g., AHR) methylation->tsg represses proliferation Cell Proliferation tsg->proliferation cell_cycle G0/G1 Arrest tsg->cell_cycle

Fig 1. This compound's primary mechanism of action.

Quantitative Data Summary

The following tables summarize the known cytotoxic activities of this compound and provide a template for recording experimental data from zebrafish assays.

Table 1: Reported In Vitro Cytotoxicity of this compound

Cell Line Cancer Type IC₅₀ (µM) Reference
HeLa Cervical Cancer 8.5 ± 0.2 [5]
RAJI Burkitt's Lymphoma ~5 [1]
U-937 Histiocytic Lymphoma ~5 [1]
MPC Mouse Pheochromocytoma ~50 [5][9]

| MTT | Mouse Pheochromocytoma | >50 |[5][9] |

Table 2: Template for Zebrafish Embryo Toxicity Data

Concentration (µM) No. of Embryos Mortality (%) at 96 hpf No. with Pericardial Edema No. with Yolk Sac Edema No. with Spinal Curvature No. with Tail Malformation
0 (Vehicle Control) 32
1 32
5 32
10 32
25 32

| 50 | 32 | | | | | |

Table 3: Template for Zebrafish Anti-Angiogenesis Assay Data

Concentration (µM) No. of Embryos Average Length of SIVs* (µm) Average No. of SIV Branch Points % Inhibition of Angiogenesis
0 (Vehicle Control) 16 0%
1 16
5 16
10 16
25 16
50 16

*SIVs: Subintestinal Vessels

Experimental Protocols

The following protocols are designed to be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: General Toxicity and Teratogenicity Assessment

This protocol determines the acute toxicity and potential teratogenic effects of this compound on developing zebrafish embryos, based on the Zebrafish Embryo Developmental Toxicity Assay (ZEDTA).[10]

Materials:

  • Healthy, fertilized zebrafish embryos (e.g., AB strain), 4-6 hours post-fertilization (hpf).

  • This compound (stock solution in DMSO).

  • E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄).

  • 96-well microtiter plates.[11]

  • Dissecting microscope.

  • Temperature-controlled incubator (28.5°C).

Procedure:

  • Embryo Collection: Collect freshly fertilized embryos and rinse with E3 medium. Remove any unfertilized or damaged embryos.

  • Preparation of Test Solutions: Prepare serial dilutions of this compound in E3 medium from the DMSO stock. The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.1%.

  • Exposure: At 6 hpf, transfer one healthy embryo per well into a 96-well plate containing 200 µL of the respective test or control solution.[12]

  • Incubation: Seal the plates to prevent evaporation and incubate at 28.5°C on a 14/10 hour light/dark cycle.

  • Endpoint Assessment: Observe embryos under a dissecting microscope at 24, 48, 72, and 96 hpf.

  • Data Collection: Record lethal endpoints (coagulation of embryo, lack of heartbeat, non-detachment of tail) and sublethal teratogenic endpoints (pericardial edema, yolk sac edema, spinal curvature, head/tail malformations, pigmentation defects).[13][14]

  • Data Analysis: Calculate the percentage of mortality and the prevalence of each malformation at each concentration. Determine the LC₅₀ (Lethal Concentration, 50%) and MTC (Maximum Tolerated Concentration).

Toxicity_Workflow start_node Start n1 Collect & Select Healthy Zebrafish Embryos (4-6 hpf) start_node->n1 end_node End n2 Prepare Serial Dilutions of this compound in E3 Medium n1->n2 n3 Transfer 1 Embryo/Well into 96-well Plate with Test Solutions n2->n3 n4 Incubate at 28.5°C n3->n4 n5 Daily Observation (24-96 hpf) for Lethal & Teratogenic Endpoints n4->n5 96 hours n6 Record Data & Analyze (LC50, MTC) n5->n6 n6->end_node

Fig 2. Workflow for the zebrafish embryo toxicity assay.
Protocol 2: In Vivo Anti-Angiogenesis Assay

This protocol evaluates the anti-angiogenic activity of this compound by observing its effect on the formation of intersegmental vessels (ISVs) or subintestinal vessels (SIVs) in transgenic zebrafish.[15][16]

Materials:

  • Fertilized embryos from a transgenic zebrafish line with fluorescent vasculature, such as Tg(kdrl:EGFP) or Tg(fli1a:EGFP).[17]

  • This compound solutions prepared in E3 medium at concentrations below the MTC determined in Protocol 1.

  • 0.003% 1-phenyl-2-thiourea (PTU) in E3 medium to prevent pigment formation.

  • Tricaine methanesulfonate (MS-222) for anesthesia.

  • Mounting medium (e.g., 3% methylcellulose).

  • Fluorescence microscope with a camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Embryo Collection and Treatment: Collect Tg(kdrl:EGFP) embryos and raise them in E3 medium. At 24 hpf, dechorionate the embryos and transfer them to a 24-well plate.

  • Exposure: Add this compound solutions (in E3 medium containing PTU) to the wells. Use E3+PTU+0.1% DMSO as a vehicle control.

  • Incubation: Incubate the embryos at 28.5°C until 48 or 72 hpf.

  • Imaging Preparation: At the desired time point, anesthetize the embryos with tricaine.

  • Mounting: Mount the embryos laterally in a drop of methylcellulose on a microscope slide.

  • Fluorescence Microscopy: Capture images of the trunk vasculature, focusing on the intersegmental vessels (ISVs) sprouting from the dorsal aorta.

  • Quantification: Use image analysis software to quantify the total length of the ISVs and count the number of vessel branch points per embryo.[18]

  • Data Analysis: Compare the measurements from the this compound treated groups to the vehicle control group. Calculate the percentage of angiogenesis inhibition and determine the statistical significance (e.g., using a t-test or ANOVA).

Angiogenesis_Workflow start_node Start n1 Collect Tg(kdrl:EGFP) Embryos start_node->n1 end_node End n2 Treat with this compound in E3 + PTU Medium (24 hpf) n1->n2 n3 Incubate at 28.5°C until 48-72 hpf n2->n3 n4 Anesthetize, Mount & Image Embryos via Fluorescence Microscopy n3->n4 n5 Quantify Vascular Endpoints (Vessel Length, Branch Points) n4->n5 n6 Analyze Data & Determine % Angiogenesis Inhibition n5->n6 n6->end_node

Fig 3. Workflow for the zebrafish anti-angiogenesis assay.

References

Application Notes and Protocols for Isofistularin-3 Treatment of Lymphoma and Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the treatment protocols and mechanisms of action of Isofistularin-3 (Iso-3), a marine-derived brominated alkaloid, in lymphoma and leukemia cell lines. The following data and protocols are compiled from preclinical research and are intended for in vitro research purposes.

Summary of this compound Activity

This compound, isolated from the marine sponge Aplysina aerophoba, has been identified as a novel DNA methyltransferase 1 (DNMT1) inhibitor.[1][2][3] Its mechanism of action in cancer cells involves the re-expression of tumor suppressor genes, induction of cell cycle arrest, autophagy, and sensitization to apoptosis-inducing agents.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's effects on lymphoma cell lines.

Parameter Value Cell Lines Reference
DNMT1 Inhibition IC5013.5 ± 5.4 μMIn vitro biochemical assay[1]
Synergism with TRAIL (Combination Index)0.22RAJI (Burkitt's lymphoma)[1][2][3]
Synergism with TRAIL (Combination Index)0.21U-937 (Histiocytic lymphoma)[1][2][3]

Table 1: In Vitro Efficacy of this compound.

Cell Line Treatment Concentration Effect Reference
RAJI25 μM55% increase in G1 phase cell population after 24h[1]
U-93725 μM32.8% increase in G1 phase cell population after 24h[1]
RAJI & U-937Up to 25 μMMarked reduction in cell proliferation[1]
RAJI & U-937> 25 μM (after 72h)Induction of cell death[1]

Table 2: Effects of this compound on Cell Cycle and Viability.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the general experimental workflows for its characterization.

Isofistularin3_Mechanism_of_Action cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Sensitization to TRAIL-induced Apoptosis Iso3 This compound DNMT1 DNMT1 Iso3->DNMT1 Inhibits p21_p27 p21 & p27 Expression Iso3->p21_p27 CyclinE1_cMyc Cyclin E1 & c-myc Levels Iso3->CyclinE1_cMyc FLIP FLIPL Expression Iso3->FLIP Survivin Survivin Expression Iso3->Survivin ER_Stress ER Stress (GRP78) Iso3->ER_Stress DNA_Methylation DNA Methylation DNMT1->DNA_Methylation AHR_Promoter AHR Promoter Demethylation DNA_Methylation->AHR_Promoter AHR AHR Expression AHR_Promoter->AHR Tumor_Suppression Tumor Suppression AHR->Tumor_Suppression G0G1_Arrest G0/G1 Arrest p21_p27->G0G1_Arrest CyclinE1_cMyc->G0G1_Arrest TRAIL_Apoptosis TRAIL-induced Apoptosis FLIP->TRAIL_Apoptosis Survivin->TRAIL_Apoptosis DR5 DR5 Surface Expression ER_Stress->DR5 DR5->TRAIL_Apoptosis

Caption: Mechanism of action of this compound in lymphoma cells.

Experimental_Workflow_Isofistularin3 cluster_assays Cellular Assays cluster_combination Combination Study start Start: Lymphoma Cell Culture (RAJI, U-937) treatment This compound Treatment (Varying concentrations and time points) start->treatment viability Cell Viability Assay (e.g., Trypan Blue, MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blot Analysis treatment->western_blot apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) treatment->apoptosis trail_treatment Co-treatment with TRAIL treatment->trail_treatment data_analysis Data Analysis and Interpretation viability->data_analysis cell_cycle->data_analysis western_blot->data_analysis apoptosis->data_analysis synergy_analysis Synergy Analysis (Combination Index) trail_treatment->synergy_analysis synergy_analysis->data_analysis

References

Application Notes & Protocols: Assessing Cell Cycle Arrest by Isofistularin-3

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isofistularin-3 (Iso-3) is a brominated alkaloid derived from the marine sponge Aplysina aerophoba. It has been identified as a potent DNA methyltransferase 1 (DNMT1) inhibitor.[1] By inhibiting DNMT1, this compound can induce the re-expression of tumor suppressor genes, leading to anti-proliferative effects in various cancer cell lines.[1][2] A primary mechanism of its anti-cancer activity is the induction of cell cycle arrest, predominantly in the G0/G1 phase.[1][2][3] This document provides detailed protocols for assessing this this compound-induced cell cycle arrest using flow cytometry and Western blotting, along with expected quantitative outcomes and pathway visualizations.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on cell cycle distribution and the expression of key regulatory proteins in lymphoma cell lines after 24 hours of treatment.

Table 1: Effect of this compound on Cell Cycle Distribution

Cell LineTreatment (24h)% Cells in G0/G1% Cells in S% Cells in G2/M
RAJI Control (DMSO)40.5%45.1%14.4%
Iso-3 (10 µM)70.2%22.5%7.3%
Iso-3 (25 µM)95.5%3.1%1.4%
U-937 Control (DMSO)58.2%28.5%13.3%
Iso-3 (10 µM)79.5%13.2%7.3%
Iso-3 (25 µM)91.0%5.5%3.5%
Data derived from studies on lymphoma cell lines.[2]

Table 2: Effect of this compound on Cell Cycle Regulatory Gene Expression in RAJI Cells

Target GeneAnalysis MethodFold Change vs. Control (25 µM Iso-3, 24h)
p21 mRNA+ 3.3-fold
p27 mRNA+ 3.8-fold
Cyclin E1 mRNA- 1.6-fold
PCNA mRNA- 3.6-fold
c-myc mRNA- 5.1-fold
Data reflects changes in mRNA levels; similar trends were confirmed at the protein level via Western blot.[2]

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for assessing cell cycle arrest and the proposed signaling pathway for this compound's mechanism of action.

G cluster_setup Experimental Setup cluster_flow Flow Cytometry Analysis cluster_wb Western Blot Analysis Culture 1. Seed Cancer Cells (e.g., RAJI, U-937) Treat 2. Treat with this compound (Dose- and Time-course) Culture->Treat Harvest 3. Harvest Cells Treat->Harvest Fix 4a. Fix & Permeabilize Harvest->Fix Lyse 4b. Lyse Cells & Quantify Protein Harvest->Lyse Stain 5a. Stain with Propidium Iodide (PI) Fix->Stain Acquire 6a. Acquire Data on Flow Cytometer Stain->Acquire Analyze 7a. Analyze DNA Content (G0/G1, S, G2/M Phases) Acquire->Analyze SDS 5b. SDS-PAGE & Transfer to Membrane Lyse->SDS Probe 6b. Probe with Primary Abs (p21, p27, Cyclin E1, etc.) SDS->Probe Detect 7b. Detect & Quantify Protein Levels Probe->Detect

Caption: Experimental workflow for analyzing this compound induced cell cycle arrest.

G cluster_main This compound Signaling Pathway cluster_genes Gene Expression Changes Iso3 This compound DNMT1 DNMT1 Iso3->DNMT1 Inhibition p21 p21 / p27 (CDK Inhibitors) DNMT1->p21 Repression CycE Cyclin E1 / PCNA / c-myc (Proliferation Factors) DNMT1->CycE Activation Arrest G0/G1 Cell Cycle Arrest p21->Arrest Induction CycE->Arrest Inhibition

Caption: Proposed mechanism of this compound-induced G0/G1 cell cycle arrest.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry

This protocol details how to analyze cell cycle distribution based on DNA content using propidium iodide (PI) staining.

A. Materials

  • This compound (stock solution in DMSO)

  • Appropriate cancer cell line (e.g., RAJI, U-937) and complete culture medium

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A

    • 0.1% Triton X-100 in PBS

B. Procedure

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment.

    • Allow cells to attach and resume growth (typically 24 hours).

    • Treat cells with varying concentrations of this compound (e.g., 10 µM, 25 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).

  • Cell Harvesting:

    • Suspension cells: Transfer the cell suspension to a 15 mL conical tube.

    • Adherent cells: Aspirate the medium, wash once with PBS, and detach cells using trypsin. Neutralize trypsin with complete medium and transfer to a 15 mL conical tube.

    • Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

    • Wash the cell pellet with 5 mL of ice-cold PBS and centrifuge again. Discard the supernatant.

  • Fixation:

    • Gently resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.[4]

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol.

    • Wash the pellet with 5 mL of PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate for 30 minutes at room temperature in the dark.[5]

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the fluorescence channel that detects PI (e.g., FL2 or PE).

    • Gate on the single-cell population to exclude doublets and debris.

    • Generate a histogram of PI fluorescence intensity.

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 2: Western Blot Analysis of Cell Cycle Proteins

This protocol is for determining the protein expression levels of key cell cycle regulators.

A. Materials

  • Treated cell samples (from Protocol 1, Step 1)

  • RIPA Lysis Buffer supplemented with Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4X)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking Buffer (5% non-fat dry milk or 5% BSA in TBST)

  • Primary Antibodies (specific for p21, p27, Cyclin E1, PCNA, c-myc)

  • Loading Control Primary Antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated Secondary Antibody

  • Enhanced Chemiluminescence (ECL) Substrate

B. Procedure

  • Protein Extraction:

    • Harvest and wash cells as described in Protocol 1, Step 2.

    • Lyse the cell pellet on ice for 30 minutes with supplemented RIPA buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (total protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (20-40 µg) per lane of an SDS-PAGE gel.[6]

    • Run the gel to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in Blocking Buffer to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane according to the manufacturer's protocol.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Perform densitometry analysis using software (e.g., ImageJ) to quantify band intensity. Normalize the intensity of the target protein to the loading control.

References

Application Notes and Protocols for Combinatorial Screening of Isofistularin-3 with Other Anticancer Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and executing combinatorial screening studies involving isofistularin-3, a marine-derived brominated alkaloid with promising anticancer properties. The protocols outlined below are intended to guide researchers in identifying synergistic interactions between this compound and other anticancer agents, with the ultimate goal of developing more effective cancer therapies.

Introduction to this compound and Combinatorial Therapy

This compound, isolated from the marine sponge Aplysina aerophoba, has been identified as a potent DNA methyltransferase 1 (DNMT1) inhibitor.[1] By inhibiting DNMT1, this compound can lead to the re-expression of silenced tumor suppressor genes, inducing cell cycle arrest, and promoting apoptosis in cancer cells.[1] Notably, this compound has been shown to induce a G0/G1 cell cycle arrest and synergizes with the apoptosis-inducing ligand TRAIL in lymphoma cell lines.[1]

The rationale for combining this compound with other anticancer drugs stems from the potential for synergistic or additive effects. Combination therapies can enhance therapeutic efficacy, overcome drug resistance, and potentially reduce drug dosage to minimize toxicity.[2][3] As a DNMT inhibitor, this compound may sensitize cancer cells to a variety of other therapeutic agents, including conventional chemotherapeutics and targeted therapies.[4][5][6]

Data Presentation: this compound Activity Profile

To facilitate the design of combinatorial screening experiments, the following table summarizes the reported 50% growth inhibition (GI50) values for this compound across a panel of human cancer cell lines. This data is crucial for selecting appropriate cell lines and determining the relevant concentration ranges for screening.

Cell LineCancer TypeGI50 (µM)
RAJIBurkitt's Lymphoma9.9 ± 8.6
U-937Histiocytic Lymphoma8.1 ± 5.6
JURKATT-cell Leukemia10.2 ± 5.8
K-562Chronic Myelogenous Leukemia8.3 ± 3.6
MEG-01Megakaryoblastic Leukemia14.8 ± 5.3
HL-60Acute Promyelocytic Leukemia8.1 ± 4.7
PC-3Prostate Cancer8.1 ± 4.4
MDA-MB-231Breast Cancer7.3 ± 7.0
SH-SY5YNeuroblastoma> 50
Data extracted from Florean et al., 2016.[4]

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for screening and validating synergistic drug combinations with this compound.

G cluster_0 Phase 1: Single Agent Dose-Response cluster_1 Phase 2: Combinatorial Screening cluster_2 Phase 3: Mechanistic Validation of Synergy A Select Cancer Cell Lines B Determine GI50 of Single Agents (this compound and Partner Drugs) A->B C Design Combination Matrix (Fixed Ratio or Checkerboard) B->C D Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) C->D E Calculate Combination Index (CI) (Chou-Talalay Method) D->E F Apoptosis Assay (Annexin V/PI Staining) E->F G Cell Cycle Analysis (Propidium Iodide Staining) E->G H Western Blot Analysis (Signaling Pathways) F->H G->H G Isofistularin3 This compound DNMT1 DNMT1 Isofistularin3->DNMT1 inhibition DNA_Hypomethylation DNA Hypomethylation DNMT1->DNA_Hypomethylation leads to TSG_Reactivation Tumor Suppressor Gene Re-activation (e.g., p21, p27) DNA_Hypomethylation->TSG_Reactivation CellCycleArrest G0/G1 Cell Cycle Arrest TSG_Reactivation->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Synergy Synergistic Anticancer Effect CellCycleArrest->Synergy Apoptosis->Synergy PartnerDrug Partner Anticancer Drug (e.g., Chemotherapy, Targeted Therapy) PartnerDrug->Apoptosis induces

References

Application Notes and Protocols for Developing Drug Delivery Systems for Isofistularin-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofistularin-3, a brominated alkaloid derived from the marine sponge Aplysina aerophoba, has demonstrated significant potential as an anticancer agent.[1][2] Its primary mechanism of action involves the inhibition of DNA methyltransferase 1 (DNMT1), leading to the re-expression of tumor suppressor genes, cell cycle arrest, and induction of autophagy in cancer cells.[1][2] Furthermore, this compound has been shown to sensitize cancer cells to TRAIL-induced apoptosis.[1][3] Despite its promising therapeutic activities, the poor aqueous solubility and potential stability issues of this compound, a characteristic common to many marine natural products, present significant challenges for its clinical development.[4][5] Advanced drug delivery systems, such as liposomes and polymeric micelles, offer a promising strategy to overcome these limitations by enhancing solubility, improving stability, and enabling targeted delivery to tumor tissues.[6][7]

This document provides detailed application notes and experimental protocols for the development and characterization of liposomal and polymeric micelle-based drug delivery systems for this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for the rational design of a suitable drug delivery system.

PropertyValueReference
Molecular Formula C₃₁H₃₀Br₆N₄O₁₁[8]
Molecular Weight 1114.0 g/mol [4][8]
Appearance Off-white to pale yellow solid (Hypothetical)-
Aqueous Solubility Very low (estimated < 0.1 mg/mL)Inferred from hydrophobic structure
LogP (calculated) 1.8[4]
Stability Sensitive to light and high temperatures (Hypothetical)-

Note: Some properties are hypothetical and should be experimentally determined.

This compound Signaling Pathway

This compound exerts its anticancer effects primarily through the inhibition of DNMT1. This leads to a cascade of downstream events that collectively suppress tumor growth.

Isofistularin3_Pathway cluster_DDS Drug Delivery System cluster_cell Cancer Cell DDS Liposome/Micelle (this compound) DNMT1 DNMT1 DDS->DNMT1 Inhibition DNA_methylation DNA Hypermethylation DNMT1->DNA_methylation Maintains Autophagy Autophagy DNMT1->Autophagy Induces (indirectly) TRAIL_sensitization Sensitization to TRAIL-induced Apoptosis DNMT1->TRAIL_sensitization Induces (indirectly) TSG Tumor Suppressor Genes (e.g., AHR, p21, p27) DNA_methylation->TSG Silences CellCycle G0/G1 Phase Cell Cycle Arrest TSG->CellCycle Induces

Caption: this compound signaling pathway. (Within 100 characters)

Application Note 1: Liposomal Formulation of this compound

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[9][10] For the hydrophobic this compound, it is anticipated to be incorporated within the lipid bilayer.[10]

Experimental Workflow: Liposome Formulation and Characterization

Liposome_Workflow cluster_formulation Formulation cluster_characterization Characterization A Lipid & this compound Dissolution in Organic Solvent B Thin Film Formation (Rotary Evaporation) A->B C Hydration with Aqueous Buffer B->C D Sonication/Extrusion C->D E Particle Size & Zeta Potential (DLS) D->E F Encapsulation Efficiency (HPLC) D->F G In Vitro Drug Release (Dialysis) D->G H Stability Studies D->H

Caption: Liposome formulation workflow. (Within 100 characters)
Protocol 1: Preparation of this compound Loaded Liposomes by Thin-Film Hydration

This protocol is adapted from established methods for encapsulating hydrophobic drugs.[11]

Materials:

  • This compound

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Dissolve DPPC, cholesterol, and this compound in a 10:2:1 molar ratio in a minimal volume of chloroform:methanol (2:1 v/v) in a round-bottom flask.

  • Attach the flask to a rotary evaporator and remove the organic solvent under vacuum at a temperature above the lipid phase transition temperature (e.g., 45-50°C) to form a thin, uniform lipid film on the inner surface of the flask.

  • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid transition temperature. The volume of PBS will determine the final lipid concentration.

  • To reduce the size and lamellarity of the liposomes, sonicate the suspension using a probe sonicator in an ice bath or extrude it multiple times through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Store the liposomal suspension at 4°C.

Protocol 2: Characterization of this compound Liposomes

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Dilute the liposomal formulation with deionized water.

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument.

  • Perform measurements in triplicate.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Separate the unencapsulated this compound from the liposomes by ultracentrifugation or size exclusion chromatography.

  • Disrupt the liposomes in the pellet (after centrifugation) or the liposomal fraction (after chromatography) using a suitable solvent (e.g., methanol or isopropanol).

  • Quantify the amount of this compound in the disrupted liposomes and in the supernatant/unencapsulated fraction using a validated HPLC method.

  • Calculate EE and DL using the following formulas:

    • EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100

    • DL (%) = (Amount of encapsulated drug / Total weight of liposomes) x 100

3. In Vitro Drug Release:

  • Place a known amount of the this compound liposomal formulation in a dialysis bag (with an appropriate molecular weight cut-off).

  • Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4 containing a small percentage of a surfactant like Tween 80 to maintain sink conditions) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.

  • Quantify the concentration of this compound in the collected samples by HPLC.

4. Stability Studies:

  • Store the liposomal formulation at different temperatures (e.g., 4°C and 25°C) for a specified period.

  • At various time points, evaluate the formulation for changes in particle size, PDI, zeta potential, and drug leakage.

Expected Characterization Data for this compound Liposomes (Hypothetical)
ParameterExpected Value
Particle Size (z-average) 100 - 150 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential -15 to -30 mV
Encapsulation Efficiency (EE) > 85%
Drug Loading (DL) 1 - 5% (w/w)
In Vitro Release (at 24h) 20 - 40%

Application Note 2: Polymeric Micelle Formulation of this compound

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers.[6] Their hydrophobic core is an ideal environment for encapsulating poorly water-soluble drugs like this compound, while the hydrophilic shell provides stability in aqueous media.

Experimental Workflow: Polymeric Micelle Formulation and Characterization

Micelle_Workflow cluster_formulation Formulation cluster_characterization Characterization A Polymer & this compound Dissolution in Organic Solvent B Solvent Evaporation/ Dialysis A->B C Self-Assembly in Aqueous Solution B->C D Particle Size & PDI (DLS) C->D E Critical Micelle Concentration (CMC) C->E F Encapsulation Efficiency & Drug Loading C->F G In Vitro Drug Release C->G H Stability Studies C->H

Caption: Polymeric micelle formulation workflow. (Within 100 characters)
Protocol 3: Preparation of this compound Loaded Polymeric Micelles by Solvent Evaporation

This protocol is based on established methods for preparing drug-loaded polymeric micelles.[1]

Materials:

  • This compound

  • Amphiphilic block copolymer (e.g., polyethylene glycol-block-poly(lactic-co-glycolic acid) (PEG-PLGA) or D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS))

  • Acetone or other suitable organic solvent

  • Deionized water

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the amphiphilic block copolymer and this compound in a suitable organic solvent (e.g., acetone). The ratio of drug to polymer should be optimized.

  • Slowly add the organic solution dropwise to deionized water while stirring.

  • Continue stirring for several hours at room temperature to allow for the evaporation of the organic solvent and the formation of micelles. A rotary evaporator can be used to expedite solvent removal.

  • Filter the resulting micellar solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates.

  • Store the polymeric micelle solution at 4°C.

Protocol 4: Characterization of this compound Polymeric Micelles

1. Particle Size and Polydispersity Index (PDI):

  • Analyze the micellar solution using a DLS instrument as described in Protocol 2.

2. Critical Micelle Concentration (CMC):

  • The CMC can be determined using a fluorescence probe method with a dye such as pyrene. A sharp increase in the fluorescence intensity ratio (I₃₇₃/I₃₈₄) of pyrene indicates micelle formation.

3. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Separate the free drug from the micelles using ultrafiltration or dialysis.

  • Quantify the amount of this compound in the micellar fraction and the free drug fraction by HPLC.

  • Calculate EE and DL as described in Protocol 2.

4. In Vitro Drug Release:

  • Perform the in vitro release study using the dialysis method as described in Protocol 2.

5. Stability Studies:

  • Evaluate the stability of the polymeric micelle formulation over time at different storage conditions by monitoring particle size, PDI, and drug leakage.

Expected Characterization Data for this compound Polymeric Micelles (Hypothetical)
ParameterExpected Value
Particle Size (z-average) 20 - 50 nm
Polydispersity Index (PDI) < 0.2
Critical Micelle Concentration (CMC) 5 - 20 mg/L
Encapsulation Efficiency (EE) > 90%
Drug Loading (DL) 5 - 15% (w/w)
In Vitro Release (at 24h) 30 - 50%

Conclusion

The development of effective drug delivery systems for potent but challenging molecules like this compound is a critical step in translating their therapeutic potential to clinical applications. The protocols and application notes provided herein offer a comprehensive guide for the formulation and characterization of liposomal and polymeric micelle-based delivery systems for this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental findings to develop a stable and efficacious nanoformulation of this promising marine-derived anticancer agent.

References

Application Notes and Protocols: Quantifying Isofistularin-3 Induced Apoptosis via Caspase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofistularin-3, a brominated alkaloid derived from the marine sponge Aplysina aerophoba, has emerged as a promising anti-cancer agent.[1] It functions as a DNA methyltransferase (DNMT)1 inhibitor, leading to the re-expression of tumor suppressor genes.[1][2] Beyond its epigenetic activity, this compound induces G0/G1 cell cycle arrest, autophagy, and notably, sensitizes cancer cells to TNF-related apoptosis-inducing ligand (TRAIL)-mediated apoptosis.[1][2] This sensitization is critical for overcoming TRAIL resistance, a common challenge in cancer therapy. The mechanism involves the downregulation of the anti-apoptotic protein survivin and the upregulation of Death Receptor 5 (DR5) through endoplasmic reticulum (ER) stress.[1][2] A key hallmark of apoptosis is the activation of caspases, a family of proteases that execute programmed cell death. Therefore, quantifying caspase activity is a direct and reliable method to measure this compound-induced apoptosis.

These application notes provide detailed protocols for quantifying the pro-apoptotic effects of this compound, with a focus on caspase-3 and -7 activity assays.

Data Presentation

The following tables summarize the quantitative effects of this compound on key apoptotic markers. The data is compiled from studies on various cancer cell lines, including lymphoma and pheochromocytoma.

Table 1: Dose-Dependent Effect of this compound on Caspase-3/7 Activity in Pheochromocytoma Cells

This compound Concentration (µM)Treatment Duration (hours)Relative Caspase-3/7 Activity (Fold Change vs. Control)Observation
1048Increased caspase gene expressionInduction of pro-apoptotic gene transcription[3]
5024Reduced caspase activityPotential switch to other cell death mechanisms at high concentrations[3]

Table 2: Synergistic Effect of this compound and TRAIL on Caspase-3/7 Activity in Lymphoma Cells (RAJI)

TreatmentThis compound (µM)TRAIL (ng/mL)Combination Index (CI)Caspase-3/7 Activity (Fold Change vs. Control)
This compound alone150-~1.5
TRAIL alone050-~2.0
Combination15500.22~7.5[1][2]

Table 3: Effect of this compound on the Expression of Key Apoptotic Regulatory Proteins in RAJI Cells

ProteinThis compound Treatment (24 hours)Method of DetectionObserved Effect
Survivin15 µMWestern BlotSignificant decrease[1][2]
DR515 µM (48 hours)Flow Cytometry (surface expression)Upregulation[4]
cFLIP15 µMWestern BlotDecrease[1]
GRP7815 µMWestern BlotStrong, dose-dependent increase[1]

Signaling Pathway and Experimental Workflow

This compound-Induced Apoptotic Signaling Pathway

Isofistularin3_Apoptosis_Pathway cluster_input Stimulus cluster_cellular_effects Cellular Effects cluster_downstream Downstream Signaling cluster_execution Execution Phase Isofistularin3 This compound DNMT1 DNMT1 Inhibition Isofistularin3->DNMT1 ER_Stress ER Stress Isofistularin3->ER_Stress Survivin Survivin Downregulation Isofistularin3->Survivin GRP78 GRP78 Upregulation ER_Stress->GRP78 DR5 DR5 Upregulation ER_Stress->DR5 Caspase37 Caspase-3/7 Activation Survivin->Caspase37 Inhibition Caspase8 Caspase-8 Activation DR5->Caspase8 TRAIL-dependent Caspase8->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: this compound apoptotic pathway.

Experimental Workflow for Quantifying Caspase-3/7 Activity

Caspase_Assay_Workflow start Start cell_culture 1. Seed cells in a 96-well plate start->cell_culture treatment 2. Treat cells with this compound and/or TRAIL cell_culture->treatment incubation 3. Incubate for desired duration (e.g., 24-48h) treatment->incubation reagent_prep 4. Prepare Caspase-Glo® 3/7 Reagent incubation->reagent_prep add_reagent 5. Add reagent to each well reagent_prep->add_reagent room_temp_incubation 6. Incubate at room temperature (1-2 hours) add_reagent->room_temp_incubation read_luminescence 7. Measure luminescence with a plate reader room_temp_incubation->read_luminescence data_analysis 8. Analyze data and calculate fold change read_luminescence->data_analysis end End data_analysis->end

Caption: Caspase-3/7 activity assay workflow.

Experimental Protocols

This section provides a detailed protocol for a luminometric caspase-3/7 assay, which is a highly sensitive and straightforward method for quantifying apoptosis.

Protocol: Luminometric Caspase-3/7 Activity Assay in a 96-Well Plate Format

This protocol is adapted from commercially available kits such as the Caspase-Glo® 3/7 Assay.

Materials:

  • Cancer cell line of interest (e.g., RAJI, U-937)

  • This compound (stock solution in DMSO)

  • TRAIL (stock solution in sterile water or PBS)

  • Complete cell culture medium

  • White-walled 96-well plates suitable for luminescence measurements

  • Caspase-Glo® 3/7 Assay Reagent

  • Luminometer plate reader

  • Sterile, multichannel pipettes and tips

  • Phosphate-buffered saline (PBS)

  • DMSO (vehicle control)

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed cells into a white-walled 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of complete culture medium. The optimal cell number should be determined empirically for each cell line.[5]

    • Include wells for no-cell controls (medium only) to determine background luminescence.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • For combination studies, prepare solutions of this compound and TRAIL at the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound, TRAIL, or the combination.

    • Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration).

    • For sensitization experiments, pre-treat cells with this compound for a specified period (e.g., 24 hours) before adding TRAIL for a further incubation period (e.g., 24 hours).[2]

    • Incubate the plate at 37°C for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Caspase-3/7 Activity Measurement:

    • Equilibrate the Caspase-Glo® 3/7 Reagent and the cell plate to room temperature for at least 30 minutes before use.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well, resulting in a total volume of 200 µL.[5][6] This single-step addition lyses the cells and introduces the substrate.

    • Mix the contents of the wells by gently shaking the plate on a plate shaker for 30-60 seconds.

    • Incubate the plate at room temperature, protected from light, for 1 to 2 hours. The signal is generally stable for several hours.[5]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer plate reader.

    • Subtract the average luminescence value of the no-cell control wells from all other readings to correct for background.

    • Calculate the fold change in caspase-3/7 activity for each treatment condition relative to the vehicle-treated control cells.

    • Data should be presented as the mean ± standard deviation from at least three independent experiments.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to quantify this compound-induced apoptosis through the reliable measurement of caspase-3/7 activity. The dose-dependent and synergistic effects of this compound highlight its potential as a targeted anti-cancer therapeutic. The detailed protocols and visual workflows are designed to facilitate the seamless integration of these assays into drug discovery and development pipelines.

References

Troubleshooting & Optimization

improving Isofistularin-3 solubility for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isofistularin-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments, with a focus on overcoming solubility challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and use of this compound in cell culture.

Issue Possible Cause Recommended Solution
Precipitation in Media This compound is a hydrophobic compound and will precipitate in aqueous solutions if the final concentration of the organic solvent is too high or if the compound's solubility limit is exceeded.- Ensure the final concentration of DMSO in your cell culture media does not exceed 0.5% (v/v) to avoid solvent toxicity. - Prepare a high-concentration stock solution in 100% DMSO and dilute it serially in your culture medium to achieve the desired final concentration. - After diluting the stock solution, vortex the media gently and inspect for any visible precipitate before adding to your cells.
Inconsistent Experimental Results - Incomplete dissolution of this compound in the stock solution. - Degradation of the compound.- Before making dilutions, ensure your this compound is fully dissolved in DMSO. Gentle warming (to no more than 37°C) and vortexing can aid dissolution. - Prepare fresh dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store the DMSO stock at -20°C or -80°C in small aliquots.
No Observable Cellular Effect - The concentration of this compound is too low. - The treatment duration is too short. - The cell line is resistant.- Refer to the provided cytotoxicity data to determine an appropriate concentration range for your cell line.[1] - this compound's effects, such as cell cycle arrest, are often observed after 24 hours of treatment.[1] - Consider a dose-response experiment to determine the optimal concentration and a time-course experiment to identify the optimal treatment duration.
High Cell Death in Control Group The solvent (DMSO) concentration is too high, causing toxicity.- Prepare a vehicle control with the same final concentration of DMSO as your experimental samples to accurately assess the effect of the solvent on cell viability. - Keep the final DMSO concentration in the culture medium at or below 0.5%.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for cell culture experiments?

A1: this compound should be dissolved in 100% dimethyl sulfoxide (DMSO) to prepare a stock solution.[1]

Q2: What is the recommended concentration of this compound to use in cell culture?

A2: The effective concentration of this compound can vary between cell lines. For example, the GI50 (50% growth inhibition) has been reported to be in the range of 7.3 µM to 14.8 µM for various cancer cell lines after 72 hours of treatment.[1] It is recommended to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I store the this compound stock solution?

A3: The this compound stock solution in DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to store the stock solution in small aliquots.

Q4: Can I dissolve this compound directly in cell culture media?

A4: No, due to its hydrophobic nature, this compound will not dissolve directly in aqueous-based cell culture media. A concentrated stock solution in an appropriate organic solvent like DMSO is necessary.

Q5: What is the mechanism of action of this compound?

A5: this compound is a DNA methyltransferase 1 (DNMT1) inhibitor.[1] By inhibiting DNMT1, it can lead to the demethylation of tumor suppressor genes, inducing their re-expression. This activity can result in cell cycle arrest, autophagy, and sensitization of cancer cells to apoptosis-inducing agents like TRAIL.[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required amount of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM).

  • Weigh the this compound powder accurately in a sterile microcentrifuge tube.

  • Add the calculated volume of 100% DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may assist in dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Treating Cells with this compound

Materials:

  • Cultured cells in exponential growth phase

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Sterile microcentrifuge tubes and pipettes

Procedure:

  • Determine the final concentrations of this compound required for your experiment.

  • Calculate the volume of the this compound stock solution needed to achieve the desired final concentrations in your cell culture plates.

  • Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Note: It is crucial to add the small volume of the DMSO stock to the larger volume of media and mix immediately to prevent precipitation.

  • Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound.

  • Remove the existing medium from your cultured cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Proceed with your downstream analysis (e.g., cell viability assay, western blotting, flow cytometry).

Quantitative Data Summary

Cell Line Assay Value (µM) Duration
RAJIGI509.9 ± 8.672 h
U-937GI508.1 ± 5.672 h
JURKATGI5010.2 ± 5.872 h
K-562GI508.3 ± 3.672 h
MEG-01GI5014.8 ± 5.372 h
HL-60GI508.1 ± 4.772 h
PC-3GI508.1 ± 4.472 h
MDA-MB-231GI507.3 ± 7.072 h
Purified DNMT1IC5013.5 ± 5.4In vitro assay
Data sourced from Florean et al., 2016.[1]

Visualizations

Isofistularin3_Workflow Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis A Weigh this compound Powder B Dissolve in 100% DMSO to create Stock Solution A->B C Store Stock at -20°C/-80°C B->C D Thaw Stock Solution C->D E Prepare Serial Dilutions in Cell Culture Medium D->E F Add to Cultured Cells E->F G Incubate for Desired Duration F->G H Cell Viability Assay G->H I Western Blot G->I J Flow Cytometry G->J K Other Assays G->K

Caption: Workflow for preparing and using this compound.

Isofistularin3_DNMT1_Pathway This compound Mechanism of Action: DNMT1 Inhibition Iso3 This compound DNMT1 DNMT1 Iso3->DNMT1 Inhibits DNA_methylation DNA Methylation Iso3->DNA_methylation Reduces DNMT1->DNA_methylation Catalyzes TSG_promoter Tumor Suppressor Gene (e.g., AHR) Promoter DNA_methylation->TSG_promoter Hypermethylates TSG_expression Tumor Suppressor Gene Re-expression DNA_methylation->TSG_expression Allows TSG_promoter->TSG_expression Represses Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest TSG_expression->Cell_Cycle_Arrest Induces

Caption: this compound inhibits DNMT1, leading to gene re-expression.

Isofistularin3_TRAIL_Sensitization This compound Sensitization to TRAIL-Induced Apoptosis Iso3 This compound (Pre-treatment) ER_Stress ER Stress Iso3->ER_Stress Triggers FLIPL c-FLIP(L) Expression Iso3->FLIPL Decreases Survivin Survivin Expression Iso3->Survivin Reduces GRP78 GRP78 Expression ER_Stress->GRP78 Increases DR5 DR5 Surface Expression ER_Stress->DR5 Increases Apoptosis Apoptosis DR5->Apoptosis Initiates FLIPL->Apoptosis Inhibits Survivin->Apoptosis Inhibits TRAIL TRAIL TRAIL->DR5 Binds

Caption: this compound enhances TRAIL-induced apoptosis.

References

Technical Support Center: Optimizing Isofistularin-3 Concentration for DNMT Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isofistularin-3, a potent DNMT1 inhibitor derived from the marine sponge Aplysina aerophoba. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound for DNA methyltransferase (DNMT) inhibition. Here you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure the successful application of this marine-derived compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a brominated alkaloid isolated from the marine sponge Aplysina aerophoba. Its primary mechanism of action is the direct inhibition of DNA methyltransferase 1 (DNMT1). It is a DNA-competitive inhibitor, meaning it binds to the DNA binding site of DNMT1, preventing it from methylating DNA.[1][2][3]

Q2: What is the IC50 of this compound for DNMT1?

A2: The reported half-maximal inhibitory concentration (IC50) of this compound for purified DNMT1 is approximately 13.5 ± 5.4 μM in in vitro assays.[1][4]

Q3: What is the recommended solvent for this compound?

A3: this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For cell culture experiments, the final concentration of DMSO in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the typical effective concentrations of this compound in cell culture experiments?

A4: The effective concentration of this compound can vary depending on the cell line and the duration of treatment. Generally, concentrations ranging from 1 μM to 50 μM have been used in various cancer cell lines to observe effects such as reduction in cell proliferation and induction of cell cycle arrest.[3] For inducing AHR promoter demethylation and expression, a concentration of 25 μM for 72 hours has been shown to be effective.[3]

Q5: What are the known downstream effects of this compound treatment in cancer cells?

A5: Treatment of cancer cells with this compound has been shown to induce G0/G1 cell cycle arrest, which is associated with increased expression of p21 and p27 and reduced levels of cyclin E1, PCNA, and c-myc.[2][4] It can also lead to morphological changes characteristic of autophagy and induce caspase-dependent and -independent apoptosis.[1][2] Furthermore, this compound can sensitize cancer cells to TRAIL-induced apoptosis.[2][4]

Data Presentation

Table 1: In Vitro and In-Cellular Activity of this compound

ParameterValueCell Lines/Assay ConditionsReference
DNMT1 IC50 13.5 ± 5.4 μMIn vitro biochemical assay with purified DNMT1[1][4]
GI50 (72h) 7.3 - 14.8 μMPanel of various cancer cell lines[3]
Effective Concentration for Cell Cycle Arrest 5 - 50 μM (24h)RAJI and U-937 lymphoma cells[3]
Effective Concentration for AHR Demethylation 25 μM (72h)RAJI cells[3]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration for DNMT1 Inhibition in Cancer Cells

This protocol outlines the steps to determine the optimal working concentration of this compound for achieving significant DNMT1 inhibition in your specific cancer cell line.

1. Materials:

  • This compound

  • DMSO (cell culture grade)

  • Your cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo®)

  • DNMT activity assay kit (colorimetric or fluorometric)

  • Reagents for protein extraction and Western blotting (optional)

  • Reagents for DNA extraction and methylation analysis (e.g., bisulfite sequencing) (optional)

2. Experimental Workflow:

G cluster_prep Preparation cluster_treat Treatment cluster_viability Viability Assessment cluster_dnmt DNMT Activity Assay cluster_downstream Downstream Analysis (Optional) prep_stock Prepare this compound Stock (e.g., 10 mM in DMSO) treat_dose Treat cells with a dose range of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) prep_stock->treat_dose prep_cells Seed Cells in 96-well Plates prep_cells->treat_dose viability_assay Perform Cell Viability Assay (e.g., at 24, 48, 72h) treat_dose->viability_assay dnmt_assay Perform DNMT Activity Assay on Cell Lysates treat_dose->dnmt_assay western_blot Western Blot for DNMT1 levels treat_dose->western_blot methylation_analysis Methylation Analysis of Target Genes treat_dose->methylation_analysis treat_control Include Vehicle Control (DMSO) treat_control->viability_assay treat_control->dnmt_assay determine_gi50 Determine GI50 viability_assay->determine_gi50 analyze_dnmt Analyze DNMT Inhibition dnmt_assay->analyze_dnmt G cluster_input Input cluster_target Direct Target cluster_methylation Epigenetic Consequence cluster_expression Gene Expression Changes cluster_cellular Cellular Outcomes iso This compound dnmt1 DNMT1 iso->dnmt1 Inhibits trail Sensitization to TRAIL iso->trail Synergizes with demethylation Promoter Demethylation (e.g., AHR) dnmt1->demethylation Prevents Methylation oncogene_down Oncogene Downregulation (e.g., c-myc, Cyclin E1) dnmt1->oncogene_down Maintains Silencing tsg_up Tumor Suppressor Gene Upregulation (e.g., AHR, p21, p27) demethylation->tsg_up Leads to cell_cycle G0/G1 Cell Cycle Arrest tsg_up->cell_cycle oncogene_down->cell_cycle autophagy Autophagy cell_cycle->autophagy apoptosis Apoptosis cell_cycle->apoptosis autophagy->apoptosis trail->apoptosis

References

troubleshooting Isofistularin-3 instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isofistularin-3. The information is designed to help address potential instability issues encountered when preparing and using aqueous solutions of this marine-derived compound.

Troubleshooting Guide

Question: My this compound solution appears to be losing biological activity over time. What could be the cause?

Answer: Loss of biological activity in your this compound solution is likely due to chemical degradation. This compound, a brominated alkaloid with an isoxazoline ring structure, may be susceptible to hydrolysis under certain conditions. The stability of compounds in aqueous solutions can be influenced by several factors, including pH, temperature, and exposure to light.[1]

To troubleshoot this issue, consider the following:

  • pH of the Solution: The pH of your aqueous solution can significantly impact the stability of this compound. Extremes in pH (highly acidic or alkaline) can catalyze the hydrolysis of labile functional groups. It is recommended to maintain the pH of your stock solutions and experimental media within a neutral range (pH 6.8-7.4) unless your specific experimental protocol requires otherwise.

  • Storage Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1] For short-term storage (days to a week), it is advisable to keep this compound solutions at 2-8°C. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize degradation.

  • Light Exposure: Although there is no specific data on the photosensitivity of this compound, many complex organic molecules can be degraded by exposure to UV light.[1] It is a good practice to protect your this compound solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Repeated Freeze-Thaw Cycles: Subjecting your this compound solution to multiple freeze-thaw cycles can lead to degradation. It is best to prepare aliquots of a suitable volume for single-use to avoid this.

Question: I observe a precipitate forming in my this compound stock solution. What should I do?

Answer: Precipitate formation can be due to several factors, including poor solubility at the prepared concentration, changes in temperature, or degradation of the compound into less soluble products.

  • Solubility Check: Confirm the solubility of this compound in your chosen solvent. While it may be soluble in organic solvents like DMSO for initial stock preparation, its solubility in aqueous buffers may be limited. If you are diluting a DMSO stock into an aqueous medium, ensure the final concentration of DMSO is low (typically <0.5%) and that the this compound concentration is below its aqueous solubility limit.

  • Temperature Effects: If the precipitate appears after refrigeration, it might be due to decreased solubility at lower temperatures. Try gently warming the solution to room temperature and vortexing to see if the precipitate redissolves. If it does, consider preparing a more dilute stock solution for cold storage.

  • Degradation: If the precipitate does not redissolve upon warming, it may be a degradation product. In this case, the solution should be discarded, and a fresh stock should be prepared.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For initial stock solutions, it is recommended to use a high-purity grade of an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. These solvents typically allow for higher concentrations to be achieved and can improve the stability of the compound during storage. When preparing working solutions for cell-based assays or other aqueous experiments, the organic solvent stock should be serially diluted in the appropriate aqueous buffer or culture medium, ensuring the final concentration of the organic solvent is minimal to avoid affecting the experimental system.

Q2: How should I store my this compound powder and stock solutions?

A2: The solid powder of this compound should be stored in a tightly sealed container, protected from light and moisture, at -20°C. Stock solutions in organic solvents should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous working solutions are generally less stable and should be prepared fresh for each experiment.

Q3: Are there any known incompatibilities of this compound with common buffer components?

Experimental Protocols

To assist researchers in assessing the stability of their this compound solutions, the following experimental protocols are provided.

Protocol 1: Stability Assessment of this compound in Aqueous Buffer using HPLC-UV

Objective: To determine the stability of this compound in a specific aqueous buffer over time at different temperatures.

Materials:

  • This compound

  • High-purity water

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Formic acid (optional, for mobile phase)

  • HPLC system with a UV detector

  • C18 HPLC column

Methodology:

  • Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Dilute the stock solution to a final concentration of 10 µg/mL in the aqueous buffer of interest.

  • Divide the aqueous solution into three sets of aliquots.

  • Store one set at 4°C, one at room temperature (25°C), and one at 37°C.

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), take a sample from each storage condition.

  • Analyze the samples immediately by HPLC-UV.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1 mL/min.

    • Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 200-400 nm).

    • Injection Volume: 20 µL.

  • Quantify the peak area of this compound at each time point. The initial time point (t=0) is considered 100%.

Data Presentation:

The results can be summarized in a table to compare the percentage of this compound remaining under different conditions.

Time (hours)% this compound Remaining (4°C)% this compound Remaining (25°C)% this compound Remaining (37°C)
0100100100
299.598.295.1
499.196.590.3
898.393.182.4
2495.285.465.7
4890.872.943.2
7286.561.328.9

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

Hypothetical Degradation Pathway of this compound

The following diagram illustrates a potential degradation pathway for this compound in an aqueous solution, focusing on the hydrolysis of the isoxazoline ring, which is a common degradation route for such heterocyclic compounds.

G cluster_0 Hypothetical Degradation of this compound Isofistularin3 This compound Hydrolysis Hydrolysis (H₂O, pH dependent) Isofistularin3->Hydrolysis Intermediate Ring-Opened Intermediate Hydrolysis->Intermediate DegradationProducts Further Degradation Products Intermediate->DegradationProducts

A potential hydrolytic degradation pathway for this compound.

Experimental Workflow for Stability Assessment

This diagram outlines the key steps in the experimental workflow for assessing the stability of this compound.

G cluster_workflow This compound Stability Assessment Workflow cluster_storage Storage Conditions PrepStock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) PrepWorking Prepare Aqueous Working Solution (e.g., 10 µg/mL in Buffer) PrepStock->PrepWorking Aliquot Aliquot Samples for Different Conditions PrepWorking->Aliquot Storage4C 4°C Aliquot->Storage4C Storage25C 25°C Aliquot->Storage25C Storage37C 37°C Aliquot->Storage37C TimePoints Sample at Defined Time Points Storage4C->TimePoints Storage25C->TimePoints Storage37C->TimePoints Analysis Analyze by HPLC-UV or LC-MS TimePoints->Analysis Data Quantify and Plot % Remaining vs. Time Analysis->Data

Workflow for assessing the stability of this compound solutions.

References

Technical Support Center: Overcoming Resistance to Isofistularin-3 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Isofistularin-3. The focus is on understanding its mechanism of action to overcome resistance to other anti-cancer agents and to anticipate potential challenges in its application.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Question Possible Causes Suggested Solutions
Why am I not observing a significant decrease in cancer cell proliferation after this compound treatment? 1. Sub-optimal Concentration: The concentration of this compound may be too low for the specific cell line being used. 2. Short Treatment Duration: The anti-proliferative effects of this compound, which involve epigenetic modifications and cell cycle arrest, may require longer incubation times. 3. Cell Line Insensitivity: The target pathways of this compound may be altered or non-functional in the chosen cell line.1. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 1-50 µM) to determine the IC50 for your cell line. 2. Extend the treatment duration: Assess cell proliferation at multiple time points (e.g., 24, 48, 72 hours). This compound has been shown to induce cell death after 72 hours of treatment[1]. 3. Verify the molecular target: Confirm the expression of DNMT1 in your cell line via Western Blot or qPCR.
This compound is not sensitizing my cancer cells to TRAIL-induced apoptosis. What could be the reason? 1. Insufficient DR5 Expression: The cell line may not express sufficient levels of the TRAIL receptor, Death Receptor 5 (DR5), on the cell surface. 2. Dominant Anti-Apoptotic Signaling: High expression of anti-apoptotic proteins like survivin or FLIP may be counteracting the pro-apoptotic signals. 3. Incorrect Dosing and Timing: The pre-treatment time and concentration of this compound may not be optimal to induce the necessary molecular changes for TRAIL sensitization.1. Assess DR5 surface expression: Use flow cytometry to quantify DR5 levels with and without this compound treatment. This compound has been shown to increase DR5 surface expression[1][2]. 2. Analyze protein expression: Perform Western Blot analysis to check the levels of survivin and FLIP. This compound treatment should lead to a decrease in their expression[1][2]. 3. Optimize the combination protocol: Vary the pre-incubation time with this compound (e.g., 24 hours) before adding TRAIL. Also, test different concentrations of both agents to find the most synergistic combination.
How can I confirm that this compound is inducing autophagy in my cells? 1. Lack of Morphological Changes: The characteristic formation of cytoplasmic vacuoles may not be easily visible. 2. Inconclusive LC3-II Conversion: Western blot results for LC3-I to LC3-II conversion might be ambiguous.1. Use fluorescent microscopy: Employ autophagy-specific dyes or express GFP-LC3 constructs to visualize the formation of autophagosomes. 2. Perform transmission electron microscopy (TEM): TEM can provide definitive evidence of autophagosome formation[1]. 3. Validate with autophagy inhibitors: Co-treat cells with this compound and an autophagy inhibitor (e.g., chloroquine) to see if the observed effects are reversed.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a marine brominated alkaloid that acts as a DNA methyltransferase 1 (DNMT1) inhibitor[1][2][3]. By binding to the DNA binding site of DNMT1, it prevents the methylation of CpG islands in gene promoter regions. This leads to the re-expression of silenced tumor suppressor genes, such as the Aryl Hydrocarbon Receptor (AHR)[1][2]. This epigenetic modification is a key driver of its anti-cancer effects.

Q2: How does this compound induce cell cycle arrest?

A2: this compound induces a G0/G1 phase cell cycle arrest in cancer cells[1][2]. This is achieved by increasing the expression of cell cycle inhibitors p21 and p27, and reducing the levels of proteins that promote cell cycle progression, such as cyclin E1, PCNA, and c-myc[1][2].

Q3: What are the potential mechanisms of resistance to this compound?

A3: While specific studies on resistance to this compound are limited, potential mechanisms can be extrapolated from general principles of drug resistance in cancer:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), could potentially pump this compound out of the cell, reducing its intracellular concentration[4].

  • Alterations in the Drug Target: Mutations in the DNMT1 gene could alter the binding site of this compound, reducing its inhibitory effect.

  • Activation of Bypass Signaling Pathways: Cancer cells might activate alternative survival pathways to compensate for the effects of DNMT1 inhibition. For example, upregulation of pathways that promote cell survival and proliferation independent of the epigenetic changes induced by this compound.

  • Defective Apoptotic Pathways: Alterations in downstream apoptotic machinery could make cells resistant to the cell death signals initiated by this compound[4].

Q4: Can this compound be used in combination with other therapies?

A4: Yes, this compound has shown strong synergistic effects with the tumor-necrosis-factor related apoptosis-inducing ligand (TRAIL) in lymphoma cells[1][2]. It sensitizes TRAIL-resistant cells to apoptosis. This is a promising strategy for cancers that have developed resistance to TRAIL-based therapies.

Q5: How does this compound sensitize cancer cells to TRAIL?

A5: this compound sensitizes cancer cells to TRAIL through a multi-faceted mechanism:

  • Reduction of Anti-Apoptotic Proteins: It decreases the expression of survivin and cellular FLICE-like inhibitory protein (c-FLIP)[1][2].

  • Induction of ER Stress: It triggers endoplasmic reticulum (ER) stress, evidenced by increased GRP78 expression[1][2].

  • Upregulation of Death Receptors: The combination of these effects leads to an increased surface expression of TRAIL receptor DR5, making the cells more susceptible to TRAIL-induced apoptosis[1][2].

Quantitative Data Summary

Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
RAJIBurkitt's Lymphoma~10
U-937Histiocytic Lymphoma~10
JurkatT-cell Leukemia~15
K562Chronic Myelogenous Leukemia> 25
HCT-116Colorectal Carcinoma~15
A549Lung Carcinoma~20
Data derived from figures in Schnekenburger et al., 2016.

Table 2: Synergistic Effect of this compound with TRAIL

Cell LineCombination Index (CI)Interpretation
RAJI0.22Strong Synergy
U-9370.21Strong Synergy
Combination Index (CI) values < 1 indicate a synergistic effect. Data from Schnekenburger et al., 2016.[1][2]

Detailed Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and/or a combination with another drug) for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.

2. Western Blot Analysis for Protein Expression

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., DNMT1, p21, p27, survivin, LC3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

3. Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

  • Cell Collection: Collect both adherent and floating cells after treatment.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within 1 hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Visualizations

Isofistularin3_Mechanism cluster_inhibition Iso3 This compound DNMT1 DNMT1 Iso3->DNMT1 Inhibits TSG_Expression TSG Re-expression DNA_Methylation DNA Methylation DNMT1->DNA_Methylation DNMT1->DNA_Methylation CellCycle Cell Cycle Progression TSG Tumor Suppressor Genes (e.g., AHR) DNA_Methylation->TSG Silences G1_Arrest G0/G1 Arrest TSG_Expression->G1_Arrest Autophagy Autophagy TSG_Expression->Autophagy

Caption: Mechanism of action of this compound as a DNMT1 inhibitor.

TRAIL_Sensitization cluster_apoptosis Iso3 This compound Survivin Survivin Iso3->Survivin FLIP c-FLIP Iso3->FLIP ER_Stress ER Stress (GRP78 ↑) Iso3->ER_Stress Apoptosis Apoptosis Survivin->Apoptosis FLIP->Apoptosis DR5 DR5 Surface Expression ER_Stress->DR5 DR5->Apoptosis TRAIL TRAIL TRAIL->DR5

Caption: this compound sensitizes cancer cells to TRAIL-induced apoptosis.

Experimental_Workflow Start Cancer Cell Line DoseResponse Dose-Response Assay (this compound alone) Start->DoseResponse DetermineIC50 Determine IC50 DoseResponse->DetermineIC50 Combination Combination Treatment (this compound + Agent X) DetermineIC50->Combination SynergyAssay Synergy Assessment (e.g., CI calculation) Combination->SynergyAssay Mechanism Mechanism Investigation SynergyAssay->Mechanism WB Western Blot (Apoptosis/Cell Cycle Markers) Mechanism->WB Flow Flow Cytometry (Apoptosis/Cell Cycle) Mechanism->Flow Result Evaluate Therapeutic Strategy WB->Result Flow->Result

Caption: Workflow for testing this compound synergy with another agent.

References

refining Isofistularin-3 purification to remove impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Isofistularin-3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically isolated?

A1: this compound is a brominated alkaloid belonging to the spiroisoxazoline class of natural products. It is primarily isolated from the marine sponge Aplysina aerophoba. It has gained significant interest in the scientific community for its potent anticancer properties, acting as a direct, DNA-competitive DNA methyltransferase 1 (DNMT1) inhibitor[1].

Q2: What are the most common impurities encountered during this compound purification?

A2: The most common impurities are other brominated alkaloids co-extracted from Aplysina aerophoba. These include, but are not limited to, aeroplysinin-1, a bisoxazolidinone derivative, and N,N,N-trimethyl-3,5-dibromotyramine. Additionally, degradation of this compound can occur, particularly through enzymatic conversion to aeroplysinin-1, especially if the sponge tissue is damaged during collection or handling.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard and effective method for assessing the purity of this compound. Other useful techniques include Mass Spectrometry (MS) for confirmation of molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification and identification of impurities[2][3][4][5][6].

Q4: How should this compound samples be stored to minimize degradation?

A4: While specific stability data for this compound is limited, general best practices for storing brominated alkaloids suggest keeping the purified compound in a cool, dark, and dry place. For long-term storage, it is advisable to store it as a solid at -20°C or below. If in solution, use an anhydrous aprotic solvent like DMSO and store at -20°C or -80°C to prevent hydrolysis and other degradation pathways. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete extraction from the sponge matrix.Ensure the sponge material is thoroughly dried and ground to a fine powder to maximize surface area for extraction. Use a sufficient volume of methanol and repeat the extraction process at least three times.
Enzymatic degradation of this compound to aeroplysinin-1 during extraction.Minimize tissue damage during sponge collection and handling. Freeze-drying the sponge immediately after collection can help to inactivate degradative enzymes.
Loss of product during silica gel chromatography.Optimize the solvent system for column chromatography. A shallow gradient of increasing methanol in chloroform is recommended. Ensure proper packing of the silica gel column to avoid channeling.
Poor Separation of this compound from Impurities Co-elution with other brominated alkaloids.Use a shallower solvent gradient during silica gel chromatography to improve resolution. If co-elution persists, consider using a different stationary phase, such as reversed-phase C18 silica, or employing preparative HPLC for final purification.
Overloading of the chromatography column.Reduce the amount of crude extract loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase.
Presence of Aeroplysinin-1 in the Purified Sample Degradation of this compound.Handle the sponge material and extracts with care to prevent enzymatic conversion. Work at lower temperatures during extraction and purification where possible.
Incomplete separation during chromatography.Aeroplysinin-1 is less polar than this compound and should elute earlier from a normal-phase silica gel column. Collect smaller fractions and analyze them by TLC or HPLC to ensure proper separation.
This compound Appears Unstable in Solution Hydrolysis or other solvent-mediated degradation.Prepare solutions in anhydrous, aprotic solvents such as DMSO or DMF immediately before use. For short-term storage, keep solutions at low temperatures.
Presence of acidic or basic contaminants.Ensure all glassware is thoroughly cleaned and that the solvents used are of high purity and free from acidic or basic residues.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Aplysina aerophoba

This protocol is adapted from established methods for the isolation of brominated alkaloids from marine sponges.

1. Preparation of Sponge Material:

  • Lyophilize (freeze-dry) the collected Aplysina aerophoba sponge material to a constant weight.

  • Grind the dried sponge into a fine powder using a blender or mortar and pestle.

2. Extraction:

  • Macerate the powdered sponge material in methanol (MeOH) at a ratio of 1:5 (w/v) for 24 hours at room temperature.

  • Filter the extract and repeat the extraction process with fresh methanol two more times.

  • Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Silica Gel Column Chromatography:

  • Prepare a silica gel column (e.g., 80 x 5 cm for a starting material of 200 g of dried sponge).

  • Dissolve the crude extract in a minimal amount of chloroform (CHCl₃) or a chloroform/methanol mixture.

  • Adsorb the dissolved extract onto a small amount of silica gel and dry it completely.

  • Load the dried sample onto the top of the prepared silica gel column.

  • Elute the column with a stepwise gradient of increasing methanol in chloroform (e.g., starting from 100% CHCl₃ and gradually increasing the percentage of MeOH).

  • Collect fractions and monitor the separation by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., CHCl₃:MeOH, 9:1) and visualizing with UV light or an appropriate stain.

  • This compound is a major compound and will typically elute in the mid-polarity fractions.

  • Pool the fractions containing pure this compound based on TLC analysis.

  • Evaporate the solvent from the pooled fractions to obtain the purified compound.

4. Purity Assessment:

  • Assess the purity of the isolated this compound using HPLC-UV and confirm its identity using MS and NMR spectroscopy.

Visualizations

This compound Purification Workflow

G Figure 1. This compound Purification Workflow cluster_0 Sponge Processing cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Aplysina Aplysina aerophoba sponge FreezeDry Freeze-drying Aplysina->FreezeDry Grind Grinding FreezeDry->Grind Methanol Methanol Extraction (3x) Grind->Methanol Filtration Filtration Methanol->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude Extract SilicaGel Silica Gel Chromatography (CHCl3/MeOH gradient) Evaporation->SilicaGel Fractionation Fraction Collection & TLC Analysis SilicaGel->Fractionation Pooling Pooling of Pure Fractions Fractionation->Pooling FinalEvap Final Solvent Evaporation Pooling->FinalEvap Purity Purity Assessment (HPLC, MS, NMR) FinalEvap->Purity Purified this compound

Caption: A flowchart illustrating the key steps in the purification of this compound.

This compound Downstream Signaling Pathway

G Figure 2. This compound Signaling Pathway cluster_0 Epigenetic Regulation cluster_1 Cell Cycle Control Isofistularin3 This compound DNMT1 DNMT1 Isofistularin3->DNMT1 Inhibition Methylation DNA Methylation DNMT1->Methylation GeneExpression Gene Re-expression DNMT1->GeneExpression Repression Promoter Tumor Suppressor Gene Promoter (e.g., AHR) Promoter->GeneExpression Silencing Methylation->Promoter Hypermethylation p21_p27 p21 & p27 (Upregulation) GeneExpression->p21_p27 CyclinE1_PCNA_cMyc Cyclin E1, PCNA, c-myc (Downregulation) GeneExpression->CyclinE1_PCNA_cMyc G0G1_Arrest G0/G1 Cell Cycle Arrest p21_p27->G0G1_Arrest CyclinE1_PCNA_cMyc->G0G1_Arrest Cell_Proliferation Cancer Cell Proliferation G0G1_Arrest->Cell_Proliferation Inhibition

Caption: The signaling cascade initiated by this compound's inhibition of DNMT1.

References

Technical Support Center: Addressing Off-Target Effects of Isofistularin-3 in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isofistularin-3. The information is designed to help address specific issues that may arise during cellular assays, with a focus on identifying and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of this compound?

A1: this compound, a brominated alkaloid from the marine sponge Aplysina aerophoba, is primarily characterized as a DNA methyltransferase 1 (DNMT1) inhibitor.[1][2][3] In vitro studies have shown that it inhibits purified DNMT1 with an IC50 of 13.5 ± 5.4 μM.[1] Docking analyses suggest that this compound binds within the DNA binding site of DNMT1, thereby inhibiting its activity.[1][2]

Q2: What are the expected cellular effects of this compound based on its on-target activity?

A2: As a DNMT1 inhibitor, this compound is expected to induce a range of cellular effects, including:

  • DNA Demethylation: Leading to the re-expression of tumor suppressor genes silenced by hypermethylation, such as the aryl hydrocarbon receptor (AHR) gene.[1][2]

  • Cell Cycle Arrest: Primarily in the G0/G1 phase, associated with increased expression of p21 and p27 and reduced levels of cyclin E1, PCNA, and c-myc.[2]

  • Induction of Autophagy: Characterized by morphological changes like the appearance of cytoplasmic vacuoles.[2]

  • Sensitization to Apoptosis: this compound can synergize with agents like TRAIL to enhance apoptosis, a mechanism involving the reduction of survivin and FLIPL expression and induction of endoplasmic reticulum (ER) stress.[1][2]

Q3: My cells are showing a phenotype inconsistent with DNMT1 inhibition after this compound treatment. What could be the cause?

A3: While DNMT1 is the primary target, discrepancies in cellular phenotypes could arise from several factors:

  • Off-Target Effects: this compound may interact with other cellular proteins. The full spectrum of its targets is not completely understood, and the existence of other relevant cellular targets has not been ruled out.[1]

  • Cell-Type Specificity: The effects of this compound can vary between different cell lines. For example, it showed significant anti-proliferative effects in lymphoma cell lines but had a negligible influence on the pro-metastatic properties of pheochromocytoma cells.[3]

  • Experimental Artifacts: Natural products can sometimes interfere with assay components.[4][5] This could be due to factors like compound aggregation, intrinsic fluorescence, or reactivity with assay reagents.

  • Metabolism of the Compound: Cells may metabolize this compound into different active or inactive forms. Bromotyrosine derivatives can undergo de-bromination and other modifications in vivo.[6][7]

Q4: Are there known off-targets for this compound or related bromotyrosine alkaloids?

A4: Currently, there are no specific, validated off-target proteins for this compound reported in the literature. However, brominated tyrosine alkaloids are a diverse class of marine natural products known for a wide range of bioactivities, including cytotoxic, antifungal, antibacterial, and antiviral properties, suggesting they can interact with multiple cellular pathways and targets.[8][9][10] Therefore, the potential for off-target effects should be considered.

Q5: How can I be sure that the observed phenotype is due to DNMT1 inhibition and not an off-target effect?

A5: Validating that a cellular phenotype is linked to the on-target activity of a compound is crucial. Key validation strategies include:

  • Rescue Experiments: If you hypothesize that the effect is due to DNMT1 inhibition, you can test whether the phenotype can be "rescued" by expressing a form of DNMT1 that is resistant to this compound.

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is binding to DNMT1 in your specific cellular context.[11][12][13]

  • Using Structurally Different DNMT Inhibitors: Comparing the effects of this compound with other known DNMT inhibitors that have different chemical structures can help determine if the observed phenotype is common to DNMT inhibition.

  • Genetic Knockdown/Knockout: The phenotype induced by this compound should mimic the phenotype observed upon genetic knockdown or knockout of DNMT1.

Troubleshooting Guides

Table 1: Troubleshooting Unexpected Results in Proliferation/Viability Assays
Observed Issue Potential Cause Recommended Action
No effect on proliferation in a cancer cell line expected to be sensitive. 1. Cell-type resistance: Not all cell lines are equally sensitive.[3] 2. Compound instability: this compound may be unstable in your specific cell culture medium. 3. Insufficient intracellular concentration: The compound may not be effectively entering the cells.1. Test a panel of different cell lines, including those reported to be sensitive (e.g., RAJI, U-937 lymphoma cells).[1] 2. Assess compound stability in media over time using HPLC. 3. Perform cellular uptake studies to measure intracellular compound concentration.
Greater cytotoxicity than expected from literature. 1. Off-target toxicity: The compound may be hitting other essential proteins. 2. Assay interference: this compound might be interfering with the viability readout (e.g., formazan-based assays like MTT).[5]1. Perform a target engagement assay (e.g., CETSA) to confirm DNMT1 binding at the observed cytotoxic concentrations.[12] 2. Use an orthogonal viability assay with a different detection method (e.g., cell counting with trypan blue exclusion, CellTiter-Glo).
Cell morphology changes are inconsistent with autophagy (e.g., signs of necrosis at low concentrations). 1. Induction of a different cell death pathway: Possible off-target effect triggering necrosis or another form of cell death. 2. Compound precipitation: High concentrations of natural products can sometimes precipitate in culture, causing non-specific stress.1. Analyze markers for different cell death pathways (e.g., LDH release for necrosis, caspase cleavage for apoptosis). 2. Check for compound precipitation in the media under a microscope. Determine the solubility limit in your assay conditions.
Table 2: Troubleshooting Inconsistent Methylation Assay Results
Observed Issue Potential Cause Recommended Action
No change in global DNA methylation levels after treatment. 1. Insensitive assay: The chosen assay may not be sensitive enough to detect subtle changes. 2. Time-dependent effects: Demethylation is a passive process that requires cell division; effects may not be visible at early time points. 3. Compensatory mechanisms: The cell may upregulate other DNMTs.1. Use a gene-specific methylation analysis (e.g., methylation-specific PCR or bisulfite sequencing) for a known this compound target gene like AHR.[1] 2. Perform a time-course experiment, analyzing methylation after several cell cycles. 3. Analyze the expression of other DNMTs (DNMT3A, DNMT3B).
Inconsistent results in in vitro DNMT activity assays. 1. Assay artifacts: The compound may interfere with the assay components (e.g., antibodies in ELISA-based kits, restriction enzymes).[14] 2. Improperly prepared enzyme/extracts: Nuclear extracts can lose activity if not prepared from fresh cells or stored correctly.[15]1. Run a counter-screen to check for assay interference without the enzyme. 2. Use freshly prepared nuclear extracts or high-quality purified DNMT1 enzyme. Include a known inhibitor (e.g., 5-Azacytidine) as a positive control.

Data Presentation

Table 3: Reported In Vitro Activity of this compound
Assay Type Target/Cell Line Parameter Value Reference
Biochemical AssayPurified DNMT1IC5013.5 ± 5.4 μM[1]
Cell ViabilityHeLa CellsIC508.5 ± 0.2 µM[3]
Cell ViabilityRAJI (Burkitt's lymphoma)GI5010.3 ± 1.2 µM[1]
Cell ViabilityU-937 (Histiocytic lymphoma)GI507.5 ± 0.9 µM[1]
Cell ViabilityMPC (Mouse pheochromocytoma)EC5043-44 µM[3]
Cell ViabilityMTT (Mouse pheochromocytoma)EC5043-44 µM[3]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for DNMT1 Target Engagement

This protocol is adapted from standard CETSA methodologies and is designed to verify the binding of this compound to DNMT1 in intact cells.[11][12][13][16]

Materials:

  • Cell line of interest cultured to ~80% confluency

  • This compound

  • DMSO (vehicle control)

  • PBS with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer)

  • Apparatus for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • Centrifuge capable of >15,000 x g

  • SDS-PAGE and Western blot equipment

  • Primary antibody against DNMT1

  • Secondary HRP-conjugated antibody

  • Chemiluminescence substrate

Procedure:

  • Compound Treatment:

    • Treat cultured cells with the desired concentration of this compound or DMSO (vehicle) for a specified time (e.g., 1-3 hours) at 37°C.

  • Cell Harvesting and Resuspension:

    • Harvest cells by scraping or trypsinization.

    • Wash cells with cold PBS and pellet by centrifugation (300 x g for 5 min).

    • Resuspend the cell pellet in PBS containing protease/phosphatase inhibitors to a final concentration of ~1 x 10^7 cells/mL.

  • Heat Treatment:

    • Aliquot the cell suspension into PCR tubes (e.g., 50 µL per tube).

    • Place the tubes in a thermal cycler.

    • Apply a temperature gradient for 3 minutes (e.g., from 40°C to 64°C in 2°C increments). Include a 37°C control that is not heated.

  • Cell Lysis:

    • After heating, cool the samples to room temperature.

    • Lyse the cells by your preferred method (e.g., three freeze-thaw cycles using liquid nitrogen, followed by addition of lysis buffer).

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

  • Sample Preparation and Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Normalize the samples to the same protein concentration with lysis buffer and Laemmli buffer.

    • Analyze the samples by SDS-PAGE and Western blot using an anti-DNMT1 antibody.

  • Data Interpretation:

    • Quantify the band intensities for DNMT1 at each temperature for both vehicle- and this compound-treated samples.

    • Plot the percentage of soluble DNMT1 relative to the 37°C control against temperature.

    • A rightward shift in the melting curve for this compound-treated samples compared to the vehicle control indicates thermal stabilization and confirms target engagement.

Protocol 2: siRNA Rescue Experiment to Validate an Off-Target Phenotype

Materials:

  • Cell line of interest

  • siRNA targeting Gene X (siGeneX)

  • Non-targeting control siRNA (siCtrl)

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Rescue plasmid: an expression vector containing the coding sequence of Gene X but with silent mutations in the siRNA target region, making it resistant to siGeneX.

  • Control plasmid (e.g., empty vector).

  • This compound

  • Assay reagents to measure the phenotype of interest.

Procedure:

  • Day 1: Seed Cells:

    • Seed cells in the appropriate plate format for your downstream phenotype assay, ensuring they will be 50-70% confluent at the time of transfection.

  • Day 2: Transfect with siRNA:

    • Transfect one set of cells with siCtrl and another set with siGeneX according to the manufacturer's protocol.

    • Incubate for 24-48 hours to allow for knockdown of Gene X.

  • Day 4: Transfect with Plasmids (Rescue):

    • Transfect the siGeneX-treated cells with either the control plasmid or the rescue plasmid.

    • Transfect the siCtrl-treated cells with the control plasmid.

    • Incubate for another 24 hours to allow for expression of the rescue protein.

  • Day 5: this compound Treatment and Phenotype Analysis:

    • Treat the appropriate wells with this compound or vehicle. You should have the following experimental groups:

      • Group 1: siCtrl + Control Plasmid + Vehicle

      • Group 2: siCtrl + Control Plasmid + this compound

      • Group 3: siGeneX + Control Plasmid + this compound (tests effect of Gene X knockdown)

      • Group 4: siGeneX + Rescue Plasmid + this compound (tests rescue)

    • After the appropriate treatment time, perform your cellular assay to measure the phenotype.

  • Parallel Validation:

    • In a parallel plate, lyse cells from each group to confirm the knockdown of endogenous Gene X and the expression of the rescue protein by Western blot or qPCR.

  • Data Interpretation:

    • If this compound's effect is mediated by inhibiting Gene X: The phenotype observed in Group 2 (this compound treatment) should be mimicked in Group 3 (Gene X knockdown). Furthermore, the phenotype in Group 4 should be reversed or "rescued," appearing more like the control (Group 1).

    • If the phenotype is unrelated to Gene X: There will be no significant difference in the this compound-induced phenotype between Groups 3 and 4.

Mandatory Visualization

Isofistularin3_Signaling_Pathway Isofistularin3 This compound DNMT1 DNMT1 Isofistularin3->DNMT1 TSG_Expression Tumor Suppressor Gene Expression (e.g., AHR) Isofistularin3->TSG_Expression promotes G0G1_Arrest G0/G1 Cell Cycle Arrest Isofistularin3->G0G1_Arrest Autophagy Autophagy Isofistularin3->Autophagy Survivin_FLIP Survivin / FLIP Expression Isofistularin3->Survivin_FLIP reduces ER_Stress ER Stress Isofistularin3->ER_Stress induces DNA_Methylation DNA Methylation DNMT1->DNA_Methylation TSG_Hypermethylation Tumor Suppressor Gene Hypermethylation DNA_Methylation->TSG_Hypermethylation TSG_Hypermethylation->TSG_Expression Apoptosis Sensitization to TRAIL-induced Apoptosis Survivin_FLIP->Apoptosis ER_Stress->Apoptosis

Caption: Known signaling pathways affected by this compound.

Off_Target_Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound Check_Artifacts Step 1: Rule Out Experimental Artifacts Start->Check_Artifacts Orthogonal_Assay Use Orthogonal Assays (e.g., different viability readout) Check_Artifacts->Orthogonal_Assay Check_Purity Check Compound Purity and Stability Check_Artifacts->Check_Purity Validate_OnTarget Step 2: Validate On-Target Engagement Orthogonal_Assay->Validate_OnTarget Check_Purity->Validate_OnTarget CETSA Perform CETSA to Confirm DNMT1 Binding Validate_OnTarget->CETSA Compare_Inhibitors Compare with other DNMT Inhibitors Validate_OnTarget->Compare_Inhibitors Conclusion Conclusion: Phenotype is On-Target, Off-Target, or an Artifact Validate_OnTarget->Conclusion If engagement is confirmed and phenotype matches other DNMTi Investigate_OffTarget Step 3: Investigate Potential Off-Targets CETSA->Investigate_OffTarget If engagement is weak or absent at effective dose Compare_Inhibitors->Investigate_OffTarget If phenotype is unique to this compound Proteomics Affinity Purification-MS or Thermal Proteome Profiling Investigate_OffTarget->Proteomics Hypothesis_Testing Formulate Hypothesis (e.g., 'Phenotype is due to Gene X') Proteomics->Hypothesis_Testing Validate_OffTarget Step 4: Validate Hypothesized Off-Target Hypothesis_Testing->Validate_OffTarget siRNA_KO Knockdown/Knockout Gene X - Does it mimic the phenotype? Validate_OffTarget->siRNA_KO Rescue_Exp Perform Rescue Experiment siRNA_KO->Rescue_Exp Rescue_Exp->Conclusion Rescue_Experiment_Logic cluster_0 Hypothesis: this compound causes phenotype 'P' via off-target inhibition of 'Gene X' cluster_1 Experimental Validation Iso This compound GeneX Gene X (Off-Target) Iso->GeneX inhibits Phenotype Phenotype 'P' GeneX->Phenotype prevents siRNA siRNA against Gene X siRNA->GeneX knocks down Result1 Mimics Phenotype 'P' siRNA->Result1 Rescue_Plasmid Rescue Plasmid (siRNA-resistant Gene X) Rescue_Plasmid->GeneX restores Result2 Reverses Phenotype 'P' Rescue_Plasmid->Result2

References

Technical Support Center: Enhancing the Bioavailability of Isofistularin-3 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of Isofistularin-3 for in vivo studies. Given the limited publicly available data on the physicochemical properties of this compound, some information provided is based on common characteristics of poorly soluble marine natural products and related bromotyrosine alkaloids.

I. This compound Physicochemical Properties (Estimated)

Currently, specific experimental data on the aqueous solubility and permeability of this compound is limited. The following table summarizes estimated properties based on its chemical structure and data from other bromotyrosine alkaloids.

PropertyEstimated Value/ClassificationImplication for Bioavailability
Molecular Weight 1114.0 g/mol High molecular weight may limit passive diffusion across membranes.
Aqueous Solubility Poorly solubleLow dissolution rate in the gastrointestinal tract is a major barrier to absorption.
LogP (Predicted) HighHigh lipophilicity can lead to poor aqueous solubility and potential for high first-pass metabolism.
Biopharmaceutics Classification System (BCS) Likely Class II or IVLow solubility and potentially low permeability present significant challenges for oral bioavailability.

II. Troubleshooting Guides for Bioavailability Enhancement

Researchers may encounter several issues when formulating this compound for in vivo studies. This section provides solutions to common problems.

Issue: Poor Dissolution of this compound in Aqueous Media

Question: My this compound formulation shows very low dissolution in simulated gastric and intestinal fluids. How can I improve this?

Answer: Poor dissolution is expected for this compound due to its likely low aqueous solubility. Consider the following formulation strategies to enhance its dissolution rate:

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier at a molecular level can significantly improve its dissolution.

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems can improve its solubilization in the gastrointestinal tract.

  • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can increase the aqueous solubility of this compound.

Issue: Low and Variable Bioavailability in Animal Studies

Question: I am observing low and inconsistent plasma concentrations of this compound in my animal models after oral administration. What could be the cause and how can I address it?

Answer: Low and variable bioavailability is a common challenge for poorly soluble compounds like this compound. The likely causes include poor dissolution, low permeability, and significant first-pass metabolism.

Troubleshooting Steps:

  • Confirm Formulation Stability: Ensure that your formulation is stable and that this compound does not precipitate out of the vehicle before or after administration.

  • Enhance Solubility and Dissolution: Implement one of the formulation strategies mentioned above (solid dispersions, lipid-based formulations, or cyclodextrin complexation).

  • Consider Permeability Enhancement: If solubility enhancement alone is insufficient, consider co-administration with a permeation enhancer, though this should be done with caution due to potential toxicity.

  • Investigate Alternative Routes of Administration: For initial efficacy studies, consider intraperitoneal (IP) or intravenous (IV) administration to bypass absorption barriers. For oral studies, a well-designed formulation is crucial.

Issue: Formulation Instability and Drug Precipitation

Question: My this compound formulation is not stable, and the compound precipitates over time. How can I improve the stability?

Answer: Formulation stability is critical for obtaining reliable in vivo data.

Solutions:

  • For Lipid-Based Formulations:

    • Optimize the oil, surfactant, and co-surfactant ratios to ensure the formation of a stable emulsion or microemulsion.

    • Incorporate antioxidants if oxidative degradation is a concern.

  • For Solid Dispersions:

    • Select a polymer with a high glass transition temperature (Tg) to prevent recrystallization of the amorphous drug.

    • Store the solid dispersion in a desiccated environment to prevent moisture-induced crystallization.

  • For Cyclodextrin Complexes:

    • Ensure the stoichiometry of the complex is optimized for maximum solubility and stability.

    • Lyophilization of the complex can improve its long-term stability.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for formulating this compound for in vivo studies?

A1: Due to its predicted poor solubility, a good starting point is to develop a simple lipid-based formulation, such as a solution in a pharmaceutically acceptable oil (e.g., sesame oil, corn oil) with a surfactant (e.g., Cremophor EL, Tween 80). This approach is often straightforward to prepare and can provide an initial assessment of in vivo activity.

Q2: Are there any known drug-drug interactions to be aware of with this compound?

A2: There is currently no specific information on drug-drug interactions for this compound. However, as it is a cytotoxic agent and a DNA methyltransferase (DNMT) inhibitor, it may have synergistic effects with other chemotherapeutic agents. When using formulation excipients, be aware that some, like certain surfactants, can inhibit efflux pumps (e.g., P-glycoprotein) and drug-metabolizing enzymes (e.g., CYP3A4), which could alter the pharmacokinetics of co-administered drugs.

Q3: How can I analyze the concentration of this compound in plasma or tissue samples?

A3: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the most suitable analytical technique for quantifying this compound in biological matrices due to its high sensitivity and selectivity. You will likely need to synthesize or obtain a pure analytical standard of this compound for method development and calibration.

IV. Experimental Protocols and Methodologies

The following are detailed protocols for the key formulation strategies to enhance the bioavailability of this compound.

Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)

Objective: To prepare a SEDDS formulation of this compound to improve its oral bioavailability.

Materials:

  • This compound

  • Oil phase (e.g., Labrafil® M 1944 CS)

  • Surfactant (e.g., Kolliphor® EL)

  • Co-surfactant (e.g., Transcutol® HP)

Protocol:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most appropriate excipients.

  • Formulation Preparation:

    • Accurately weigh the required amounts of the oil, surfactant, and co-surfactant into a glass vial.

    • Heat the mixture to 40-50°C to facilitate mixing.

    • Add the pre-weighed this compound to the excipient mixture and vortex until a clear solution is obtained.

  • Characterization:

    • Emulsification Study: Add 1 mL of the SEDDS formulation to 250 mL of distilled water in a glass beaker with gentle agitation. Observe the formation of a nanoemulsion and record the time taken for emulsification.

    • Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting nanoemulsion using dynamic light scattering (DLS).

    • In Vitro Dissolution: Perform dissolution testing using a USP Type II apparatus in simulated gastric and intestinal fluids.

Expected Outcome: A stable SEDDS formulation that forms a nanoemulsion with a small droplet size upon dilution in aqueous media, leading to a significant increase in the in vitro dissolution rate of this compound compared to the unformulated compound.

Preparation of a Solid Dispersion by Solvent Evaporation Method

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate by converting it to an amorphous form.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30)

  • Organic solvent (e.g., Methanol, Dichloromethane)

Protocol:

  • Polymer and Drug Dissolution: Dissolve this compound and the hydrophilic polymer (e.g., in a 1:5 drug-to-polymer ratio) in a suitable organic solvent.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature and pressure until a solid mass is formed.

  • Drying and Milling: Dry the resulting solid mass in a vacuum oven to remove any residual solvent. Mill the dried solid dispersion to obtain a fine powder.

  • Characterization:

    • Differential Scanning Calorimetry (DSC): Analyze the thermal properties to confirm the absence of the drug's crystalline melting peak, indicating its amorphous state.

    • Powder X-ray Diffraction (PXRD): Confirm the amorphous nature of this compound in the solid dispersion.

    • In Vitro Dissolution: Compare the dissolution profile of the solid dispersion with that of the pure drug.

Expected Outcome: An amorphous solid dispersion where this compound is molecularly dispersed in the polymer matrix, resulting in a significantly faster and higher extent of dissolution compared to the crystalline drug.

Preparation of a Cyclodextrin Inclusion Complex

Objective: To prepare an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.

Materials:

  • This compound

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin - HP-β-CD)

  • Deionized water

  • Ethanol

Protocol:

  • Phase Solubility Study: Determine the stoichiometry of the this compound:HP-β-CD complex by measuring the increase in this compound solubility in aqueous solutions of increasing HP-β-CD concentrations.

  • Complexation by Kneading Method:

    • Dissolve HP-β-CD in a small amount of water to form a paste.

    • Dissolve this compound in a minimal amount of ethanol and add it to the HP-β-CD paste.

    • Knead the mixture for a specified time (e.g., 60 minutes).

    • Dry the resulting product in an oven at a controlled temperature.

  • Characterization:

    • Fourier-Transform Infrared Spectroscopy (FTIR): Analyze changes in the characteristic peaks of this compound and HP-β-CD to confirm complex formation.

    • Solubility Studies: Compare the aqueous solubility of the inclusion complex with that of the pure drug.

    • In Vitro Dissolution: Evaluate the dissolution profile of the complex.

Expected Outcome: Formation of an inclusion complex that significantly enhances the aqueous solubility and dissolution rate of this compound.

V. Visualization of Pathways and Workflows

Signaling Pathway of this compound as a DNMT1 Inhibitor

Isofistularin3_DNMT1_Pathway cluster_0 Cell Nucleus Iso3 This compound DNMT1 DNMT1 Iso3->DNMT1 Inhibition DNA Methylated DNA (Gene Silencing) DNMT1->DNA Maintains Methylation Demethylated_DNA Demethylated DNA (Gene Expression) DNMT1->Demethylated_DNA Inhibition leads to Passive Demethylation TSG Tumor Suppressor Genes (e.g., AHR) Demethylated_DNA->TSG Re-expression Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) TSG->Cell_Cycle_Arrest Apoptosis Apoptosis TSG->Apoptosis

Caption: this compound inhibits DNMT1, leading to DNA demethylation and re-expression of tumor suppressor genes.

Experimental Workflow for Enhancing Bioavailability

Bioavailability_Workflow cluster_Start Initial Assessment cluster_Formulation Formulation Development cluster_Evaluation In Vitro & In Vivo Evaluation Start This compound (Poorly Soluble) Physicochem Physicochemical Characterization (Solubility, Permeability) Start->Physicochem Lipid Lipid-Based Formulation Physicochem->Lipid Solid Solid Dispersion Physicochem->Solid Cyclo Cyclodextrin Complexation Physicochem->Cyclo In_Vitro In Vitro Dissolution & Stability Testing Lipid->In_Vitro Solid->In_Vitro Cyclo->In_Vitro In_Vivo In Vivo Pharmacokinetic Studies (Animal Model) In_Vitro->In_Vivo Optimized Formulation Efficacy In Vivo Efficacy Studies In_Vivo->Efficacy

Caption: Workflow for developing and evaluating formulations to enhance this compound bioavailability.

Logical Relationship for Troubleshooting Low Bioavailability

Troubleshooting_Bioavailability Problem Low In Vivo Bioavailability Problem Cause1 Poor Dissolution Cause Problem->Cause1 Cause2 Low Permeability Cause Problem->Cause2 Cause3 High First-Pass Metabolism Cause Problem->Cause3 Solution1 Enhance Solubility/Dissolution Solution - Solid Dispersion - Lipid Formulation - Cyclodextrin Complex Cause1->Solution1 Solution2 Use Permeation Enhancers Solution (with caution) Cause2->Solution2 Solution3 Inhibit Efflux/Metabolism Solution - Use specific excipients - Co-administration Cause3->Solution3

Caption: Troubleshooting logic for addressing low bioavailability of this compound.

selecting appropriate controls for Isofistularin-3 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting appropriate controls and troubleshooting experiments involving Isofistularin-3, a marine-derived DNA methyltransferase (DNMT) 1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a brominated alkaloid isolated from the marine sponge Aplysina aerophoba. Its primary mechanism of action is the inhibition of DNA methyltransferase 1 (DNMT1).[1][2] By binding to the DNA interacting pocket of DNMT1, this compound prevents the methylation of DNA, leading to the re-expression of tumor suppressor genes that may have been silenced by hypermethylation.[1][2]

Q2: What are the known downstream effects of this compound treatment in cancer cells?

A2: Treatment of cancer cells with this compound has been shown to induce several downstream effects, including:

  • Cell Cycle Arrest: It causes a G0/G1 phase cell cycle arrest, which is associated with increased expression of p21 and p27 and reduced levels of cyclin E1, PCNA, and c-myc.[2]

  • Autophagy: It can induce morphological changes characteristic of autophagy, validated by the conversion of LC3I to LC3-II.[1][2]

  • Sensitization to Apoptosis: this compound can sensitize cancer cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-induced apoptosis.[1][2] This involves the reduction of survivin expression.[1]

  • Gene Re-expression: It can lead to the demethylation of promoter regions and subsequent re-expression of tumor suppressor genes, such as the aryl hydrocarbon receptor (AHR).[1]

Q3: What types of controls are essential for in vitro experiments with this compound?

A3: For in vitro experiments, it is crucial to include a panel of controls to ensure the validity of your results. These should include:

  • Vehicle Control: This is a negative control where cells are treated with the same solvent used to dissolve this compound (e.g., DMSO, ethanol, PBS) at the same final concentration.[1] This accounts for any effects of the solvent on the cells.

  • Untreated Control: This is a baseline control of cells cultured under normal conditions without any treatment.

  • Positive Controls: Depending on the assay, a known activator or inhibitor of the pathway of interest should be used. For example, when studying DNMT inhibition, a known DNMT inhibitor like 5-aza-2'-deoxycytidine (Decitabine) or Epigallocatechin-3-gallate (EGCG) can be used as a positive control.[1]

  • Assay-Specific Controls: Many assays have their own required controls, such as background wells with no cells for absorbance or fluorescence-based assays to subtract background noise.[3]

Troubleshooting Guide

Problem 1: High variability in cell viability/cytotoxicity assay results.

  • Possible Cause: Inconsistent cell seeding, edge effects in the microplate, or issues with compound solubility.

  • Troubleshooting Steps:

    • Ensure Homogeneous Cell Suspension: Before seeding, ensure your cells are in a single-cell suspension to get a uniform cell number in each well.

    • Avoid Edge Effects: To minimize evaporation and temperature fluctuations that can cause edge effects, avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media instead.

    • Check Compound Solubility: Visually inspect your this compound stock solution and working dilutions for any precipitation. If solubility is an issue, consider using a different solvent or vortexing thoroughly before adding to the cells.

    • Include More Replicates: Increase the number of technical and biological replicates to improve statistical power.

Problem 2: No significant effect of this compound is observed at expected concentrations.

  • Possible Cause: The compound may have degraded, the cell line may be resistant, or the incubation time may be inappropriate.

  • Troubleshooting Steps:

    • Verify Compound Activity: Test the activity of your this compound stock on a sensitive, previously validated cell line. The GI50 for this compound varies between cell lines, with many cancer cell lines showing sensitivity in the 7-15 µM range after 72 hours.[1]

    • Optimize Incubation Time: The effects of this compound on cell proliferation and gene expression may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your specific cell line and endpoint.

    • Consider Cell Line Resistance: Some cell lines may be inherently resistant to DNMT inhibitors. You can investigate the baseline expression levels of DNMT1 in your cell line.

    • Positive Control for Assay: Ensure the assay itself is working by including a positive control known to induce the expected effect (e.g., a known cytotoxic agent for a viability assay).

Problem 3: Inconsistent results in Western blot analysis for pathway-related proteins.

  • Possible Cause: Issues with antibody specificity, protein loading, or transfer efficiency.

  • Troubleshooting Steps:

    • Validate Antibodies: Use antibodies that have been validated for your specific application (e.g., Western blot) and species. Include positive and negative control cell lysates if available.

    • Ensure Equal Loading: Use a reliable loading control, such as β-actin, GAPDH, or tubulin, to normalize for protein loading. For secreted proteins or histone modifications, consider alternative normalization strategies like Ponceau S staining of the membrane.

    • Optimize Transfer: Verify the efficiency of your protein transfer from the gel to the membrane using a stain like Ponceau S. Adjust transfer time or voltage if necessary.

    • Include Pathway Controls: Treat cells with known inducers or inhibitors of the signaling pathway you are investigating to serve as positive and negative controls for antibody detection. For example, when assessing autophagy, co-treatment with an autophagy inhibitor like bafilomycin A1 can help confirm flux.[1]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay using MTT

This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line using the MTT assay.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., RAJI, U-937)

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment (for adherent cells) and recovery.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions.

  • Controls:

    • Vehicle Control: Add medium containing the same concentration of the vehicle (e.g., DMSO) as the highest concentration of this compound.

    • Untreated Control: Add fresh complete medium only.

    • Positive Control: Add a known cytotoxic agent (e.g., doxorubicin) at a concentration known to induce cell death.

    • Blank Control: Add medium only to wells without cells to measure background absorbance.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank control from all other values. Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the GI50 value.

Protocol 2: Western Blot for LC3 Conversion (Autophagy Marker)

Materials:

  • This compound

  • Bafilomycin A1 (positive control for autophagic flux)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-LC3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate time.

  • Controls:

    • Vehicle Control: Treat cells with the vehicle alone.

    • Positive Control: Treat cells with a known autophagy inducer (e.g., rapamycin).

    • Autophagic Flux Control: Co-treat cells with this compound and bafilomycin A1 (100 nM) for the last 4 hours of the incubation period.[1]

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with primary anti-LC3 antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio, especially in the presence of bafilomycin A1, indicates an induction of autophagy.

Quantitative Data Summary

Cell LineGI50 (µM, 72 h)Reference
RAJI9.9 ± 8.6[1]
U-9378.1 ± 5.6[1]
JURKAT10.2 ± 5.8[1]
K-5628.3 ± 3.6[1]
MEG-0114.8 ± 5.3[1]
HL-608.1 ± 4.7[1]
SH-SY5Y> 50[1]
PC-38.1 ± 4.4[1]
MDA-MB-2317.3 ± 7.0[1]

Visualizations

Isofistularin3_Signaling_Pathway cluster_0 This compound Action cluster_1 Epigenetic Regulation cluster_2 Cellular Outcomes Isofistularin3 This compound DNMT1 DNMT1 Isofistularin3->DNMT1 inhibits AHR_promoter AHR Promoter Methylation Isofistularin3->AHR_promoter decreases DNMT1->AHR_promoter maintains AHR_expression AHR mRNA Expression AHR_promoter->AHR_expression represses CellCycleArrest G0/G1 Cell Cycle Arrest AHR_expression->CellCycleArrest Autophagy Autophagy Induction AHR_expression->Autophagy TRAIL_sensitization Sensitization to TRAIL-induced Apoptosis AHR_expression->TRAIL_sensitization

Caption: Signaling pathway of this compound.

Experimental_Workflow_Cytotoxicity cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis SeedCells Seed Cells in 96-well plate Incubate24h Incubate 24h SeedCells->Incubate24h Isofistularin3_treatment This compound Treatment (Dose-Response) Vehicle_control Vehicle Control Untreated_control Untreated Control Positive_control Positive Control (e.g., Doxorubicin) Blank_control Blank Control (No Cells) Incubate72h Incubate 72h Isofistularin3_treatment->Incubate72h Vehicle_control->Incubate72h Untreated_control->Incubate72h Positive_control->Incubate72h Blank_control->Incubate72h MTT_assay Perform MTT Assay Incubate72h->MTT_assay Read_absorbance Read Absorbance MTT_assay->Read_absorbance Data_analysis Calculate % Viability Determine GI50 Read_absorbance->Data_analysis

Caption: Experimental workflow for a cytotoxicity assay.

References

Technical Support Center: Isofistularin-3 Stock Solution Management

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective preparation, storage, and troubleshooting of Isofistularin-3 stock solutions to minimize precipitation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is precipitation a common issue?

A1: this compound is a brominated tyrosine alkaloid derived from marine sponges of the Aplysina genus.[1][2] Like many marine natural products, it is a relatively large and hydrophobic molecule, which leads to low solubility in aqueous solutions and a tendency to precipitate out of stock solutions, especially when diluted into aqueous buffers or cell culture media.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Based on published research, Dimethyl Sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing this compound stock solutions for in vitro biological assays.[3] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[4]

Q3: What is the maximum recommended concentration for an this compound stock solution in DMSO?

A3: While exact solubility limits are not widely published, it is recommended to start with a conservative concentration to avoid precipitation. A stock solution in the range of 1-10 mM in DMSO is a common starting point for similar hydrophobic compounds. It is crucial to visually inspect the solution for any undissolved particles after preparation.

Q4: How should I properly store my this compound stock solution?

A4: For long-term storage, it is recommended to aliquot the this compound stock solution into small, single-use volumes and store them at -20°C or -80°C in tightly sealed vials to minimize freeze-thaw cycles and solvent evaporation. Protect the solution from light, as many complex organic molecules are light-sensitive.

Q5: My this compound precipitated out of the stock solution upon storage. What should I do?

A5: Gentle warming of the stock solution in a water bath (not exceeding 37°C) with occasional vortexing or sonication can often redissolve the precipitate. However, if the precipitate does not readily dissolve, it may indicate that the initial concentration was too high or that the compound has degraded. In such cases, it is advisable to prepare a fresh stock solution at a lower concentration.

Q6: How can I prevent my this compound from precipitating when I add it to my aqueous experimental medium?

A6: This is a common issue when diluting a DMSO stock solution into an aqueous buffer or cell culture medium. To minimize precipitation, it is recommended to:

  • Use a stepwise dilution: First, dilute the DMSO stock into a small volume of the aqueous medium and vortex thoroughly before adding it to the final experimental volume.

  • Ensure rapid mixing: Add the diluted this compound solution to your experimental setup while gently vortexing or stirring to facilitate rapid and even dispersion.

  • Maintain a low final DMSO concentration: The final concentration of DMSO in your experiment should typically be below 0.5% (v/v) to avoid solvent-induced artifacts and toxicity. This may require preparing a more dilute stock solution.

  • Consider co-solvents: In some cases, the addition of a small amount of a biocompatible co-solvent like ethanol or polyethylene glycol (PEG) to the final solution can help maintain the solubility of hydrophobic compounds. However, the compatibility of any co-solvent with your specific experimental system must be validated.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitate forms in the DMSO stock solution during preparation. The concentration of this compound is too high for its solubility in DMSO at room temperature.- Gently warm the solution in a 37°C water bath and sonicate to aid dissolution.- If precipitation persists, prepare a new stock solution at a lower concentration.
The stock solution appears cloudy or contains visible particles after storage at -20°C or -80°C. The compound has precipitated out of solution due to the lower temperature or freeze-thaw cycles.- Allow the vial to equilibrate to room temperature.- Gently warm the solution (not exceeding 37°C) and vortex or sonicate until the solution is clear.- To avoid this in the future, store in smaller, single-use aliquots.
A precipitate forms immediately upon diluting the DMSO stock solution into an aqueous buffer or cell culture medium. The aqueous environment is causing the hydrophobic this compound to crash out of solution.- Reduce the final concentration of this compound in your experiment.- Decrease the volume of the DMSO stock added by using a more dilute stock solution.- Employ a stepwise dilution method and ensure rapid mixing.- Pre-warm the aqueous medium to 37°C before adding the compound.
The experimental results are inconsistent or not reproducible. The this compound concentration in the stock solution may not be accurate due to precipitation or degradation.- Visually inspect the stock solution for any signs of precipitation before each use.- If precipitation is observed, follow the steps to redissolve it.- For long-term studies, consider preparing a fresh stock solution periodically (e.g., every 1-2 months) to ensure potency.- Protect the stock solution from light and excessive heat to minimize degradation.

Quantitative Data Summary

The following table provides estimated solubility data for this compound in common laboratory solvents. Please note that these are estimations based on the properties of similar brominated marine alkaloids and should be experimentally verified for your specific application.

SolventEstimated Solubility Range (mg/mL)Estimated Molar Solubility Range (mM)Notes
Dimethyl Sulfoxide (DMSO)10 - 259 - 22The recommended primary solvent for stock solutions.
Ethanol (anhydrous)1 - 50.9 - 4.5Can be used as a co-solvent. May be less effective than DMSO for high concentrations.
Methanol1 - 50.9 - 4.5Similar to ethanol, can be used as a co-solvent.
Water< 0.1< 0.09Practically insoluble in water.
Phosphate-Buffered Saline (PBS)< 0.1< 0.09Practically insoluble in aqueous buffers.

Molecular Weight of this compound is approximately 1114.0 g/mol .

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance.

  • Carefully weigh out 1.114 mg of this compound into the tared container.

  • Add 100 µL of anhydrous DMSO to the container.

  • Tightly cap the container and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A clear, particle-free solution should be obtained.

  • If any solid remains, sonicate the container in a water bath for 5-10 minutes at room temperature.

  • Visually inspect the solution against a light source to ensure it is completely clear.

  • Label the container clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

  • For long-term storage, aliquot into smaller, single-use volumes and store at -20°C or -80°C, protected from light.

Protocol 2: Experimental Determination of this compound Solubility

Objective: To determine the approximate solubility of this compound in a given solvent (e.g., DMSO, ethanol).

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., DMSO)

  • Calibrated analytical balance

  • A series of small, clear glass vials with screw caps

  • Vortex mixer

  • Sonicator

  • Centrifuge

Procedure:

  • Prepare a series of vials with increasing, precisely weighed amounts of this compound (e.g., 1 mg, 2 mg, 5 mg, 10 mg, 20 mg).

  • To each vial, add a fixed volume of the solvent (e.g., 1 mL).

  • Tightly cap the vials and vortex them at room temperature for 30 minutes.

  • Place the vials in a sonicator bath for 15 minutes.

  • Allow the vials to equilibrate at room temperature for at least 2 hours.

  • Visually inspect each vial for the presence of undissolved solid material. The highest concentration that results in a completely clear solution is an approximation of the solubility.

  • For a more quantitative assessment, centrifuge the vials with undissolved solid at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.

  • Carefully remove a known volume of the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Visualizations

Isofistularin3_Troubleshooting_Workflow start Start: this compound Stock Solution Issue issue Precipitation Observed? start->issue location Where did precipitation occur? issue->location Yes no_precip No Precipitation issue->no_precip No stock_prep During Stock Preparation location->stock_prep storage During Storage location->storage dilution During Dilution into Aqueous Medium location->dilution solve_prep Warm (≤37°C) & Sonicate. If persists, remake at lower concentration. stock_prep->solve_prep solve_storage Equilibrate to RT. Warm (≤37°C) & Sonicate. Aliquot for future use. storage->solve_storage solve_dilution Use stepwise dilution. Ensure rapid mixing. Lower final concentration. Consider co-solvents. dilution->solve_dilution end_good Proceed with Experiment solve_prep->end_good solve_storage->end_good solve_dilution->end_good no_precip->end_good end_bad Re-evaluate Protocol

Caption: Troubleshooting workflow for this compound precipitation.

Signaling_Pathway_Placeholder cluster_solution Stock Solution Preparation cluster_dilution Dilution into Aqueous Medium cluster_factors Factors Influencing Precipitation isofistularin This compound (Solid) stock_solution This compound in DMSO (Clear Stock Solution) isofistularin->stock_solution dmso DMSO (Solvent) dmso->stock_solution precipitation Precipitation Risk stock_solution->precipitation aqueous_medium Aqueous Medium (e.g., Buffer, Cell Culture Media) aqueous_medium->precipitation final_solution Final Experimental Solution (Low this compound Concentration) precipitation->final_solution Successful Dilution concentration High Concentration concentration->precipitation temperature Low Temperature temperature->precipitation mixing Poor Mixing mixing->precipitation hydrophobicity This compound Hydrophobicity hydrophobicity->precipitation

Caption: Factors influencing this compound precipitation.

References

Technical Support Center: Adapting Isofistularin-3 Assays for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adapting Isofistularin-3 assays for high-throughput screening (HTS).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: High background or false positives in fluorescence-based assays.

  • Question: We are using a fluorescence-based assay to screen for DNMT1 inhibition by this compound and are observing high background fluorescence or a high number of false positives. What could be the cause and how can we resolve this?

  • Answer: High background or false positives in fluorescence-based HTS can stem from several sources, particularly when working with natural products like this compound.

    • Autofluorescence of this compound: this compound, being a brominated alkaloid, may possess intrinsic fluorescent properties that interfere with the assay's detection wavelengths.[1]

      • Solution: Run a control plate with this compound in the assay buffer without the fluorescent substrate or enzyme to quantify its autofluorescence. Subtract this background from the experimental wells.[2]

    • Light Scattering: The compound may not be fully soluble at the tested concentrations, leading to light scattering that can be misinterpreted as a fluorescence signal.

      • Solution: Visually inspect the wells for precipitation. Lower the concentration of this compound or add a non-ionic detergent like Triton X-100 or Tween-20 to the assay buffer to improve solubility.[1]

    • Interference with Assay Components: The compound might directly interact with the fluorescent dye or the reporter enzyme, causing an increase in signal independent of DNMT1 inhibition.

      • Solution: Perform a counter-screen without DNMT1 to identify compounds that directly affect the reporting system.[2]

Issue 2: High variability between replicate wells.

  • Question: Our HTS assay for this compound shows high variability between replicate wells, leading to a poor Z' factor. What are the potential causes and solutions?

  • Answer: High variability can compromise the reliability of your screening results. Several factors could be contributing to this issue.

    • Inconsistent Dispensing: Inaccurate or imprecise liquid handling is a common source of variability in HTS.[3]

      • Solution: Ensure all automated liquid handlers are properly calibrated. Use low-evaporation plates or plate seals to minimize volume changes during incubation. Prepare a master mix of reagents to be dispensed whenever possible.[4]

    • Compound Precipitation: If this compound is precipitating, its effective concentration will vary between wells.

      • Solution: Check the solubility of this compound in your assay buffer. Consider reducing the final concentration or adding a solubilizing agent.

    • Edge Effects: Wells on the edge of the microplate are more prone to evaporation and temperature fluctuations, which can lead to inconsistent results.

      • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with buffer or media to create a humidity barrier.[3]

Issue 3: Low signal-to-noise ratio in a cell-based cytotoxicity assay.

  • Question: We are performing a cell-based cytotoxicity assay with this compound, but the assay window (signal-to-noise ratio) is too small for a robust HTS campaign. How can we improve it?

  • Answer: A small assay window can make it difficult to distinguish true hits from background noise. Here are some ways to improve your signal-to-noise ratio:

    • Suboptimal Cell Seeding Density: The number of cells per well can significantly impact the assay signal.

      • Solution: Perform a cell titration experiment to determine the optimal seeding density that provides a robust signal without reaching over-confluence by the end of the assay.

    • Insufficient Incubation Time: The incubation time with this compound may not be long enough to induce a measurable cytotoxic effect.

      • Solution: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period that maximizes the difference in viability between treated and untreated cells.[5]

    • Media Components Interference: Phenol red and other components in cell culture media can interfere with fluorescence or luminescence-based viability assays.[6]

      • Solution: If possible, switch to a phenol red-free medium for the assay. Alternatively, measure the background signal from the medium alone and subtract it from the readings.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that we should target in an HTS assay?

A1: this compound has been identified as a DNA methyltransferase 1 (DNMT1) inhibitor.[5][7] It binds to the DNA interacting pocket of the enzyme, acting as a direct, DNA-competitive inhibitor.[5] Therefore, primary screens should focus on assays that can detect the inhibition of DNMT1 activity.

Q2: Which HTS-compatible assay formats are suitable for measuring DNMT1 inhibition by this compound?

A2: Several HTS-compatible formats can be used:

  • Fluorescence-Based Assays: These are common and often rely on a fluorescently labeled DNA substrate. Inhibition of methylation is detected by a change in fluorescence.[8]

  • Luminescence-Based Assays: Some commercial kits use a luminescent readout, which can offer higher sensitivity and a wider dynamic range.

  • AlphaScreen® Assays: This bead-based proximity assay can be adapted to measure the interaction between DNMT1 and its substrate.[9]

Q3: What are the reported cytotoxic concentrations of this compound in various cancer cell lines?

A3: The 50% growth inhibitory (GI50) concentrations for this compound after 72 hours of treatment have been reported for several cancer cell lines, as summarized in the table below.[5]

Cell LineCancer TypeGI50 (µM)
RAJIBurkitt's Lymphoma9.9 ± 8.6
U-937Histiocytic Lymphoma8.1 ± 5.6
JURKATT-cell Leukemia10.2 ± 5.8
K-562Chronic Myelogenous Leukemia8.3 ± 3.6
MEG-01Megakaryoblastic Leukemia14.8 ± 5.3
HL-60Promyelocytic Leukemia8.1 ± 4.7
PC-3Prostate Cancer8.1 ± 4.4
MDA-MB-231Breast Cancer7.3 ± 7.0
SH-SY5YNeuroblastoma> 50

Q4: How can we confirm that the observed activity of this compound is due to DNMT1 inhibition and not off-target effects?

A4: To confirm the mechanism of action, you can perform several follow-up experiments:

  • Orthogonal Assays: Use a different assay format to measure DNMT1 inhibition (e.g., a non-fluorescence-based method if the primary screen was fluorescence-based).[10]

  • Cellular Thermal Shift Assay (CETSA): This can be used to verify the direct binding of this compound to DNMT1 in a cellular context.

  • Downstream Effect Analysis: Since DNMT1 inhibition leads to DNA demethylation, you can measure the re-expression of tumor suppressor genes known to be silenced by methylation, such as the aryl hydrocarbon receptor (AHR) gene.[5]

Q5: What are some key considerations when working with marine natural products like this compound in HTS?

A5: Marine natural products can present unique challenges in HTS.[2][11]

  • Compound Purity and Stability: Ensure the purity of your this compound sample and assess its stability in the assay buffer and storage conditions.

  • Solubility: As mentioned in the troubleshooting section, solubility can be a major issue. Test different solvents for stock solutions and consider the use of detergents in the assay buffer.

  • Promiscuous Inhibition: Natural products can sometimes act as promiscuous inhibitors, often through aggregation.[1] Including a non-ionic detergent in the assay buffer can help mitigate this.

Experimental Protocols

Protocol 1: HTS-Compatible Fluorescence-Based DNMT1 Inhibition Assay

This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.

  • Reagent Preparation:

    • Prepare Assay Buffer: e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 5% glycerol, 0.01% Tween-20.

    • Prepare a stock solution of this compound in 100% DMSO.

    • Dilute recombinant human DNMT1 enzyme and a fluorescently-labeled DNA substrate in Assay Buffer to their optimal concentrations (determined through prior titration experiments).

    • Prepare a solution of S-adenosylmethionine (SAM), the methyl group donor, in Assay Buffer.

  • Assay Procedure (384-well plate format):

    • Dispense 50 nL of this compound solution in DMSO at various concentrations into the assay plate. Include positive (known DNMT1 inhibitor) and negative (DMSO only) controls.

    • Add 5 µL of the diluted DNMT1 enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Add 5 µL of the diluted fluorescent DNA substrate to each well.

    • Initiate the methylation reaction by adding 5 µL of the SAM solution.

    • Incubate the plate for 60 minutes at 37°C.

    • Stop the reaction by adding a stop solution (e.g., containing a protease to digest the enzyme).

    • Read the fluorescence intensity on a compatible plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of inhibition against the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Cytotoxicity Assay using CellTiter-Glo®
  • Cell Seeding:

    • Culture cancer cells (e.g., RAJI, U-937) to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Dispense 20 µL of the cell suspension into a 384-well white, clear-bottom plate at the predetermined optimal cell density.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add 5 µL of the diluted this compound to the wells. Include wells with medium only (no cells) for background correction and cells with medium containing DMSO as a negative control.

    • Incubate for 72 hours at 37°C, 5% CO2.[5]

  • Luminescence Reading:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (medium only wells).

    • Normalize the data to the negative control (DMSO-treated cells).

    • Plot the percentage of cell viability against the this compound concentration to calculate the GI50 value.

Visualizations

Isofistularin3_Signaling_Pathway cluster_inhibition This compound Action cluster_downstream Downstream Cellular Effects This compound This compound DNMT1 DNMT1 This compound->DNMT1 Inhibits DNA_Hypermethylation DNA Hypermethylation DNMT1->DNA_Hypermethylation Prevents Autophagy Induction of Autophagy DNMT1->Autophagy Indirectly Influences TSG_Silencing Tumor Suppressor Gene (e.g., AHR) Silencing DNA_Hypermethylation->TSG_Silencing Cell_Cycle G0/G1 Cell Cycle Arrest TSG_Silencing->Cell_Cycle Leads to Apoptosis Sensitization to TRAIL-induced Apoptosis TSG_Silencing->Apoptosis Leads to

Caption: Signaling pathway of this compound as a DNMT1 inhibitor.

HTS_Workflow AssayDev 1. Assay Development & Optimization Miniaturization 2. Assay Miniaturization (e.g., to 384/1536-well) AssayDev->Miniaturization Automation 3. Automation of Liquid Handling Miniaturization->Automation Validation 4. Assay Validation (Z' factor, S/N) Automation->Validation PrimaryScreen 5. Primary HTS (Single Concentration) Validation->PrimaryScreen HitSelection 6. Hit Identification & Confirmation PrimaryScreen->HitSelection DoseResponse 7. Dose-Response & IC50 Determination HitSelection->DoseResponse SecondaryAssay 8. Secondary/Orthogonal Assays DoseResponse->SecondaryAssay

Caption: General workflow for adapting an assay for HTS.

HTS_Troubleshooting Start Assay Failure (e.g., Low Z') CheckReagents Check Reagent Stability & Concentrations Start->CheckReagents CheckDispensing Verify Liquid Handler Calibration & Performance Start->CheckDispensing CheckCompound Investigate Compound (Precipitation, Autofluorescence) Start->CheckCompound CheckReagents->CheckDispensing CheckIncubation Optimize Incubation Times & Temperatures CheckDispensing->CheckIncubation CheckReader Confirm Plate Reader Settings CheckCompound->CheckReader Resolved Problem Resolved CheckIncubation->Resolved CheckReader->Resolved

Caption: Logical workflow for troubleshooting common HTS assay issues.

References

Validation & Comparative

Isofistularin-3: A Potent DNMT1 Inhibitor for Epigenetic Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of Isofistularin-3's performance against other DNA methyltransferase 1 (DNMT1) inhibitors, supported by experimental data and protocols.

This compound, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has been identified as a novel and potent inhibitor of DNA methyltransferase 1 (DNMT1)[1][2]. This guide provides a comprehensive overview of its inhibitory activity, comparing it with other known DNMT1 inhibitors, and presents the experimental protocols used to validate its function. This information is crucial for researchers in the fields of epigenetics, cancer biology, and drug discovery.

Comparative Analysis of DNMT1 Inhibitory Activity

This compound demonstrates significant inhibitory potential against DNMT1. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of an inhibitor. The table below summarizes the IC50 values for this compound and other selected DNMT1 inhibitors.

InhibitorIC50 Value (µM)Notes
This compound 13.5 ± 5.4 A direct, DNA-competitive inhibitor.[1][3]
S-adenosyl-L-homocysteine (SAH)0.26A non-specific positive control.[4]
Hydralazine2 - 30A weak inhibitor with varying IC50 depending on the cell line.[4]
Glyburide55.85An approved drug with DNMT1 inhibitory activity.[4]
Panobinostat76.78A known pan-HDAC inhibitor, also showing DNMT1 inhibition.[4]
Theaflavin85.33A dietary component with DNMT1 inhibitory properties.[4]
SGI-1027 Analogue 59A potent synthetic inhibitor.[5]

As the data indicates, this compound exhibits a lower IC50 value than several other established non-nucleoside DNMT1 inhibitors, signifying its high potency. Its direct and DNA-competitive mechanism of action offers a specific mode of targeting DNMT1 activity[1][3].

Experimental Protocol: In Vitro DNMT1 Inhibition Assay

The inhibitory activity of this compound on DNMT1 was determined using a biochemical in vitro assay. The following protocol is a generalized representation based on standard methodologies for assessing DNMT1 inhibition.

Objective: To determine the IC50 value of a test compound (e.g., this compound) against purified human DNMT1.

Materials:

  • Purified recombinant human DNMT1 enzyme

  • DNMT1 substrate (e.g., poly(dI-dC) or a specific oligonucleotide)

  • S-adenosyl-L-methionine (SAM or AdoMet) as a methyl group donor

  • Test compound (this compound) and known inhibitor (positive control)

  • Assay buffer

  • Detection antibody (e.g., anti-5-methylcytosine)

  • Secondary antibody conjugated to a reporter enzyme (e.g., HRP)

  • Substrate for the reporter enzyme (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Coating: A microplate is coated with the DNMT1 substrate.

  • Enzyme Reaction:

    • Purified DNMT1 enzyme is added to the wells.

    • The test compound is added in a series of dilutions. A known inhibitor and a vehicle control are also included.

    • The reaction is initiated by the addition of SAM.

    • The plate is incubated at 37°C to allow for the methylation reaction to occur.

  • Detection:

    • The wells are washed to remove non-reacted components.

    • A primary antibody that specifically recognizes methylated DNA (anti-5-methylcytosine) is added and incubated.

    • After another wash step, a secondary antibody conjugated to a reporter enzyme is added and incubated.

    • A final wash is performed, and the substrate for the reporter enzyme is added.

  • Data Analysis:

    • The reaction is stopped, and the absorbance or fluorescence is measured using a microplate reader.

    • The percentage of DNMT1 activity is calculated for each concentration of the test compound relative to the vehicle control.

    • The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Several commercial kits are available for performing DNMT1 activity/inhibition assays, such as those from Abcam and EpigenTek, which follow a similar principle[6][7][8].

Visualizing Key Processes

To further elucidate the context of this compound's activity, the following diagrams illustrate the DNMT1 signaling pathway and a typical experimental workflow.

DNMT1_Signaling_Pathway cluster_0 DNA Methylation Maintenance cluster_1 Inhibition by this compound Hemimethylated_DNA Hemimethylated DNA (Post-replication) DNMT1 DNMT1 Hemimethylated_DNA->DNMT1 Recognizes SAH SAH (S-adenosyl homocysteine) DNMT1->SAH Produces Fully_Methylated_DNA Fully Methylated DNA DNMT1->Fully_Methylated_DNA Methylates Daughter Strand DNMT1_Inhibited DNMT1 (Inhibited) SAM SAM (S-adenosyl methionine) SAM->DNMT1 Methyl Donor Isofistularin_3 This compound Isofistularin_3->DNMT1 Binds to DNA interacting pocket DNMT1_Inhibition_Assay_Workflow Start Start: Prepare Reagents Coat_Plate 1. Coat Microplate with DNMT1 Substrate Start->Coat_Plate Add_Components 2. Add DNMT1, this compound (or control), and SAM Coat_Plate->Add_Components Incubate 3. Incubate at 37°C Add_Components->Incubate Wash_1 4. Wash Plate Incubate->Wash_1 Add_Primary_Ab 5. Add Anti-5-mC Primary Antibody Wash_1->Add_Primary_Ab Incubate_2 6. Incubate Add_Primary_Ab->Incubate_2 Wash_2 7. Wash Plate Incubate_2->Wash_2 Add_Secondary_Ab 8. Add HRP-conjugated Secondary Antibody Wash_2->Add_Secondary_Ab Incubate_3 9. Incubate Add_Secondary_Ab->Incubate_3 Wash_3 10. Wash Plate Incubate_3->Wash_3 Add_Substrate 11. Add TMB Substrate Wash_3->Add_Substrate Develop_Color 12. Color Development Add_Substrate->Develop_Color Stop_Reaction 13. Add Stop Solution Develop_Color->Stop_Reaction Read_Plate 14. Read Absorbance at 450 nm Stop_Reaction->Read_Plate Analyze_Data 15. Calculate % Inhibition and IC50 Read_Plate->Analyze_Data

References

A Comparative Analysis of Isofistularin-3 and Other DNMT Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Isofistularin-3, a marine-derived DNA methyltransferase (DNMT) inhibitor, with established DNMT inhibitors: Decitabine, Azacitidine, and Zebularine. The following sections present a compilation of experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways to aid in the evaluation of these compounds for cancer therapy research.

Executive Summary

This compound, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has emerged as a promising non-nucleoside DNMT1 inhibitor.[1] Unlike the FDA-approved nucleoside analogs Decitabine and Azacitidine, which require incorporation into DNA to exert their effects, this compound appears to directly inhibit DNMT1 activity.[2] This guide synthesizes available data to compare the in vitro efficacy of this compound with Decitabine, Azacitidine, and Zebularine, focusing on their inhibitory concentrations and effects on cancer cell viability.

Efficacy Comparison of DNMT Inhibitors

The efficacy of DNMT inhibitors is often evaluated based on their half-maximal inhibitory concentration (IC50) against the target enzyme (e.g., DNMT1) and their growth inhibitory potential (GI50 or IC50) against various cancer cell lines. The following tables summarize the available quantitative data for this compound and other prominent DNMT inhibitors.

DNMT1 Inhibition
CompoundIC50 (µM)TargetAssay Type
This compound 13.5DNMT1In vitro biochemical assay
Decitabine-DNMTsCovalent trapping after DNA incorporation
Azacitidine-DNMTsCovalent trapping after DNA/RNA incorporation
Zebularine-DNMTsCovalent trapping after DNA incorporation

Note: Direct IC50 values for Decitabine, Azacitidine, and Zebularine against purified DNMT1 are not typically reported as their primary mechanism involves incorporation into DNA and subsequent trapping of the enzyme.

In Vitro Anti-proliferative Activity

The following table presents the half-maximal growth inhibitory concentrations (GI50) or half-maximal inhibitory concentrations (IC50) of the DNMT inhibitors across a panel of cancer cell lines. It is important to note that experimental conditions such as incubation time and specific assay used can influence these values.

Cell LineThis compound (GI50, µM, 72h)Decitabine (IC50, µM)Azacitidine (IC50, µM)Zebularine (IC50, µM, 96h)
RAJI (Burkitt's lymphoma)9.9 ± 8.6< 0.05[2]--
U-937 (Histiocytic lymphoma)8.1 ± 5.6< 0.05[2]--
JURKAT (T-cell leukemia)10.2 ± 5.8> 2[2]--
K-562 (Chronic myelogenous leukemia)8.3 ± 3.60.26 ± 0.02 (96h)[3]--
MEG-01 (Megakaryoblastic leukemia)14.8 ± 5.3---
HL-60 (Promyelocytic leukemia)8.1 ± 4.70.05 - 0.4[2]--
SH-SY5Y (Neuroblastoma)> 50---
PC-3 (Prostate cancer)41.1 ± 7.7% growth inhibition at 50 µM> 2[2]--
MDA-MB-231 (Breast cancer)---~100[4]
MCF-7 (Breast cancer)---~150[4]

Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.

Mechanism of Action and Signaling Pathways

This compound has been shown to induce G0/G1 cell cycle arrest in cancer cells.[1] This is associated with the upregulation of the cyclin-dependent kinase inhibitors p21 and p27, and the downregulation of key proteins involved in cell cycle progression and proliferation, including Cyclin E1, Proliferating Cell Nuclear Antigen (PCNA), and the proto-oncogene c-myc.[1]

Isofistularin3_Pathway Isofistularin3 This compound DNMT1 DNMT1 Isofistularin3->DNMT1 inhibits CyclinE1_CDK2 Cyclin E1/CDK2 Isofistularin3->CyclinE1_CDK2 downregulates Cyclin E1 PCNA PCNA Isofistularin3->PCNA downregulates cMyc c-Myc Isofistularin3->cMyc downregulates p21 p21 DNMT1->p21 (de-repression) p27 p27 DNMT1->p27 (de-repression) p21->CyclinE1_CDK2 inhibits p27->CyclinE1_CDK2 inhibits G0G1_Arrest G0/G1 Cell Cycle Arrest CyclinE1_CDK2->G0G1_Arrest promotes progression past G1 Proliferation Cell Proliferation PCNA->Proliferation promotes cMyc->Proliferation promotes G0G1_Arrest->Proliferation inhibits

Caption: this compound induced G0/G1 cell cycle arrest pathway.

Experimental Protocols

In Vitro DNMT1 Inhibition Assay

This protocol outlines a general procedure for assessing the in vitro inhibitory activity of a compound against purified DNMT1 enzyme.

Materials:

  • Purified recombinant human DNMT1 enzyme

  • DNMT1 assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA, 5% glycerol)

  • S-adenosyl-L-[methyl-³H]methionine (SAM)

  • DNA substrate (e.g., poly(dI-dC) or a hemimethylated DNA duplex)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation cocktail and scintillation counter

  • Microplate (e.g., 96-well format)

Procedure:

  • Prepare a reaction mixture containing DNMT1 assay buffer, DNA substrate, and the test compound at various concentrations.

  • Initiate the reaction by adding purified DNMT1 enzyme and [³H]-SAM.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).

  • Stop the reaction by adding a stop solution (e.g., 2N HCl).

  • Spot the reaction mixture onto a filter paper or membrane that binds DNA.

  • Wash the filter paper extensively to remove unincorporated [³H]-SAM.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of DNMT1 inhibition for each concentration of the test compound relative to a vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

DNMT1_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Prep_Mix Prepare Reaction Mix (Buffer, DNA, Test Compound) Incubate Incubate at 37°C Prep_Mix->Incubate Prep_Enzyme Prepare DNMT1 Enzyme and [3H]-SAM Prep_Enzyme->Incubate Stop Stop Reaction Incubate->Stop Spot Spot on Filter Stop->Spot Wash Wash Filter Spot->Wash Count Scintillation Counting Wash->Count Analyze Calculate % Inhibition & IC50 Count->Analyze

Caption: Workflow for a radioactive DNMT1 inhibition assay.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compound (e.g., this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate the cells for the desired period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the GI50 or IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Test Compound Seed_Cells->Treat_Cells Incubate_Cells Incubate (e.g., 72h) Treat_Cells->Incubate_Cells Add_MTT Add MTT Solution Incubate_Cells->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine GI50/IC50 Calculate_Viability->Determine_IC50

Caption: General workflow for a cell viability MTT assay.

Conclusion

References

Isofistularin-3: A Comparative Analysis of its Anticancer Effects in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer effects of Isofistularin-3, a marine-derived brominated alkaloid, with a focus on its performance in preclinical animal models. We present available experimental data, detail methodologies for key experiments, and contextualize its activity with established DNA methyltransferase (DNMT) inhibitors.

Executive Summary

This compound has emerged as a novel non-nucleoside DNA methyltransferase 1 (DNMT1) inhibitor with promising anticancer activities in vitro.[1][2] It induces cell cycle arrest, autophagy, and sensitizes cancer cells to apoptosis.[1][2] However, its in vivo validation has been primarily demonstrated in a zebrafish xenograft model, with a notable lack of extensive data in traditional mammalian models. This guide synthesizes the current knowledge on this compound to aid in the evaluation of its therapeutic potential.

Comparative In Vitro Efficacy

This compound has demonstrated broad-spectrum antiproliferative activity against a panel of human cancer cell lines, while showing no toxicity to healthy peripheral blood mononuclear cells (PBMCs).[1]

Cell LineCancer TypeGI50 (µM)
RAJIBurkitt's Lymphoma11.7 ± 2.1
U-937Histiocytic Lymphoma8.9 ± 3.5
JURKATT-cell Leukemia10.4 ± 1.9
HL-60Promyelocytic Leukemia5.9 ± 2.9
A549Lung Carcinoma15.3 ± 4.6
HCT 116Colon Carcinoma21.1 ± 6.2
PC-3Prostate Carcinoma19.4 ± 3.3
SH-SY5YNeuroblastoma13.8 ± 2.7
HeLaCervical Carcinoma8.5 ± 0.2
MCF-7Breast Carcinoma41.1 ± 7.7% growth inhibition at 50 µM

Data summarized from Florean et al., 2016.[1]

Mechanism of Action: DNMT1 Inhibition and Downstream Effects

This compound functions as a direct, DNA-competitive inhibitor of DNMT1, the enzyme responsible for maintaining DNA methylation patterns.[1] This inhibition leads to the demethylation of tumor suppressor gene promoters, such as the Aryl hydrocarbon Receptor (AHR), and their subsequent re-expression.[1][2] The downstream consequences of DNMT1 inhibition by this compound include G0/G1 cell cycle arrest and induction of autophagy.[1][2]

Signaling Pathway of this compound

Isofistularin-3_Signaling_Pathway Iso3 This compound DNMT1 DNMT1 Iso3->DNMT1 inhibits p21_p27 p21, p27 Iso3->p21_p27 induces CyclinE1_PCNA_cMyc Cyclin E1, PCNA, c-myc Iso3->CyclinE1_PCNA_cMyc reduces Autophagy Autophagy Iso3->Autophagy induces ER_Stress ER Stress Iso3->ER_Stress induces DNA_methylation DNA Hypermethylation DNMT1->DNA_methylation TSG Tumor Suppressor Genes (e.g., AHR) DNA_methylation->TSG silences TSG_expression TSG Expression TSG->TSG_expression Cell_Cycle Cell Cycle Progression TSG_expression->Cell_Cycle inhibits G0G1_arrest G0/G1 Arrest p21_p27->G0G1_arrest CyclinE1_PCNA_cMyc->Cell_Cycle Apoptosis_sensitization Sensitization to TRAIL-induced Apoptosis DR5 DR5 Expression ER_Stress->DR5 DR5->Apoptosis_sensitization

Caption: this compound signaling pathway.

In Vivo Animal Model Data

The primary in vivo validation of this compound's anticancer effects comes from a zebrafish xenograft model.[1]

Animal ModelCancer Cell LinesTreatmentOutcome
Zebrafish XenograftPC-3 (prostate), SH-SY5Y (neuroblastoma)Cancer cells pre-treated with this compound prior to injectionDose-dependent inhibition of tumor formation

Data from Florean et al., 2016.[1]

Acute Toxicity in Zebrafish

In an acute toxicity assay, this compound did not show any toxic effects on zebrafish development, with no morphological defects or increased mortality observed even at the highest concentrations tested.[1]

Comparison with Other DNMT Inhibitors

While direct comparative studies in animal models are lacking, it is useful to compare this compound to approved non-nucleoside DNMT inhibitors.

CompoundClassIn Vivo ModelsKey Findings
This compound Brominated Alkaloid (Non-nucleoside)Zebrafish XenograftReduced tumor formation potential; no observed toxicity in the model.[1]
5-Azacytidine Nucleoside AnalogMurine Acute Myeloid LeukemiaModulates the immune microenvironment.[3] In combination with immunotherapy, inhibits tumor growth.[4]
Decitabine (5-aza-2'-deoxycytidine) Nucleoside AnalogMLL-rearranged ALL XenograftMildly prolonged survival but was insufficient to prevent leukemia outgrowth as a single agent.[5]

Experimental Protocols

In Vitro DNMT1 Inhibition Assay

The inhibitory activity of this compound on DNMT1 was assessed using a commercial DNMT1 inhibitor screening assay kit. The assay measures the methylation of a cytosine-rich DNA substrate by recombinant human DNMT1. The detection is based on the binding of a specific antibody to 5-methylcytosine. The IC50 value was determined from dose-response curves.[1]

Cell Cycle Analysis

Cancer cells (RAJI and U-937) were treated with this compound for 24 hours. Cells were then harvested, fixed in ethanol, and stained with propidium iodide. The DNA content was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[1]

Zebrafish Xenograft Model

Zebrafish_Xenograft_Workflow start Start cell_culture Culture fluorescently labeled PC-3 or SH-SY5Y cancer cells start->cell_culture treatment Pre-treat cells with This compound or vehicle control cell_culture->treatment injection Inject ~200 cells into the yolk sac of 2-day old zebrafish embryos treatment->injection incubation Incubate embryos at 35°C for 24 hours injection->incubation imaging Image embryos using fluorescence microscopy incubation->imaging analysis Quantify tumor formation and dissemination imaging->analysis end End analysis->end

Caption: Zebrafish xenograft experimental workflow.

Fluorescently labeled human cancer cells (PC-3 or SH-SY5Y) were pre-treated with this compound. Approximately 200 cells were then injected into the yolk sac of 2-day old zebrafish embryos. The embryos were incubated at 35°C for 24 hours, after which tumor formation and cell dissemination were visualized and quantified using fluorescence microscopy.[1]

Conclusion and Future Directions

This compound is a promising novel DNMT1 inhibitor with potent in vitro anticancer activity across a range of cancer cell lines. Its mechanism of action, involving the re-activation of tumor suppressor genes, presents a compelling rationale for its development. However, the current validation of its in vivo efficacy is limited to a zebrafish model. For drug development professionals, the absence of data from traditional rodent xenograft models is a significant gap. Future studies should prioritize:

  • Efficacy studies in mammalian models: Evaluating this compound in subcutaneous and orthotopic mouse xenograft models is crucial to validate its anticancer effects in a mammalian system.

  • Pharmacokinetic and toxicity studies: Comprehensive pharmacokinetic and toxicology studies in rodents are necessary to establish a safe and effective dosing regimen.

  • Combination studies: Investigating the synergistic potential of this compound with standard-of-care chemotherapies and targeted agents in animal models could reveal more potent therapeutic strategies.

Addressing these points will be essential to fully elucidate the therapeutic potential of this compound and to justify its progression towards clinical development.

References

Isofistularin-3 vs. Psammaplin A: A Comparative Analysis of Two Marine-Derived Epigenetic Modulators

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the biochemical activities and cellular effects of two structurally related bromotyrosine alkaloids, Isofistularin-3 and Psammaplin A, for researchers and drug development professionals.

This compound and Psammaplin A, two bromotyrosine-derived natural products isolated from marine sponges, have garnered significant interest in the scientific community for their potent anticancer activities. While structurally similar, these compounds exhibit distinct mechanisms of action, primarily centered on the epigenetic regulation of gene expression. This guide provides a comprehensive comparison of their biological activities, supported by experimental data, to aid researchers in the fields of oncology and drug discovery.

At a Glance: Key Differences

FeatureThis compoundPsammaplin A
Primary Target DNA Methyltransferase 1 (DNMT1)Histone Deacetylases (HDACs) and DNA Methyltransferases (DNMTs)
HDAC Inhibition No significant activity reported[1]Potent inhibitor, particularly of HDAC1[2][3]
Mechanism Direct, DNA-competitive DNMT1 inhibitor[1]Prodrug, requires intracellular reduction to active thiol monomer for HDAC inhibition[4][5]
Cellular Effects Induces G0/G1 cell cycle arrest, promotes autophagy, and sensitizes cancer cells to TRAIL-induced apoptosis[1][6]Induces cell cycle arrest and apoptosis[7]

Quantitative Biological Activity

The following tables summarize the reported quantitative data for the inhibitory and cytotoxic activities of this compound and Psammaplin A.

Table 1: Enzyme Inhibition Data
CompoundTarget EnzymeIC50 ValueReference
This compound DNMT113.5 ± 5.4 µM[1]
Psammaplin A HDAC145 nM[2]
DNMTs18.6 nM[2]
Aminopeptidase N (APN)18 µM[2]
Table 2: Cytotoxicity Data (Cancer Cell Lines)
CompoundCell LineMeasurementValueReference
This compound HeLaIC508.5 ± 0.2 µM[8]
Various Cancer Cell LinesGI507.3 - 14.8 µM[2]
Psammaplin A A549 (Lung Carcinoma)GI507.5 µM[2]
A549 (Lung Carcinoma)IC50 (72h)1.18 µM[2]
MCF7 (Breast Cancer)GI501.27 µM[2]
HCT116 (Colon Carcinoma)IC50 (72h)1.62 µM[2]
WI38 (Normal Lung Fibroblast)GI503.44 µM[2]

Mechanisms of Action

This compound and Psammaplin A exert their anticancer effects through distinct epigenetic pathways.

This compound acts as a direct inhibitor of DNA methyltransferase 1 (DNMT1). By binding to the DNA-interacting pocket of the enzyme, it prevents the methylation of CpG islands in gene promoter regions.[1] This leads to the re-expression of tumor suppressor genes that have been silenced by hypermethylation.[1] A key consequence of this compound treatment is the induction of G0/G1 cell cycle arrest and the promotion of autophagy.[6] Furthermore, it has been shown to sensitize cancer cells to apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[1]

Isofistularin3_Pathway This compound Mechanism of Action Isofistularin3 This compound DNMT1 DNMT1 Isofistularin3->DNMT1 inhibits G0G1_arrest G0/G1 Arrest Isofistularin3->G0G1_arrest Autophagy Autophagy Isofistularin3->Autophagy TRAIL_sensitization Sensitization to TRAIL-induced Apoptosis Isofistularin3->TRAIL_sensitization DNA_methylation DNA Hypermethylation of Tumor Suppressor Genes DNMT1->DNA_methylation catalyzes TSG_silencing Tumor Suppressor Gene Silencing DNA_methylation->TSG_silencing Cell_Cycle Cell Cycle Progression TSG_silencing->Cell_Cycle allows

Caption: this compound inhibits DNMT1, leading to cell cycle arrest and other anticancer effects.

Psammaplin A is a more versatile epigenetic modulator, functioning as a dual inhibitor of both HDACs and DNMTs.[2] A key feature of Psammaplin A is its mode of action as a prodrug. In its native dimeric disulfide form, it is inactive. Upon entering the cell, it is reduced to its monomeric thiol form, which is the active species that inhibits HDACs.[4][5] By inhibiting class I HDACs, Psammaplin A leads to the hyperacetylation of histones, which relaxes chromatin structure and allows for the transcription of tumor suppressor genes.[4][7] Its concurrent inhibition of DNMTs further contributes to the reactivation of silenced genes.

PsammaplinA_Pathway Psammaplin A Mechanism of Action PsammaplinA_dimer Psammaplin A (Dimer) Intracellular_reduction Intracellular Reduction PsammaplinA_dimer->Intracellular_reduction PsammaplinA_monomer Psammaplin A (Monomer) HDACs HDACs PsammaplinA_monomer->HDACs inhibits DNMTs DNMTs PsammaplinA_monomer->DNMTs inhibits Intracellular_reduction->PsammaplinA_monomer Histone_acetylation Histone Hyperacetylation HDACs->Histone_acetylation prevents DNA_demethylation DNA Demethylation DNMTs->DNA_demethylation prevents Gene_expression Tumor Suppressor Gene Expression Histone_acetylation->Gene_expression promotes DNA_demethylation->Gene_expression promotes Cell_cycle_arrest Cell Cycle Arrest Gene_expression->Cell_cycle_arrest Apoptosis Apoptosis Gene_expression->Apoptosis

Caption: Psammaplin A acts as a prodrug to inhibit both HDACs and DNMTs.

Experimental Protocols

In Vitro DNMT1 Inhibition Assay (this compound)

This protocol is based on the methods described in the study by Florean et al. (2016).[1]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant human DNMT1 enzyme in a buffer solution (e.g., 20 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA).

  • Compound Incubation: Add varying concentrations of this compound to the reaction mixture. A control with no inhibitor should be included.

  • Substrate Addition: Initiate the reaction by adding a hemi-methylated DNA duplex oligonucleotide and [³H]-S-adenosyl-L-methionine (SAM) as the methyl donor.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

  • Termination and Measurement: Stop the reaction and measure the incorporation of the radiolabeled methyl group into the DNA substrate using a scintillation proximity assay or a filter-binding assay.

  • Data Analysis: Calculate the percentage of DNMT1 activity relative to the control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro HDAC Inhibition Assay (Psammaplin A)

This protocol is a general representation based on methods for assessing HDAC inhibition.

  • Enzyme and Substrate Preparation: Prepare a solution of recombinant human HDAC1 enzyme and a fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine residue coupled to a fluorophore and a quencher) in an assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Compound Preparation: Since Psammaplin A is a prodrug, it must be pre-incubated with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to generate the active monomeric thiol.

  • Inhibitor Incubation: Add varying concentrations of the pre-reduced Psammaplin A to the HDAC1 enzyme solution and incubate for a short period.

  • Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Development: After a defined incubation period at 37°C, add a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate, separating the fluorophore from the quencher and generating a fluorescent signal.

  • Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percentage of HDAC1 inhibition relative to a control without the inhibitor and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This is a general protocol for assessing the cytotoxicity of the compounds.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of either this compound or Psammaplin A for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 or IC50 value.

Summary and Future Directions

This compound and Psammaplin A are potent marine-derived compounds with significant potential as anticancer agents. Their distinct yet complementary mechanisms of action highlight the importance of epigenetic modulation in cancer therapy. This compound's specific targeting of DNMT1 makes it a valuable tool for studying the role of DNA methylation in cancer progression. In contrast, Psammaplin A's dual inhibition of HDACs and DNMTs offers a broader epigenetic regulatory activity.

Future research should focus on in vivo studies to evaluate the efficacy and safety of these compounds in animal models. Furthermore, structure-activity relationship (SAR) studies could lead to the development of more potent and selective analogs. The synergistic potential of these compounds with existing chemotherapeutic agents also warrants investigation. The detailed understanding of their mechanisms of action provided in this guide will be instrumental in advancing these research endeavors.

References

Unraveling the Anticancer Mechanisms of Isofistularin-3: A Comparative Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the mechanism of action of Isofistularin-3, a promising brominated alkaloid derived from the marine sponge Aplysina aerophoba. By objectively comparing its performance with alternative compounds and presenting supporting experimental data, this document serves as a valuable resource for researchers in oncology and drug discovery.

This compound: A Multi-Faceted Approach to Cancer Therapy

This compound has emerged as a potent anti-cancer agent with a distinct and multi-pronged mechanism of action. Primarily, it functions as a DNA methyltransferase 1 (DNMT1) inhibitor, leading to the reactivation of tumor suppressor genes.[1][2][3] Its activity extends beyond epigenetic modulation, inducing cell cycle arrest, autophagy, and sensitizing cancer cells to apoptosis.

Comparative Analysis of this compound and Alternative Compounds

To better understand the unique therapeutic profile of this compound, this section compares its activity with other relevant compounds: Psammaplin-A (PsA), another marine-derived epigenetic modulator; Decitabine, a well-established DNMT inhibitor; and Aeroplysinin-1, a compound from the same source with a different mechanism of action.

Table 1: Comparison of IC50 and GI50 Values
CompoundTarget/ProcessCell LineIC50/GI50 (µM)Reference
This compound DNMT1 Inhibition-13.5 ± 5.4[2]
Cell ProliferationRAJI9.9 ± 8.6[2]
Cell ProliferationU-9378.1 ± 5.6[2]
Cell ProliferationJURKAT10.2 ± 5.8[2]
Cell ProliferationK-5628.3 ± 3.6[2]
Cell ProliferationMEG-0114.8 ± 5.3[2]
Cell ProliferationHL-608.1 ± 4.7[2]
Cell ProliferationPC-38.1 ± 4.4[2]
Cell ProliferationMDA-MB-2317.3 ± 7.0[2]
Cell ProliferationHeLa8.5 ± 0.2[3]
Psammaplin-A HDAC & Methyltransferase-Not Specified[2]
Decitabine DNMT InhibitionVariousVaries[2]
Aeroplysinin-1 Wnt/β-catenin pathwayColon Cancer CellsNot Specified[3]
Table 2: Synergistic Effects with TRAIL
Compound CombinationCell LineCombination Index (CI)EffectReference
This compound + TRAILRAJI0.22Strong Synergy[1][2][4]
This compound + TRAILU-9370.21Strong Synergy[1][2][4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow for assessing its cytotoxic activity.

Isofistularin3_Mechanism_of_Action Iso3 This compound DNMT1 DNMT1 Iso3->DNMT1 Inhibits AHR_promoter AHR Promoter (Hypermethylated) Iso3->AHR_promoter Demethylates p21_p27 p21 & p27 (Upregulation) Iso3->p21_p27 CyclinE1_PCNA_cMyc Cyclin E1, PCNA, c-myc (Downregulation) Iso3->CyclinE1_PCNA_cMyc Autophagy Autophagy Induction (LC3-I to LC3-II) Iso3->Autophagy ER_Stress ER Stress (GRP78 Upregulation) Iso3->ER_Stress Survivin Survivin (Downregulation) Iso3->Survivin DNMT1->AHR_promoter Methylates AHR_gene AHR Gene (Tumor Suppressor) AHR_promoter->AHR_gene Represses AHR_promoter->AHR_gene Allows Expression G0G1_Arrest G0/G1 Cell Cycle Arrest p21_p27->G0G1_Arrest CyclinE1_PCNA_cMyc->G0G1_Arrest DR5 Death Receptor 5 (DR5) (Surface Expression) ER_Stress->DR5 Apoptosis TRAIL-Induced Apoptosis DR5->Apoptosis Survivin->Apoptosis Inhibits TRAIL TRAIL TRAIL->DR5 Binds

Caption: this compound's multifaceted mechanism of action.

Cytotoxicity_Assay_Workflow start Start cell_culture Cancer Cell Line Culture (e.g., RAJI, U-937) start->cell_culture treatment Treatment with this compound (Varying Concentrations) cell_culture->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, Trypan Blue) incubation->viability_assay data_analysis Data Analysis (Calculate GI50/IC50) viability_assay->data_analysis end End data_analysis->end

Caption: General workflow for in vitro cytotoxicity assessment.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to characterize the mechanism of action of this compound.

In Vitro DNMT1 Inhibition Assay
  • Objective: To determine the direct inhibitory effect of this compound on DNMT1 activity.

  • Methodology: A commercially available DNMT1 inhibitor screening kit is typically used. The assay measures the methylation of a substrate by recombinant human DNMT1. This compound is added at various concentrations to determine its IC50 value. The assay relies on a colorimetric or fluorometric readout to quantify the extent of methylation. Epigallocatechin gallate (EGCG) is often used as a positive control.[2]

Cell Culture and Proliferation Assays
  • Objective: To assess the anti-proliferative effects of this compound on various cancer cell lines.

  • Cell Lines: A panel of cancer cell lines, such as RAJI (Burkitt's lymphoma), U-937 (histiocytic lymphoma), and PC-3 (prostate cancer), are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2]

  • Methodology: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for a specified period (e.g., 72 hours). Cell proliferation is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies metabolic activity, or by direct cell counting using a hemocytometer and trypan blue exclusion to assess viability.[5][6] The 50% growth inhibitory concentration (GI50) is then calculated.

Cell Cycle Analysis
  • Objective: To determine the effect of this compound on cell cycle progression.

  • Methodology: Cancer cells are treated with this compound for a defined period (e.g., 24 hours). Cells are then harvested, fixed in ethanol, and stained with a DNA-intercalating dye such as propidium iodide. The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified to identify any cell cycle arrest.

Western Blot Analysis
  • Objective: To investigate the effect of this compound on the expression levels of key proteins involved in its mechanism of action.

  • Methodology: Cells are treated with this compound, and total protein is extracted. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins such as p21, p27, cyclin E1, c-myc, LC3, GRP78, survivin, and cleaved caspases.[2] Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.

TRAIL Sensitization and Apoptosis Assays
  • Objective: To evaluate the synergistic effect of this compound and TRAIL in inducing apoptosis.

  • Methodology: Cells are pre-treated with this compound for a period (e.g., 24 hours) and then co-treated with TRAIL for an additional 24 hours. Cell viability is assessed to determine the combined effect. The Combination Index (CI) is calculated using the Chou-Talalay method to quantify synergy (CI < 1 indicates synergy). Apoptosis can be further confirmed by assays that detect caspase activation or Annexin V staining followed by flow cytometry.[2]

Conclusion

This compound demonstrates a compelling and multifaceted mechanism of action against cancer cells, primarily through DNMT1 inhibition, which leads to a cascade of downstream anti-proliferative and pro-apoptotic effects. Its ability to induce cell cycle arrest, autophagy, and particularly to sensitize resistant cancer cells to TRAIL-induced apoptosis, positions it as a strong candidate for further preclinical and clinical development. The comparative data presented in this guide highlight its unique profile and provide a solid foundation for future research aimed at harnessing its therapeutic potential.

References

Independent Verification of Isofistularin-3's Effect on TRAIL Sensitization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the marine-derived compound Isofistularin-3 and its documented effects on sensitizing cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis. The information presented herein is primarily derived from a single key study, as independent verification of these findings has not been identified in the current scientific literature. This guide aims to objectively present the available data, detail the experimental methodologies, and compare this compound with other known TRAIL-sensitizing agents to offer a valuable resource for researchers in oncology and drug discovery.

This compound and TRAIL Sensitization: An Overview

This compound, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has been identified as a novel DNA methyltransferase 1 (DNMT1) inhibitor.[1][2][3] Its mechanism of action involves inducing G0/G1 cell cycle arrest and autophagy in cancer cells.[1][2][3] Significantly, this compound has been shown to strongly synergize with TRAIL to induce apoptosis in TRAIL-resistant cancer cell lines.[1][2][3]

The sensitization to TRAIL is reportedly mediated through multiple mechanisms, including the reduction of survivin expression, a decrease in FLICE-like inhibitory protein (FLIP L) levels, and the induction of endoplasmic reticulum (ER) stress, which leads to the upregulation of TRAIL receptor DR5 on the cell surface.[1][2][3]

Comparative Analysis of TRAIL-Sensitizing Agents

While this compound shows promise, a variety of other compounds have been investigated for their ability to sensitize cancer cells to TRAIL-induced apoptosis. These agents often work by targeting different components of the apoptotic signaling pathway. The following table summarizes the quantitative data for this compound and provides a comparison with other selected TRAIL sensitizers.

Table 1: Quantitative Comparison of TRAIL-Sensitizing Agents

CompoundCell Line(s)Combination Index (CI) with TRAILKey Mechanistic FindingsReference(s)
This compound RAJI, U-9370.22 (RAJI), 0.21 (U-937)DNMT1 inhibition, survivin downregulation, FLIP L reduction, DR5 upregulation.[1][2][3][1][2][3]
Genistein HeLaNot explicitly calculated, but significant synergistic cytotoxicity observed.Activation of caspase-3, -8, and -9; increased truncation of Bid and Bax expression.[4]
Metformin Triple-Negative Breast Cancer (TNBC) and Non-Small Cell Lung Cancer (NSCLC) cellsNot explicitly calculated, but significant enhancement of apoptosis observed.Upregulation of endogenous TRAIL expression, activation of caspase-8 and -3.[5]
Sorafenib Hepatocellular Carcinoma (HCC) cells (PLC5, Huh-7, Hep3B, Sk-Hep1)Not explicitly calculated, but significant sensitization to TRAIL-induced apoptosis.Inhibition of STAT3 phosphorylation, downregulation of Mcl-1, survivin, and cyclin D1.[6]
Kaempferol Ovarian cancer cells (OVCAR-3, SKOV-3)Not explicitly calculated, but significant sensitization to TRAIL-induced apoptosis.Upregulation of DR4 and DR5 via ERK/JNK/CHOP pathways, downregulation of c-FLIP, XIAP, and cIAP1/2.[7]
LY303511 HeLaNot explicitly calculated, but synergistic restoration of TRAIL sensitivity.Inhibition of Hsp27 chaperone activity.[8]
Chrysin A549, HeLaNot explicitly calculated, but significant sensitization to TRAIL-induced apoptosis.Downregulation of Mcl-1 via inhibition of STAT3 phosphorylation.[9]

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of scientific findings. The following are the key experimental protocols utilized in the primary study on this compound.

Cell Viability and Apoptosis Assays

1. Cell Culture and Treatment:

  • RAJI and U-937 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells were seeded at a density of 2 x 10^5 cells/mL.

  • For combination treatments, cells were pre-treated with this compound for 24 hours, followed by the addition of TRAIL for an additional 24 hours.

2. Cell Viability Assessment (Trypan Blue Exclusion Assay):

  • Cells were harvested and washed with PBS.

  • The cell pellet was resuspended in a small volume of PBS.

  • An equal volume of 0.4% trypan blue stain was added to the cell suspension.

  • After a 2-minute incubation at room temperature, the number of viable (unstained) and non-viable (blue) cells was counted using a hemocytometer.

3. Apoptosis Analysis (Annexin V/Propidium Iodide Staining and Flow Cytometry):

  • Cells were harvested and washed with cold PBS.

  • The cell pellet was resuspended in 1X Annexin V binding buffer.

  • FITC-conjugated Annexin V and propidium iodide (PI) were added to the cell suspension.

  • The cells were incubated in the dark for 15 minutes at room temperature.

  • Apoptotic cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.

4. Caspase Activity Assay:

  • Caspase-3/7 activity was measured using a luminogenic substrate.

  • Cells were lysed, and the lysate was incubated with the caspase substrate.

  • Luminescence, proportional to caspase activity, was measured using a luminometer.

Western Blot Analysis
  • Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration was determined using a BCA protein assay kit.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked with 5% non-fat milk in TBST.

  • The membrane was incubated with primary antibodies against target proteins (e.g., caspases, PARP, survivin, FLIP L, DR5) overnight at 4°C.

  • After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound in sensitizing cancer cells to TRAIL and a typical experimental workflow for assessing this effect.

G cluster_0 This compound cluster_1 Cellular Effects cluster_2 TRAIL Pathway Iso3 This compound DNMT1 DNMT1 Inhibition Iso3->DNMT1 ER_Stress ER Stress Iso3->ER_Stress Survivin Survivin Downregulation Iso3->Survivin FLIP FLIP L Downregulation Iso3->FLIP DR5 DR5 Upregulation ER_Stress->DR5 increases Casp3 Caspase-3 Activation Survivin->Casp3 inhibits DISC DISC Formation FLIP->DISC inhibits TRAIL TRAIL TRAIL->DR5 binds DR5->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound signaling pathway in TRAIL sensitization.

G cluster_0 Experimental Setup cluster_1 Analysis cluster_2 Outcome Cell_Culture Culture TRAIL-resistant cancer cells Treatment Treat with this compound (24h) Cell_Culture->Treatment Co_Treatment Add TRAIL (24h) Treatment->Co_Treatment Viability Cell Viability Assay (Trypan Blue) Co_Treatment->Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Co_Treatment->Apoptosis_Assay Western_Blot Western Blot (Caspases, Survivin, etc.) Co_Treatment->Western_Blot Data Quantitative Data (CI values, % apoptosis) Viability->Data Apoptosis_Assay->Data Western_Blot->Data

References

Isofistularin-3: A Comparative Analysis of Its Cytotoxic Effects Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic properties of Isofistularin-3, a brominated alkaloid derived from the marine sponge Aplysina aerophoba, across various cancer cell lines. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers investigating novel anti-cancer agents.

Data Presentation: Cytotoxicity of this compound

The cytotoxic and growth-inhibitory effects of this compound have been evaluated in a range of cancer cell lines. The following table summarizes the 50% growth inhibitory (GI50) and 50% inhibitory concentration (IC50) values, providing a quantitative comparison of the compound's potency.

Cancer TypeCell LineGI50 (µM, 72h)IC50 (µM, 24h)Reference
Burkitt's LymphomaRAJI9.9 ± 8.6-[1]
Histiocytic LymphomaU-9378.1 ± 5.6-[1]
T-cell LeukemiaJURKAT10.2 ± 5.8-[1]
Chronic Myelogenous LeukemiaK-5628.3 ± 3.6-[1]
Megakaryoblastic LeukemiaMEG-0114.8 ± 5.3-[1]
Acute Promyelocytic LeukemiaHL-608.1 ± 4.7-[1]
NeuroblastomaSH-SY5Y> 50-[1]
Prostate CancerPC-38.1 ± 4.4-[1]
Breast CancerMDA-MB-2317.3 ± 7.0-[1]
Cervical CancerHeLa-8.5 ± 0.2[2]
Pheochromocytoma (mouse)MPC-~43-44 (normoxia)[2]
Pheochromocytoma (mouse)MTT-~43-44 (normoxia)[2]
Pheochromocytoma (rat)PC12-> 100[2]

Experimental Protocols

The following is a detailed methodology for a Sulforhodamine B (SRB) assay, a common and reliable method for assessing cytotoxicity and cell proliferation, adapted from established protocols.

Objective: To determine the concentration of this compound that inhibits 50% of cell growth (GI50) in adherent cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 1% acetic acid solution

  • Microplate reader (510 nm absorbance)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a no-cell control (medium only).

    • Incubate the plates for the desired exposure time (e.g., 72 hours).

  • Cell Fixation:

    • Following the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.

    • Incubate the plates at 4°C for 1 hour to fix the cells.

  • Staining:

    • Carefully wash the plates five times with slow-running tap water to remove TCA and excess medium.

    • Allow the plates to air dry completely at room temperature.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance (OD) of each well at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition using the following formula:

    • Plot the percentage of growth inhibition against the log of the this compound concentration to determine the GI50 value.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects through multiple mechanisms, primarily by acting as a DNA methyltransferase 1 (DNMT1) inhibitor and by sensitizing cancer cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-induced apoptosis.

DNMT1 Inhibition and Cell Cycle Arrest

As a DNMT1 inhibitor, this compound can lead to the demethylation of DNA, which can reactivate tumor suppressor genes that were silenced by hypermethylation.[1] This epigenetic modification contributes to the arrest of the cell cycle at the G0/G1 phase.[1] This is associated with the increased expression of cell cycle inhibitors like p21 and p27, and the reduced levels of proteins that promote cell cycle progression, such as Cyclin E1, PCNA, and c-myc.[3]

DNMT1_Inhibition_Pathway Isofistularin3 This compound DNMT1 DNMT1 Isofistularin3->DNMT1 inhibits DNA_methylation DNA Hypermethylation DNMT1->DNA_methylation promotes TSG Tumor Suppressor Genes (e.g., AHR) DNA_methylation->TSG silences p21_p27 p21 / p27 TSG->p21_p27 activates CyclinE1_PCNA_cMyc Cyclin E1 / PCNA / c-myc p21_p27->CyclinE1_PCNA_cMyc inhibits CellCycleArrest G0/G1 Cell Cycle Arrest p21_p27->CellCycleArrest CyclinE1_PCNA_cMyc->CellCycleArrest promotes progression beyond

This compound inhibits DNMT1, leading to cell cycle arrest.

Sensitization to TRAIL-Induced Apoptosis

This compound significantly enhances the sensitivity of cancer cells to apoptosis induced by TRAIL. This sensitization is achieved through a multi-faceted mechanism that involves the downregulation of anti-apoptotic proteins and the upregulation of components of the death receptor pathway. Specifically, this compound has been shown to reduce the expression of survivin and FLIPL, two key inhibitors of apoptosis.[1] Furthermore, it triggers endoplasmic reticulum (ER) stress, leading to an increase in GRP78 expression and the subsequent upregulation of the TRAIL receptor DR5 on the cell surface.[1][3] This increased DR5 expression makes the cancer cells more susceptible to apoptosis when exposed to TRAIL.

TRAIL_Sensitization_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular TRAIL TRAIL DR5 DR5 TRAIL->DR5 binds Caspase8 Caspase-8 DR5->Caspase8 activates Isofistularin3 This compound ER_Stress ER Stress Isofistularin3->ER_Stress induces Survivin Survivin Isofistularin3->Survivin reduces FLIPL FLIP_L Isofistularin3->FLIPL reduces GRP78 GRP78 ER_Stress->GRP78 increases GRP78->DR5 upregulates surface expression Survivin->Caspase8 inhibits FLIPL->Caspase8 inhibits Apoptosis Apoptosis Caspase8->Apoptosis initiates

This compound sensitizes cancer cells to TRAIL-induced apoptosis.

Experimental Workflow Overview

The general workflow for assessing the cytotoxicity of this compound is outlined below. This process begins with the preparation of the cancer cell lines and the compound, followed by treatment, data acquisition via a cytotoxicity assay, and subsequent data analysis to determine key parameters like GI50 or IC50.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cancer Cell Culture (Logarithmic Growth) Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep This compound Serial Dilutions Treatment Incubation with This compound Compound_Prep->Treatment Cell_Seeding->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., SRB) Treatment->Cytotoxicity_Assay Data_Acquisition Absorbance Reading Cytotoxicity_Assay->Data_Acquisition Data_Analysis Calculation of % Growth Inhibition Data_Acquisition->Data_Analysis GI50_Determination GI50/IC50 Determination Data_Analysis->GI50_Determination

General workflow for cytotoxicity assessment of this compound.

References

Isofistularin-3: A Marine-Derived DNA Demethylating Agent for AHR Promoter Activation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of Isofistularin-3 with other DNA methyltransferase (DNMT) inhibitors, focusing on its role in the demethylation and subsequent re-expression of the Aryl Hydrocarbon Receptor (AHR) gene. The information is intended for researchers, scientists, and drug development professionals interested in novel epigenetic modulators.

This compound: Mechanism of Action

This compound, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has been identified as a direct, DNA-competitive inhibitor of DNA methyltransferase 1 (DNMT1).[1] By binding to the DNA interacting pocket of DNMT1, this compound prevents the methylation of CpG islands in gene promoter regions.[2][3] This inhibition of DNMT1 activity leads to the passive demethylation of promoter regions during DNA replication, which can result in the re-expression of silenced tumor suppressor genes.[2][3] One such target is the AHR gene, which is often silenced by hypermethylation in various cancer cell lines.[2] Treatment with this compound has been shown to decrease methylation at specific CpG sites within the AHR promoter, leading to increased AHR mRNA expression.[2][4]

Performance Comparison of DNMT Inhibitors

The efficacy of DNMT inhibitors can be compared based on their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent inhibitor.

CompoundTypeTargetIC50Source Organism/Type
This compound NaturalDNMT113.5 µMMarine Sponge (Aplysina aerophoba)
Decitabine (5-aza-2'-deoxycytidine) SyntheticDNMTs-Nucleoside Analog
Azacitidine (5-azacytidine) SyntheticDNMTs-Nucleoside Analog
Laccaic Acid A NaturalDNMT10.65 µMScale Insect (Kerria lacca)
Psammaplin A NaturalDNMT1, HDAC118.6 nM (conflicting reports)Marine Sponge (Pseudoceratina purpurea)
(-)-Epigallocatechin-3-gallate (EGCG) NaturalDNMT10.21-0.47 µMGreen Tea (Camellia sinensis)
Curcumin NaturalDNMT130 nM (conflicting reports)Turmeric (Curcuma longa)

Note: The IC50 values can vary depending on the assay conditions. There are conflicting reports on the DNMT1 inhibitory activity of Psammaplin A, with some studies suggesting it primarily targets histone deacetylases (HDACs).[5]

This compound vs. Alternatives: A Closer Look

This compound: This marine-derived compound shows moderate potency as a DNMT1 inhibitor.[1] Its notable effect is the demethylation of the AHR promoter, leading to the re-expression of this tumor suppressor gene.[2] Importantly, this compound has demonstrated a favorable preliminary safety profile, showing no toxic effects on peripheral blood mononuclear cells (PBMCs) from healthy donors or on zebrafish development.[2][3]

Nucleoside Analogs (Decitabine and Azacitidine): These are FDA-approved drugs for myelodysplastic syndromes and are considered the standard of care.[5] They act by incorporating into DNA and trapping DNMTs, leading to their degradation.[6] While effective, their clinical use can be limited by their cytotoxicity and chemical instability.[7][8]

Laccaic Acid A: This natural anthraquinone is a potent and direct inhibitor of DNMT1, with a submicromolar IC50 value.[9][10] It acts as a DNA-competitive inhibitor and has been shown to reactivate the expression of methylation-silenced genes in breast cancer cells.[9][10]

Psammaplin A: This marine compound has been reported to inhibit both DNMTs and HDACs.[11] While one source reports a very low IC50 for DNMT1, other studies have shown weak or no DNMT1 inhibition, suggesting HDACs are its primary target.[5][11] This discrepancy warrants further investigation.

Other Natural Compounds (EGCG, Curcumin): Polyphenols like EGCG from green tea and curcumin from turmeric have also been identified as DNMT1 inhibitors.[12] EGCG is a potent inhibitor with a submicromolar IC50.[12] The inhibitory activity of curcumin on DNMT1 has been questioned in some studies.

Experimental Protocols

DNA Methylation Analysis by Bisulfite Sequencing

This method is considered the gold standard for analyzing DNA methylation at single-nucleotide resolution.

  • DNA Extraction: Isolate genomic DNA from treated and untreated cells using a standard DNA extraction kit.

  • Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • PCR Amplification: Amplify the promoter region of interest (e.g., AHR promoter) using primers specific for the bisulfite-converted DNA.

  • Cloning and Sequencing: Clone the PCR products into a suitable vector and sequence multiple clones to determine the methylation status of individual CpG sites.

  • Data Analysis: Align the sequences and calculate the percentage of methylation at each CpG site.

In Vitro DNMT1 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of purified DNMT1 enzyme.

  • Reaction Mixture: Prepare a reaction mixture containing purified recombinant DNMT1, a DNA substrate (e.g., a synthetic oligonucleotide with CpG sites), and the methyl donor S-adenosyl-L-methionine (SAM), which is often radiolabeled or fluorescently tagged.

  • Incubation: Add the test compound (e.g., this compound) at various concentrations to the reaction mixture and incubate at 37°C to allow the methylation reaction to proceed.

  • Quantification: Measure the incorporation of the methyl group into the DNA substrate. This can be done by quantifying radioactivity or fluorescence.

  • IC50 Calculation: Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Visualizing the Pathways and Processes

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-HSP90-XAP2 Complex (inactive) AHR_active Active AHR AHR_complex->AHR_active Conformational Change & Dissociation Ligand Ligand (e.g., TCDD) Ligand->AHR_complex Binding ARNT ARNT AHR_active->ARNT Dimerization AHR_ARNT AHR-ARNT Heterodimer DRE DRE (DNA) AHR_ARNT->DRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1) DRE->Target_Genes Activation

Caption: The Aryl Hydrocarbon Receptor (AHR) signaling pathway.

Isofistularin3_Mechanism Isofistularin3 This compound DNMT1 DNMT1 Isofistularin3->DNMT1 Inhibits DNA_Methylation DNA Methylation DNMT1->DNA_Methylation Catalyzes AHR_Demethylation AHR Promoter Demethylation DNMT1->AHR_Demethylation Prevents AHR_Promoter AHR Promoter (Hypermethylated) DNA_Methylation->AHR_Promoter AHR_Gene_Silencing AHR Gene Silencing AHR_Promoter->AHR_Gene_Silencing AHR_Expression AHR Gene Expression AHR_Demethylation->AHR_Expression

Caption: Mechanism of AHR promoter demethylation by this compound.

Experimental_Workflow start Start: Cancer Cells treatment Treatment with This compound start->treatment dna_extraction Genomic DNA Extraction treatment->dna_extraction bisulfite_conversion Bisulfite Conversion dna_extraction->bisulfite_conversion pcr PCR Amplification of AHR Promoter bisulfite_conversion->pcr sequencing Cloning & Sequencing pcr->sequencing analysis Methylation Analysis sequencing->analysis result Result: Demethylation Status analysis->result

Caption: Experimental workflow for analyzing AHR promoter demethylation.

References

Assessing the Specificity of Isofistularin-3 for DNMT1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the DNA methyltransferase (DNMT) inhibitor, Isofistularin-3, with a focus on its specificity for DNMT1 over other DNMT isoforms. The information presented is based on available experimental data to aid researchers in evaluating its potential as a selective pharmacological tool.

Executive Summary

This compound, a marine-derived brominated alkaloid, has been identified as a direct, DNA-competitive inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] In vitro studies have determined its half-maximal inhibitory concentration (IC50) against DNMT1 to be 13.5 µM.[2] However, a comprehensive assessment of its specificity is currently limited by the lack of publicly available data on its inhibitory activity against other DNMT isoforms, namely DNMT3A and DNMT3B. While some cellular studies have observed a decrease in DNMT3A protein levels upon this compound treatment in certain cancer cell lines, this does not directly quantify the enzymatic inhibition and may represent an indirect cellular effect. Therefore, the selectivity of this compound for DNMT1 over other DNMTs remains to be experimentally established.

Data Presentation: this compound Inhibition of DNMTs

The following table summarizes the currently available quantitative data for the inhibitory activity of this compound against human DNMT isoforms.

CompoundDNMT1 IC50 (µM)DNMT3A IC50 (µM)DNMT3B IC50 (µM)
This compound13.5[2]Not AvailableNot Available

Note: "Not Available" indicates that the data has not been found in the reviewed literature.

Experimental Protocols

The determination of the IC50 value for this compound against DNMT1 was achieved through a biochemical in vitro assay. While the exact proprietary details of the assay used in the primary literature are not fully disclosed, a general methodology for such an assay, based on commercially available kits and common laboratory practices, is outlined below.

In Vitro DNMT Activity/Inhibition Assay (General Protocol)

This protocol describes a common method for measuring DNMT activity and screening for inhibitors using a 96-well plate format with colorimetric or fluorometric detection.

Materials:

  • Recombinant human DNMT1, DNMT3A, or DNMT3B enzyme

  • DNMT substrate DNA (e.g., poly(dI-dC)) coated microplate

  • S-adenosyl-L-methionine (SAM), the methyl donor

  • This compound or other test inhibitors

  • Primary antibody specific for 5-methylcytosine (5-mC)

  • Secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)

  • Substrate for the secondary antibody's enzyme (e.g., TMB for HRP)

  • Wash buffers (e.g., PBS with 0.05% Tween-20)

  • Assay buffer

  • Stop solution (e.g., 0.5 M H₂SO₄)

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Reaction Setup: To the DNMT substrate-coated wells, add the assay buffer, SAM, the DNMT enzyme (e.g., DNMT1), and the various concentrations of this compound. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow the methylation reaction to occur.

  • Washing: Wash the wells multiple times with the wash buffer to remove unbound reagents.

  • Primary Antibody Incubation: Add the anti-5-mC primary antibody to each well and incubate at room temperature for a specified time (e.g., 1 hour).

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody and incubate at room temperature for a specified time (e.g., 30-60 minutes).

  • Washing: Repeat the washing step.

  • Detection: Add the enzyme substrate and incubate until a color change is visible in the positive control wells.

  • Stop Reaction: Add the stop solution to halt the enzymatic reaction.

  • Measurement: Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the positive control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Assessing DNMT Inhibitor Specificity

experimental_workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis reagents Prepare Reagents (Enzymes, Substrates, Buffers) dnmt1 DNMT1 Inhibition Assay reagents->dnmt1 dnmt3a DNMT3A Inhibition Assay reagents->dnmt3a dnmt3b DNMT3B Inhibition Assay reagents->dnmt3b inhibitor Prepare Serial Dilutions of this compound inhibitor->dnmt1 inhibitor->dnmt3a inhibitor->dnmt3b readout Measure Activity (Absorbance/Fluorescence) dnmt1->readout dnmt3a->readout dnmt3b->readout calc Calculate % Inhibition readout->calc ic50 Determine IC50 Values calc->ic50 spec Assess Specificity ic50->spec

Caption: Workflow for determining the specificity of a DNMT inhibitor.

Proposed Signaling Pathway of DNMT1 Inhibition by this compound

signaling_pathway isofistularin This compound dnmt1 DNMT1 isofistularin->dnmt1 Inhibits dna_methylation DNA Methylation dnmt1->dna_methylation Catalyzes gene_silencing Tumor Suppressor Gene Silencing dna_methylation->gene_silencing gene_expression Tumor Suppressor Gene Expression gene_silencing->gene_expression Represses cellular_effects Cellular Effects (e.g., Apoptosis, Cell Cycle Arrest) gene_expression->cellular_effects

Caption: this compound inhibits DNMT1, leading to reduced DNA methylation.

References

A Comparative Analysis of Isofistularin-3 and 5-Azacytidine on DNA Methylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two distinct DNA methyltransferase (DNMT) inhibitors: Isofistularin-3, a natural product derived from a marine sponge, and 5-Azacytidine, a well-established synthetic nucleoside analog. The following sections detail their mechanisms of action, quantitative effects on DNA methylation, and the experimental protocols used to generate this data, offering a valuable resource for researchers in epigenetics and drug discovery.

At a Glance: this compound vs. 5-Azacytidine

FeatureThis compound5-Azacytidine
Origin Natural (Marine Sponge Aplysina aerophoba)Synthetic
Chemical Class Brominated AlkaloidNucleoside Analog
Primary Target DNMT1[1]DNMT1, DNMT3A, DNMT3B
Mechanism of Action Direct, DNA-competitive inhibitor of DNMT1[1]Incorporation into DNA and RNA, covalent trapping and subsequent degradation of DNMTs[2][3]
DNMT1 Inhibition (IC50) 13.5 µM[1]~0.2 µM

Mechanism of Action

The fundamental difference between this compound and 5-Azacytidine lies in their mechanism of inhibiting DNA methylation.

This compound acts as a direct inhibitor of DNMT1.[1] Docking analyses have shown that it binds within the DNA binding site of the enzyme, thereby preventing its catalytic activity in a competitive manner.[1]

5-Azacytidine , being a nucleoside analog, is incorporated into DNA during replication. This incorporation leads to the formation of a covalent bond with DNMT enzymes, effectively trapping them on the DNA.[2][3] This adduct formation signals for the proteasomal degradation of the trapped DNMTs, leading to a passive loss of DNA methylation with subsequent rounds of cell division.[2] 5-Azacytidine can also be incorporated into RNA, potentially affecting RNA methylation.

Mechanism_of_Action cluster_iso This compound cluster_aza 5-Azacytidine Iso This compound DNMT1_iso DNMT1 Iso->DNMT1_iso Binds to DNA binding site Inhibition_iso Reduced DNA Methylation DNMT1_iso->Inhibition_iso Inhibition of catalytic activity Aza 5-Azacytidine DNA_inc Incorporation into DNA Aza->DNA_inc DNMT_trap DNMT Trapping DNA_inc->DNMT_trap Forms covalent adduct Degradation Proteasomal Degradation DNMT_trap->Degradation Inhibition_aza Inhibition_aza Degradation->Inhibition_aza Reduced DNA Methylation

Figure 1. Comparative mechanisms of action of this compound and 5-Azacytidine.

Quantitative Comparison of Effects on DNA Methylation

Direct comparative studies on the global DNA demethylation effects of this compound and 5-Azacytidine are limited. However, available data from separate studies on their impact on specific genes and overall methylation levels are summarized below.

DNMT Inhibition
CompoundTargetIC50Reference
This compoundDNMT113.5 µM[1]
5-AzacytidineDNMT1~0.2 µM

Note: The IC50 for 5-Azacytidine is an approximation from commercially available data and may vary depending on the assay conditions.

Gene-Specific Demethylation
CompoundCell LineGene/LocusConcentrationEffectReference
This compoundRaji (Burkitt's lymphoma)AHR Promoter25 µM~10-50% decrease in methylation at specific CpG sites after 72h[1]
5-AzacytidineMyeloid Leukemia Cell LinesMultiple CpG islandsCell-specific IC50Significant demethylation after 72h[4]
5-AzacytidineGlioma XenograftMultiple target genes1 mg/kg and 5 mg/kgDose-specific reduction in CpG hypermethylation[5]
Global DNA Demethylation

Data on the effect of this compound on global DNA methylation is not currently available.

For 5-Azacytidine, studies have demonstrated a dose- and time-dependent decrease in global DNA methylation. In a clinical study with cancer patients, doses as low as 20 mg/m² of 5-Azacytidine led to a detectable decrease in global DNA methylation. In a study on KG1 acute myeloid leukemia cells, treatment with 100 nM 5-Azacytidine for 96 hours resulted in a reduction of global DNA methylation from 33% to 12%. Another study in Arabidopsis thaliana showed a concentration-dependent decrease in DNA methylation, with a more pronounced effect at a concentration of 100 µM.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and 5-Azacytidine.

In Vitro DNMT1 Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the DNMT1 enzyme.

DNMT_Inhibition_Assay Start Start Prepare_Reaction Prepare reaction mix: - Purified DNMT1 enzyme - DNA substrate (e.g., poly(dI-dC)) - S-adenosyl-L-[methyl-3H]methionine (SAM) Start->Prepare_Reaction Add_Inhibitor Add varying concentrations of test compound (this compound or 5-Azacytidine) Prepare_Reaction->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Stop_Reaction Stop reaction and precipitate DNA Incubate->Stop_Reaction Measure_Radioactivity Measure incorporated radioactivity using a scintillation counter Stop_Reaction->Measure_Radioactivity Calculate_IC50 Calculate IC50 value Measure_Radioactivity->Calculate_IC50 End End Calculate_IC50->End Bisulfite_Sequencing_Workflow Start Genomic DNA Bisulfite Bisulfite Treatment (Unmethylated C -> U) Start->Bisulfite PCR PCR Amplification of Target Region Bisulfite->PCR Cloning Cloning of PCR Products PCR->Cloning Sequencing Sanger Sequencing of Individual Clones Cloning->Sequencing Analysis Sequence Alignment and Methylation Analysis Sequencing->Analysis

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Isofistularin-3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Isofistularin-3, a marine-derived brominated alkaloid with potent biological activity, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2][3] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with general best practices for hazardous chemical waste management.

This compound: Key Safety and Chemical Data

This compound is a potent compound with recognized anti-tumorigenic properties, acting as a DNA methyltransferase (DNMT1) inhibitor.[1][2][4] Due to its biological activity and chemical nature, it must be handled with care. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC₃₁H₃₀Br₆N₄O₁₁PubChem[5]
Molecular Weight1114.0 g/mol PubChem[5]
In vitro DNMT1 Inhibition (IC₅₀)13.5 ± 5.4 μMPMC[2]
Predicted Binding Score (DNMT1)7,426PMC[2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or under a fume hood. For handling powders, a respirator may be necessary to avoid inhalation.[6]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[6][7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Step-by-Step Disposal Protocol for this compound

Step 1: Waste Identification and Segregation

  • Characterize the Waste: All waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, must be treated as hazardous waste.

  • Segregate: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Keep it separate from non-hazardous trash.[10]

Step 2: Containerization

  • Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing paper, gloves, contaminated bench paper) in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a sealable, chemical-resistant container (e.g., a high-density polyethylene bottle). Do not fill the container to more than 80% capacity to allow for expansion.

  • Sharps: Any sharps (e.g., needles, contaminated glass) must be placed in a designated sharps container.

Step 3: Labeling

  • Clear and Accurate Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the contents (e.g., "Solid waste with this compound," "Aqueous solution of this compound"). Include the date of accumulation.

Step 4: Storage

  • Designated Storage Area: Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and drains.

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

Step 5: Arrange for Pickup and Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[11] Marine natural products can be highly toxic to aquatic life.[9][12]

  • Follow Institutional Protocols: Adhere strictly to your institution's specific procedures for hazardous waste disposal.[13][14][15]

Visualizing Key Processes

To further clarify the procedural and biological aspects of working with this compound, the following diagrams illustrate the recommended disposal workflow and its known mechanism of action.

G cluster_0 This compound Waste Generation cluster_1 Segregation and Containerization cluster_2 Interim Storage cluster_3 Final Disposal start Generate this compound Waste (Solid, Liquid, Sharps) segregate Segregate Waste Types start->segregate containerize_solid Seal in Labeled Solid Waste Container segregate->containerize_solid Solid containerize_liquid Seal in Labeled Liquid Waste Container segregate->containerize_liquid Liquid containerize_sharps Place in Sharps Container segregate->containerize_sharps Sharps store Store in Designated Satellite Accumulation Area with Secondary Containment containerize_solid->store containerize_liquid->store containerize_sharps->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Arrange for Professional Hazardous Waste Pickup contact_ehs->pickup end Proper Disposal by Certified Vendor pickup->end G Isofistularin3 This compound DNMT1 DNMT1 (DNA Methyltransferase 1) Isofistularin3->DNMT1 inhibits DNA_Methylation DNA Methylation DNMT1->DNA_Methylation catalyzes TSG_Promoter Tumor Suppressor Gene (TSG) Promoter Region DNA_Methylation->TSG_Promoter hypermethylates TSG_Expression TSG Expression TSG_Promoter->TSG_Expression regulates Cell_Cycle_Arrest Cell Cycle Arrest TSG_Expression->Cell_Cycle_Arrest induces Apoptosis_Sensitization Sensitization to TRAIL-induced Apoptosis TSG_Expression->Apoptosis_Sensitization contributes to

References

Safeguarding Research: A Comprehensive Guide to Handling Isofistularin-3

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel working with Isofistularin-3, a marine brominated alkaloid with potent biological activity. Strict adherence to these protocols is mandatory to ensure personnel safety and prevent environmental contamination.

This compound, a brominated alkaloid derived from marine sponges such as Aplysina aerophoba, has demonstrated significant activity as a DNA methyltransferase (DNMT)1 inhibitor, inducing cell cycle arrest and apoptosis in cancer cells.[1][2] While its therapeutic potential is under investigation, its potent bioactivity necessitates rigorous safety precautions during handling, storage, and disposal. This guide outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure risks.

Personal Protective Equipment (PPE)

Due to the cytotoxic nature of this compound, a comprehensive PPE strategy is required to prevent dermal, ocular, and respiratory exposure. The following table summarizes the mandatory PPE for all personnel handling this compound.

PPE CategoryItemSpecifications
Hand Protection Double GlovingInner: Nitrile or neoprene gloves. Outer: Chemical-resistant gloves (e.g., thicker nitrile or butyl rubber). Change outer gloves immediately upon contamination.
Body Protection Disposable GownSolid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Must have long sleeves with tight-fitting elastic or knit cuffs.
Eye Protection Safety GogglesChemical splash goggles that provide a complete seal around the eyes.
Face Protection Face ShieldTo be worn over safety goggles, providing an additional layer of protection against splashes.
Respiratory Protection N95 RespiratorAt a minimum, for handling solid (powdered) this compound. For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) is recommended.
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes are required in the laboratory at all times. Disposable shoe covers should be worn when handling this compound and removed upon exiting the designated handling area.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical to maintaining a safe laboratory environment. The following step-by-step operational plan must be followed.

Receiving and Storage
  • Receipt: Upon arrival, inspect the package for any signs of damage or leakage in a designated receiving area.

  • Storage: Store this compound in a clearly labeled, sealed, and shatterproof secondary container. The storage location must be a designated, secure, and well-ventilated area, away from incompatible materials. A refrigerator or freezer may be required depending on the compound's stability; consult the supplier's information.

Preparation and Handling
  • Designated Area: All handling of this compound must be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.

  • Weighing: When weighing solid this compound, use a balance within a containment enclosure to prevent the dispersal of powder.

  • Solution Preparation: Prepare solutions in the designated containment area. Use disposable equipment whenever possible to minimize cleaning and potential for contamination.

Spill Management
  • Spill Kit: A dedicated spill kit for cytotoxic compounds must be readily available in the laboratory.

  • Procedure: In the event of a spill, evacuate the immediate area. Don appropriate PPE before initiating cleanup. Absorb liquid spills with an inert absorbent material. For solid spills, gently cover with a damp absorbent material to avoid raising dust. All cleanup materials must be disposed of as hazardous waste.

First Aid Measures

Exposure RouteImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.

  • Waste Segregation: Segregate all this compound waste into clearly labeled, leak-proof, and puncture-resistant containers. This includes unused compounds, contaminated labware (pipette tips, vials, etc.), and used PPE.

  • Container Labeling: Label waste containers with "Hazardous Waste," "Cytotoxic," and the chemical name "this compound."

  • Final Disposal: Arrange for the collection and disposal of hazardous waste through the institution's environmental health and safety office.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound in a research setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal a Don Full PPE b Prepare Designated Handling Area (Fume Hood) a->b c Retrieve this compound from Storage b->c d Weighing/Solution Preparation c->d e Conduct Experiment d->e f Decontaminate Work Area e->f g Segregate and Label Waste f->g h Doff PPE in Designated Area g->h i Store Waste in Hazardous Waste Accumulation Area h->i j Arrange for Professional Disposal i->j

Caption: Workflow for the safe handling of this compound.

By implementing these comprehensive safety measures, researchers can mitigate the risks associated with handling the potent bioactive compound this compound, ensuring a safe and productive research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.